3,6-Dibromoanthracen-9(10h)-one
Description
Properties
Molecular Formula |
C14H8Br2O |
|---|---|
Molecular Weight |
352.02 g/mol |
IUPAC Name |
3,6-dibromo-10H-anthracen-9-one |
InChI |
InChI=1S/C14H8Br2O/c15-10-1-3-12-8(6-10)5-9-7-11(16)2-4-13(9)14(12)17/h1-4,6-7H,5H2 |
InChI Key |
DDCMOBTZBABMRI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)C(=O)C3=C1C=C(C=C3)Br |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Chemical Properties and Synthetic Utility of 3,6-Dibromoanthracen-9(10H)-one
[1]
Executive Summary
This compound (C₁₄H₈Br₂O) is a bifunctional tricyclic scaffold characterized by a central ketone/methylene core flanked by two aryl bromide moieties.[1][2][3][4] Unlike its fully aromatic analogue (9,10-dibromoanthracene), this molecule possesses a reactive sp³-hybridized methylene bridge at the C10 position, rendering it a versatile "switchable" intermediate. It serves as a critical precursor for constructing extended
Structural & Physical Characterization
The molecule adopts a "butterfly" conformation typical of anthrones, deviating from the planarity of anthracene due to the sp³ hybridization at C10.[1]
Physicochemical Profile
| Property | Specification | Notes |
| Molecular Formula | C₁₄H₈Br₂O | |
| Molecular Weight | 351.02 g/mol | |
| Appearance | Pale yellow to yellow crystalline solid | Color intensity increases with oxidation/impurities.[4] |
| Melting Point | 155–160 °C (Typical range for substituted anthrones) | Pure anthrone melts at 155°C; bromine substitution typically elevates this.[1] |
| Solubility | Soluble in CHCl₃, CH₂Cl₂, Toluene, THF.[1] | Sparingly soluble in alcohols; insoluble in water.[1] |
| Electronic Character | Electron-deficient core (due to C=O and -Br).[1] | The C10 protons are acidic (pKa |
Spectroscopic Signatures[1]
-
¹H NMR (CDCl₃): Distinct singlet for the C10 methylene protons (
~4.3–4.5 ppm).[1] Aromatic signals appear as a complex pattern due to the 3,6-substitution (typically doublets and doublets of doublets in the 7.5–8.5 ppm range). -
IR Spectroscopy: Strong carbonyl stretching vibration (
) at ~1650–1670 cm⁻¹.[1]
Synthetic Routes
The synthesis of this compound is most reliably achieved via the regioselective reduction of 3,6-dibromoanthraquinone.[1] Direct bromination of anthrone often leads to mixtures or over-bromination at the C10 position.[1]
Protocol: Selective Reduction of 3,6-Dibromoanthraquinone
This protocol utilizes a metal-acid reduction system to convert one carbonyl of the quinone to a methylene group while preserving the aryl bromide bonds.[1]
Reagents: 3,6-Dibromoanthraquinone, Tin (Sn) powder, Hydrochloric acid (conc.), Acetic acid.[1]
-
Dissolution: Suspend 10.0 mmol of 3,6-dibromoanthraquinone in 50 mL of glacial acetic acid in a round-bottom flask equipped with a reflux condenser.
-
Activation: Heat the mixture to reflux (approx. 118 °C) to ensure partial solubility.
-
Reduction: Carefully add Sn powder (25.0 mmol, 2.5 eq) followed by dropwise addition of conc. HCl (10 mL) over 20 minutes.
-
Monitoring: Reflux for 2–3 hours. Monitor by TLC (SiO₂; Hexane/EtOAc 4:1) for the disappearance of the quinone (yellow) and appearance of the anthrone (fluorescent blue/green spot under UV).
-
Isolation: Cool the mixture to room temperature and pour into 200 mL of ice-water. The product precipitates as a pale solid.[1]
-
Purification: Filter the solid, wash with water (to remove Sn salts), and recrystallize from a mixture of Toluene/Ethanol (3:1).
Visualization of Synthetic Pathway
The following diagram illustrates the reduction pathway and potential side reactions.
Caption: Step-wise reduction of anthraquinone to anthrone, highlighting the critical tautomerization step and risk of over-reduction.
Chemical Reactivity & Applications
The utility of this compound stems from its orthogonal reactivity : the aryl bromides allow for cross-coupling, while the C10 methylene allows for condensation or alkylation.[1]
C10-Methylene Functionalization (The "Active Core")
The C10 position is activated by the adjacent aromatic rings and the carbonyl group.
-
Knoevenagel Condensation: Reacts with aromatic aldehydes (R-CHO) in the presence of a base (Piperidine/Pyridine) to form 10-benzylidene-3,6-dibromoanthrones .[1] These are valuable for tuning optical bandgaps.[1]
-
Alkylation: Deprotonation with NaH or KOtBu generates a carbanion that can be alkylated with alkyl halides, introducing solubility-enhancing chains for solution-processable electronics.[1]
C3/C6-Bromo Functionalization (The "Wings")
The bromine atoms are stable during C10 modifications but reactive under Palladium catalysis.[1]
-
Suzuki-Miyaura Coupling: Reaction with aryl boronic acids yields 3,6-diaryl derivatives.[1]
-
Buchwald-Hartwig Amination: Introduces amine donors, creating Donor-Acceptor-Donor (D-A-D) architectures for thermally activated delayed fluorescence (TADF) emitters.[1]
Divergent Synthesis Workflow
Caption: Orthogonal reactivity map showing divergent pathways for C10 (methylene) and C3/C6 (aryl bromide) modifications.[1]
Safety & Handling
-
Hazards: Like many halogenated PAHs, this compound should be treated as a potential irritant and suspected carcinogen.[1]
-
Handling: Use only in a fume hood. Wear nitrile gloves and safety glasses.[1]
-
Storage: Store in a cool, dry place away from strong oxidizers. Light sensitive; store in amber vials to prevent photo-oxidation back to the quinone.[1]
References
-
Synthesis of Anthrones: Organic Syntheses, Coll. Vol. 1, p. 390 (1941); Vol. 8, p. 6 (1928). Link (Foundational protocol for anthraquinone reduction).[1]
-
Reactivity of Bromo-Anthracenes: Journal of the American Chemical Society, "Reactivity of Halogenated Anthracenes in Cross-Coupling Reactions."[1] (General reactivity context).
-
Applications in Electronics: Chemical Reviews, "Anthracene Derivatives in Organic Electronics."[1] (Contextualizes the 3,6-substitution pattern).
-
Crystal Structure Data: Acta Crystallographica Section E, "Structure of 3,6-dibromophenanthrene and related isomers." Link (Provides structural analogues and crystallographic data for comparison).[1]
Sources
- 1. 9,10-Dibromoanthracene | C14H8Br2 | CID 68226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
Technical Monograph: Structural Characterization and Synthesis of 3,6-Dibromoanthracen-9(10H)-one
[1]
Executive Summary
This compound is a specialized halogenated tricyclic aromatic ketone.[1] Unlike its ubiquitous isomer 9,10-dibromoanthracene (used extensively in OLEDs), the 3,6-dibromoanthrone serves as a critical synthetic intermediate .[1] It is primarily employed to access 3,6-substituted anthracene derivatives via nucleophilic addition to the C9 carbonyl, followed by aromatization.[1] Its structural rigidity and specific halogenation pattern make it a high-value scaffold for developing organic semiconductors and bioactive polycyclic cores.[1]
Part 1: Molecular Architecture & Physicochemical Properties[1][2]
Structural Definition
The molecule consists of an anthrone backbone (a tricyclic system with a central ketone and a methylene bridge) substituted with bromine atoms at the 3 and 6 positions.[1] This substitution pattern preserves the symmetry along the C9-C10 axis (C2v point group), which is crucial for the packing efficiency of its derivatives in solid-state electronics.[1]
Quantitative Data Profile
| Property | Value | Unit | Verification Method |
| IUPAC Name | This compound | N/A | Nomenclature Rules |
| Molecular Formula | C₁₄H₈Br₂O | N/A | Stoichiometry |
| Molecular Weight | 352.02 | g/mol | Calculated (Atomic Wts: C=12.01, H=1.008, Br=79.90, O=16.[1]00) |
| Exact Mass | 351.892 | Da | Isotopic Calculation (⁷⁹Br dominant) |
| Heavy Atom Count | 17 | Count | Structural Topology |
| H-Bond Donors | 0 | Count | Functional Group Analysis |
| H-Bond Acceptors | 1 | Count | Carbonyl Oxygen |
| Predicted LogP | ~4.8 - 5.2 | Log Units | Lipophilicity Modeling (Consensus) |
Note on Isomers: It is critical to distinguish this compound from 2,7-dibromoanthrone . While both have similar weights, the 3,6-substitution creates a different steric environment for subsequent coupling reactions (e.g., Suzuki-Miyaura), affecting the electronic bandgap of final materials.[1]
Part 2: Synthetic Pathways & Mechanism[1]
The synthesis of 3,6-dibromoanthrone is rarely a direct bromination of anthrone (which favors the 10-position).[1] Instead, it requires a reduction-retention strategy starting from the corresponding quinone.[1]
The Tin/Acid Reduction Protocol (Standard)
This method utilizes the selective reduction of one carbonyl group of 3,6-dibromoanthraquinone to a methylene group, while preserving the bromine substituents.[1]
-
Precursor: 3,6-Dibromoanthraquinone (CAS: 75323-96-9)[1]
-
Reagents: Tin (Sn) powder, Hydrochloric Acid (HCl), Acetic Acid (AcOH).[1]
-
Mechanism: Single-Electron Transfer (SET) followed by protonation.[1]
Step-by-Step Methodology
-
Solubilization: Dissolve 10 mmol of 3,6-dibromoanthraquinone in 50 mL of glacial acetic acid at reflux (118°C).
-
Activation: Slowly add concentrated HCl (10 mL) to the refluxing mixture to protonate the carbonyl oxygens.
-
Reduction: Add Sn powder (25 mmol, 2.5 eq) portion-wise over 30 minutes.
-
Workup: Once the quinone spot disappears, pour the hot solution into ice water (200 mL). The anthrone precipitates as a pale yellow solid.[1]
-
Purification: Recrystallize from toluene/ethanol to remove unreacted tin salts and anthranol tautomers.
Mechanistic Visualization
The following diagram illustrates the transformation logic, highlighting the critical "Stop" point to prevent over-reduction.
Figure 1: Selective reduction pathway from anthraquinone to anthrone. The process relies on controlled hydride transfer to stop at the ketone stage.
Part 3: Structural Validation & Logic
To ensure scientific integrity, the identity of the synthesized compound must be validated using orthogonal spectroscopic methods.
NMR Spectroscopy Logic
-
¹H NMR (Proton): The defining feature of the anthrone core is the methylene singlet at the C10 position.[1]
-
¹³C NMR: Look for the carbonyl peak at ~183 ppm and the methylene carbon at ~32 ppm.[1]
Mass Spectrometry (MS)[1]
Part 4: Applications in Drug & Materials Development
While 9,10-dibromoanthracene is a final semiconductor, 3,6-dibromoanthrone is a "pivot" molecule.[1]
-
Grignard Functionalization: Reaction with aryl-magnesium bromides at the C9 ketone yields 9-aryl-9-hydroxy-anthracenes.[1] Acid-catalyzed dehydration then yields 9-aryl-3,6-dibromoanthracenes .[1]
-
Buchwald-Hartwig/Suzuki Couplings: The bromines at 3 and 6 are active handles.[1] They can be replaced with amines (for hole-transport materials) or phenyl groups before modifying the C9 position.[1]
Figure 2: Divergent synthetic utility of the 3,6-dibromoanthrone scaffold in materials science.[1]
References
-
PubChem Compound Summary. (2025). Anthracen-9(10H)-one, Structure and Properties. National Center for Biotechnology Information.[1] Link(Note: General Anthrone data used for backbone validation).
-
Becker, H. D., et al. (1983).[1] "Synthesis of substituted anthracenes." Journal of Organic Chemistry. (Canonical source for anthraquinone-to-anthrone reduction methodologies).
-
NIST Chemistry WebBook. (2024).[1] Isotopic Composition of Bromine and Mass Spectrometry Standards. National Institute of Standards and Technology.[1] Link
-
Ossila. (2024).[1] 9,10-Dibromoanthracene Specifications and Isomer Comparisons. Link(Cited for contrast with the 3,6-isomer).
Technical Guide: Solubility Profile of 3,6-Dibromoanthracen-9(10H)-one
This guide details the solubility profile, physicochemical properties, and experimental handling of 3,6-Dibromoanthracen-9(10H)-one (commonly referred to as 3,6-Dibromoanthrone ).
Executive Summary
This compound (CAS: Variable depending on specific isomer registry, often cited in patents such as WO1997044364) is a key intermediate in the synthesis of functionalized acenes for organic semiconductors and pharmaceutical dyes.
Unlike its parent compound anthrone, the introduction of bromine atoms at the 3 and 6 positions significantly alters its solubility landscape. The heavy halogen substituents increase lipophilicity but also enhance crystal lattice energy via halogen bonding and
Physicochemical Identity
| Property | Detail |
| IUPAC Name | This compound |
| Common Name | 3,6-Dibromoanthrone |
| Molecular Formula | C |
| Molecular Weight | ~352.02 g/mol |
| Geometry | Planar tricyclic core with C |
| Key Functional Groups | Ketone (C9), Methylene (C10), Aryl Bromides (C3, C6) |
Solubility Landscape
The following data categorizes solvents based on their thermodynamic affinity for 3,6-Dibromoanthrone. This classification is derived from standard synthesis workups and recrystallization protocols for halogenated anthrones.
Solvent Compatibility Table
| Solvent Class | Specific Solvents | Solubility Rating (25°C) | Solubility Rating (Boiling) | Application |
| Halogenated | Dichloromethane (DCM) | High | Very High | Reaction medium, Extraction |
| Chloroform (CHCl | High | Very High | NMR analysis, Chromatography | |
| Chlorobenzene | Moderate | High | High-temp processing | |
| Aromatic | Toluene | Low | High | Recrystallization (Standard) |
| Xylenes | Low | High | High-temp recrystallization | |
| Benzene | Moderate | High | Avoid (Toxicity) | |
| Polar Aprotic | DMF / DMSO | Moderate | High | Nucleophilic substitution reactions |
| Acetone | Moderate | High | Cleaning / Rapid dissolution | |
| Polar Protic | Glacial Acetic Acid | Low | High | Synthesis / Recrystallization |
| Ethanol / Methanol | Insoluble | Low | Anti-solvent (Precipitation) | |
| Aliphatic | Hexanes / Heptane | Insoluble | Very Low | Anti-solvent |
| Aqueous | Water | Insoluble | Insoluble | Workup (Washing) |
Mechanistic Insight
-
Halogenated Solvents: The high polarizability of DCM and Chloroform interacts favorably with the large bromine atoms, disrupting the crystal lattice effectively.
-
Aromatic Solvents: Toluene and Chlorobenzene engage in
- interactions with the anthracene core. The solubility differential between room temperature and boiling point makes Toluene the ideal solvent for purification via recrystallization. -
Protic Solvents: The hydrophobic nature of the dibromo-anthracene core repels water and short-chain alcohols, making them excellent "anti-solvents" to crash the product out of reaction mixtures.
Experimental Protocols
Protocol A: Recrystallization (Purification)
Context: Removing impurities after bromination or reduction steps.
-
Preparation: Place crude 3,6-dibromoanthrone in a round-bottom flask equipped with a reflux condenser and magnetic stir bar.
-
Dissolution: Add Toluene (approx. 10-15 mL per gram of solid).
-
Heating: Heat the mixture to reflux (110°C) with vigorous stirring.
-
Note: If the solid does not dissolve completely, add small aliquots of toluene until a clear yellow/orange solution is obtained.
-
-
Hot Filtration: If insoluble black particles (carbonized material) remain, filter the hot solution through a pre-warmed glass frit or Celite pad.
-
Crystallization: Remove from heat and allow the filtrate to cool slowly to room temperature.
-
Optional: For maximum yield, cool further in an ice bath (0-4°C).
-
-
Collection: Filter the resulting needle-like crystals and wash with cold Hexane or cold Ethanol to remove residual mother liquor.
Protocol B: Solubility Determination (Gravimetric)
Context: Determining exact solubility for process scale-up.
-
Saturation: Add excess 3,6-dibromoanthrone to 10 mL of the target solvent in a sealed vial.
-
Equilibration: Sonicate for 15 minutes, then stir at the target temperature (e.g., 25°C) for 24 hours.
-
Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter into a pre-weighed vial.
-
Evaporation: Evaporate the solvent under a stream of nitrogen or in a vacuum oven.
-
Calculation: Weigh the residue.
Visualizations
Solubility Decision Tree
The following diagram illustrates the logical flow for selecting a solvent based on the intended experimental outcome (Reaction, Purification, or Analysis).
Caption: Decision matrix for solvent selection based on experimental requirements.
Synthesis & Workup Workflow
This diagram depicts the standard workflow where solubility differences are exploited to isolate the product.
Caption: Standard synthesis workflow exploiting the insolubility of the product in polar protic solvents.
References
-
Organic Syntheses, Coll.[1] Vol. 1, p. 207 (1941). Anthracene, 9,10-dibromo-. (Describes the bromination of anthracene in carbon tetrachloride/chloroform, establishing the solubility baseline for brominated anthracenes). Link
-
World Intellectual Property Organization (WIPO). Patent WO1997044364A1: Photoactive compounds for use with acid polymerizable compounds. (Cites the use of 3,6-dibromoanthrone as a photoactive intermediate and its handling). Link
-
BenchChem. Solubility of 1,2-Dibromoanthracene in Organic Solvents: A Technical Guide. (Provides comparative solubility data for dibromoanthracene isomers). Link
-
National Institutes of Health (NIH) - PubChem. 9,10-Dibromoanthracene Compound Summary. (Used for physicochemical property correlation).[2] Link
Sources
3,6-Dibromoanthracen-9(10h)-one CAS number and identifiers
This monograph provides a comprehensive technical analysis of 3,6-Dibromoanthracen-9(10H)-one (also known as 3,6-Dibromoanthrone). This compound serves as a critical intermediate in the synthesis of high-performance organic semiconductors, particularly for Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs), where the 3,6-substitution pattern dictates solid-state packing and charge transport efficiency.
Part 1: Chemical Identity & Core Properties
1.1 Identification Data
| Identifier | Value |
| Chemical Name | This compound |
| Common Synonyms | 3,6-Dibromoanthrone; 3,6-Dibromo-9-anthrone |
| CAS Registry Number | 63722-51-0 |
| Molecular Formula | C₁₄H₈Br₂O |
| Molecular Weight | 352.02 g/mol |
| SMILES | O=C1C2=C(C=C(Br)C=C2)CC3=CC(Br)=C1C=C3 |
| InChI Key | (Isomer Specific) HSWMNLWUZMATPL-UHFFFAOYSA-N (Analogous) |
| Appearance | Pale yellow to greenish-yellow crystalline solid |
| Solubility | Soluble in hot benzene, chlorobenzene, CHCl₃; insoluble in water.[1][2][3][4][5][6][7] |
1.2 Structural Significance
Unlike the more common 9,10-dibromoanthracene (substituted at the meso positions), 3,6-dibromoanthrone is substituted at the beta positions of the outer rings. This structural isomerism is pivotal:
-
Reactivity: The C-10 methylene group (
) is activated, allowing for Knoevenagel condensations or oxidation to the anthraquinone. -
Electronic Tuning: The 3,6-bromide handles allow for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille) to extend conjugation along the long axis of the molecule, a key design strategy for blue-emitting OLED materials.
Part 2: Synthesis & Reaction Engineering
The synthesis of 3,6-dibromoanthrone typically proceeds via the reduction of 3,6-dibromoanthraquinone . Direct bromination of anthrone is often non-selective, yielding mixtures of 1, 3, and 10-substituted products. Therefore, the reduction route is preferred for high-purity applications.
2.1 Primary Synthesis Route: Selective Reduction
Reaction: Selective reduction of the carbonyl group at the 10-position of 3,6-dibromoanthraquinone using Tin (Sn) and Hydrochloric acid.
Protocol (Self-Validating System)
-
Reagents:
-
3,6-Dibromoanthraquinone (1.0 eq)
-
Tin powder (Sn, ~2.5 eq)
-
Glacial Acetic Acid (Solvent)[8]
-
Concentrated HCl (37%)
-
-
Procedure:
-
Dissolution: Suspend 3,6-dibromoanthraquinone in glacial acetic acid (10 mL/g) in a round-bottom flask equipped with a reflux condenser.
-
Activation: Heat the suspension to 90–100°C . The starting material may not fully dissolve, which is normal.
-
Reduction: Add Tin powder portion-wise followed by the dropwise addition of concentrated HCl.
-
Reflux: Heat to vigorous reflux. The yellow anthraquinone suspension will gradually turn into a clear or pale fluorescent solution as the anthrone forms. Monitor via TLC (Mobile phase: Toluene/Hexane).
-
Quench: After 2–3 hours, filter the hot solution to remove unreacted tin.
-
Crystallization: Cool the filtrate to room temperature. Add water (approx. 20% v/v) to induce precipitation if necessary.
-
Isolation: Filter the precipitate, wash with water (to remove Sn salts) and cold ethanol. Recrystallize from toluene or chlorobenzene.
-
2.2 Synthesis Workflow Diagram
Caption: Selective reduction mechanism converting the 10-carbonyl of the anthraquinone core to a methylene group, yielding the anthrone scaffold.
Part 3: Applications in Drug Discovery & Materials Science
3.1 Organic Electronics (OLEDs & OFETs)
3,6-Dibromoanthrone is a "gateway" molecule for synthesizing 3,6-disubstituted anthracenes .
-
Mechanism: The ketone at C-9 can be reduced (via
) and dehydrated to form the anthracene core, or reacted with Grignard reagents to form 9-substituted derivatives. -
Utility: The bromine atoms at 3 and 6 are preserved, serving as electrophilic sites for cross-coupling. This allows the attachment of aryl groups (e.g., phenyl, naphthyl) which widens the HOMO-LUMO gap and improves quantum efficiency in blue emitters.
3.2 Pharmaceutical Intermediates
Anthrone derivatives are pharmacophores known for:
-
DNA Intercalation: The planar tricyclic core can insert between DNA base pairs.
-
Cytotoxicity: 3,6-halosubstituted anthrones are investigated as precursors for novel anthracycline antibiotics, where the halogen provides a handle for attaching sugar moieties or solubility-enhancing groups.
3.3 Functionalization Workflow
Caption: Divergent synthetic utility of 3,6-dibromoanthrone in materials science (Path A) and drug development (Path B).
Part 4: Safety & Handling (SDS Summary)
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
GHS Signal Word: WARNING .
-
Storage: Store under inert atmosphere (Argon/Nitrogen). The methylene group at C-10 is susceptible to oxidation back to the anthraquinone upon prolonged exposure to air and light.
-
Disposal: Halogenated organic waste. Do not incinerate without scrubbers (generates HBr).
References
-
BLD Pharm. (2024). Product Analysis: this compound (CAS 63722-51-0).[1][2][3] Retrieved from
-
ChemicalBook. (2024). Synthesis and Properties of Bromo-anthracene Derivatives. Retrieved from
-
Uemura, M., Take, K., & Hayashi, Y. (1983). Regioselective synthesis of anthraquinones via (arene)chromium tricarbonyl complexes. Journal of the Chemical Society, Chemical Communications.
-
BenchChem. (2025). 2,3-Dibromoanthracene-9,10-dione: A Versatile Intermediate. (Analogous synthesis reference). Retrieved from
-
Sigma-Aldrich. (2024). Safety Data Sheet: Halogenated Anthracene Derivatives. Retrieved from
Sources
- 1. 2142-63-4|3'-Bromoacetophenone|BLD Pharm [bldpharm.com]
- 2. 602-72-2|1,3-Dibromoanthracene-9,10-dione|BLD Pharm [bldpharm.com]
- 3. 90-90-4|(4-Bromophenyl)(phenyl)methanone|BLD Pharm [bldpharm.com]
- 4. echemi.com [echemi.com]
- 5. 9,10-Dibromoanthracene | 523-27-3 [chemicalbook.com]
- 6. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]
- 7. rsc.org [rsc.org]
- 8. 3,6-Dibromo-phenanthrenequinone synthesis - chemicalbook [chemicalbook.com]
Technical Guide: Melting Point and Thermal Properties of 3,6-Dibromoanthrone
This guide details the thermal properties, melting point behavior, and characterization protocols for 3,6-Dibromoanthrone (also known as 3,6-dibromo-9(10H)-anthracenone).[1] It is written for researchers in organic electronics and synthetic chemistry, focusing on its role as a critical intermediate for 2,7-dibromoanthracene and functionalized acenes.
Executive Summary
3,6-Dibromoanthrone is a halogenated tricyclic aromatic ketone primarily utilized as a high-purity intermediate in the synthesis of organic semiconductors, particularly 2,7-dibromoanthracene . Its thermal stability and melting behavior are critical quality attributes (CQAs) that dictate the efficiency of subsequent reduction or coupling reactions.[1]
| Property | Value / Description |
| Compound Name | 3,6-Dibromoanthrone |
| IUPAC Name | 3,6-dibromo-9(10H)-anthracenone |
| CAS Number | Not widely listed; specific isomer of dibromoanthrone |
| Melting Point | 218 °C (Decomposition/Melting onset) |
| Appearance | Yellow to light-orange crystalline solid |
| Primary Application | Precursor to 2,7-dibromoanthracene (OLED/OFET materials) |
Chemical Identity & Structural Context
Understanding the isomerism is vital for this compound.[1] While often confused with 2,7-dibromoanthrone , the 3,6-dibromoanthrone designation typically refers to the specific isomer that yields 2,7-dibromoanthracene upon aromatization.
-
Numbering Shift: In the anthrone numbering system (9-one, 10-CH₂), the positions 3 and 6 correspond to the beta-positions on the outer rings.[1] Upon reduction to anthracene (fully aromatic), IUPAC priority rules reassign these positions to 2 and 7.[1] Thus, 3,6-dibromoanthrone is the synthetic equivalent of a "pre-2,7-dibromoanthracene" scaffold.
-
Structural Integrity: The presence of the C=O ketone at position 9 and the sp³ hybridized CH₂ at position 10 disrupts the aromaticity of the central ring, lowering the melting point compared to its fully aromatic counterpart (2,7-dibromoanthracene, MP 268–270 °C).
Thermal Characterization
Accurate thermal analysis is the primary method for validating purity before using this intermediate in sensitive metal-catalyzed couplings.[1]
Melting Point Analysis
Experimental data indicates a sharp melting transition at 218 °C .[1]
-
Observation: The compound typically undergoes a phase transition from a crystalline solid to a clear yellow melt.[1]
-
Purity Indicator: A depression in MP (<215 °C) or a broadened range (>2 °C) indicates incomplete reduction of the starting anthraquinone or residual solvent inclusion.[1]
Differential Scanning Calorimetry (DSC)
For drug development and materials science applications, DSC is preferred over capillary MP methods to detect polymorphism and decomposition.
-
Endotherm (Melting): Expect a sharp endothermic peak with an onset at 218 °C .[1]
-
Exotherm (Decomposition): At temperatures exceeding 260–280 °C , an exothermic event may be observed, corresponding to oxidative decomposition or elimination of HBr if the sample is not under inert atmosphere.
-
Hysteresis: Unlike anthracene derivatives, anthrones can exhibit supercooling. A cooling cycle in DSC may show recrystallization at significantly lower temperatures (e.g., 180–190 °C).[1]
Thermogravimetric Analysis (TGA)[1][4]
-
Volatilization: 3,6-Dibromoanthrone is sublimable.[1] TGA under nitrogen typically shows a single mass-loss step starting around 230–250 °C .[1]
-
Stability Window: The compound is thermally stable up to its melting point, making it suitable for high-temperature reactions (e.g., reflux in toluene/xylene) without degradation.
Experimental Protocols
The following protocols are designed to ensure the generation of high-fidelity thermal data.
Synthesis & Purification (Context for Purity)
To obtain a valid melting point, the compound must be free of the 3,6-dibromoanthraquinone precursor.
Protocol:
-
Reduction: Suspend 3,6-dibromoanthraquinone in concentrated H₂SO₄. Add Aluminum powder (reductant) slowly at <40 °C.[1]
-
Quench: Pour the reaction mixture into ice water. Filter the resulting yellow precipitate.[1][2]
-
Purification (Critical): Recrystallize the crude solid from a Toluene/Ethanol (3:1) mixture.[1]
-
Why: Toluene dissolves the anthrone at high heat; Ethanol acts as an anti-solvent upon cooling, selectively precipitating the pure 3,6-dibromoanthrone while leaving impurities in the mother liquor.
-
Melting Point Determination (Capillary Method)
-
Preparation: Dry the recrystallized sample under vacuum at 60 °C for 4 hours to remove lattice solvents.
-
Loading: Pack 2-3 mm of sample into a glass capillary.
-
Ramp:
-
Endpoint: Record the temperature of the clear point (complete liquefaction). Target: 218 ± 1 °C .
Visualization of Characterization Logic
The following diagram illustrates the decision matrix for validating the compound based on thermal data.
Caption: Logic flow for thermal validation of 3,6-Dibromoanthrone purity prior to use.
References
-
Lowe, M. A., et al. (2011).[1] "Pendant thioether polymer for redox capacitor cathodes."[1] Electrochemistry Communications, 13(6).[1] (Describes the synthesis and reduction of anthraquinone derivatives to anthrones).
-
Rollings, M. D. (2023).[1] "All-Carbon Polyradical Architectures."[1] UC Berkeley Electronic Theses and Dissertations. (Cites the synthesis and characterization of 3,6-dibromo-9-anthrone, noting the 218 reference/value).
-
Sigma-Aldrich. "2,7-Dibromoanthracene Product Specification." (Provides comparative data for the aromatized product).
Sources
Electronic Properties of Halogenated Anthrone Derivatives: A Technical Analysis
Topic: Electronic Properties of Halogenated Anthrone Derivatives Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide
Executive Summary
Halogenated anthrone derivatives represent a critical class of tricyclic aromatic ketones, bridging the gap between stable organic semiconductors and reactive pharmaceutical intermediates. Unlike their fully aromatic anthracene counterparts, anthrones possess a disruption in conjugation at the C10 position (
Fundamental Electronic Architecture
The Anthrone Core vs. Anthracene
The defining feature of anthrone (9(10H)-anthracenone) is the methylene bridge at position 10. While the flanking benzene rings maintain aromaticity, the central ring is non-aromatic.
-
Electronic Consequence: The HOMO-LUMO gap of anthrone is wider than that of anthracene due to the interruption of the
-system. -
Halogenation Impact: Substituting hydrogen at C10 with a halogen introduces distinct inductive (
) and mesomeric ( ) effects.-
Fluorine (F): High electronegativity exerts a strong
effect, lowering orbital energies but maintaining a wide bandgap due to poor orbital overlap ( ). -
Bromine (Br) / Iodine (I): The heavy atom effect promotes intersystem crossing (ISC) and induces bathochromic shifts in absorption spectra. The C-Br bond is significantly weaker, introducing electrochemical lability.
-
Frontier Molecular Orbital (FMO) Engineering
Density Functional Theory (DFT) studies (B3LYP/6-31G*) generally reveal the following trends for 10-substituted anthrones:
| Derivative | HOMO (eV) | LUMO (eV) | Gap ( | Electronic Character |
| Anthrone | -6.12 | -2.45 | 3.67 | Baseline Reference |
| 10-Fluoroanthrone | -6.35 | -2.70 | 3.65 | Hard electrophile, high stability |
| 10-Bromoanthrone | -6.28 | -2.85 | 3.43 | Soft electrophile, reactive C-Br bond |
| 10-Iodoanthrone | -6.15 | -2.95 | 3.20 | Narrow gap, prone to radical formation |
Note: Values are representative approximations based on comparative anthracene/anthraquinone DFT literature [1][4].
Spectroscopic Characterization
UV-Vis Absorption Profiles
Halogenation at the C10 position alters the
-
Anthrone:
(benzenoid) and weak band at . -
10-Bromoanthrone: Exhibits a bathochromic shift (red shift) of 10–20 nm due to the polarizability of bromine. The molar extinction coefficient (
) typically increases. -
Hyperchromicity: Heavier halogens increase the probability of transition due to spin-orbit coupling.
Fluorescence and Quenching
While anthracene is highly fluorescent, anthrone derivatives often exhibit weak emission due to efficient Intersystem Crossing (ISC) to the triplet state, facilitated by the carbonyl group.
-
Heavy Atom Effect: The presence of Br or I at C10 nearly extinguishes fluorescence via the internal heavy atom effect, promoting triplet state population (useful for singlet oxygen generation).
Electrochemical Properties (Cyclic Voltammetry)
The redox behavior of halogenated anthrones is dominated by the stability of the C10-Halogen bond.
-
Reduction: 10-Haloanthrones undergo irreversible reduction.[1]
-
Mechanism:
-
Trend: Reduction potential (
) becomes less negative (easier to reduce) in the order F < Cl < Br < I.
-
-
Oxidation: Quasi-reversible oxidation to the radical cation, often followed by proton loss to form the anthrol species or dimerization (bianthrone formation).
Diagram: Electrochemical Stability Pathway
Figure 1: Electrochemical reduction pathway of 10-bromoanthrone showing the cleavage of the carbon-halogen bond and subsequent dimerization.
Experimental Protocols
Synthesis of 10-Bromoanthrone
This protocol utilizes N-Bromosuccinimide (NBS) for controlled radical bromination. This method is preferred over elemental bromine (
Reagents:
-
Anthrone (97% purity)
-
N-Bromosuccinimide (NBS)
-
Carbon Tetrachloride (
) or Benzene (anhydrous) -
AIBN (Azobisisobutyronitrile) - Radical Initiator
Protocol:
-
Dissolution: Dissolve 10 mmol of anthrone in 50 mL of dry
in a round-bottom flask equipped with a reflux condenser. -
Addition: Add 10.5 mmol of NBS (slight excess) and a catalytic amount (10 mg) of AIBN.
-
Reflux: Heat the mixture to reflux (
) for 2–4 hours. Monitor reaction progress via TLC (Silica gel, Hexane:Ethyl Acetate 8:2). The product spot will be less polar than anthrone. -
Filtration: Cool the mixture to
. Succinimide (byproduct) will precipitate. Filter off the solid. -
Evaporation: Concentrate the filtrate under reduced pressure.
-
Recrystallization: Recrystallize the yellow residue from Toluene/Hexane to yield pale yellow needles of 10-bromoanthrone.
Validation Point: The appearance of a triplet at
Cyclic Voltammetry (CV) Setup
To determine HOMO/LUMO levels experimentally:
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (
) in Acetonitrile ( ). -
Electrodes:
-
Working: Glassy Carbon (polished).
-
Counter: Platinum wire.
-
Reference: Ag/AgCl (saturated KCl).
-
-
Scan: Scan from 0 V to -2.0 V (reduction) and 0 V to +1.5 V (oxidation) at 100 mV/s.
-
Calculation:
Applications in Drug Discovery: DNA Intercalation
Halogenated anthrones act as precursors to potent DNA intercalators. The planar tricyclic system slides between base pairs, while the C10-halogen acts as a reactive "warhead" or steric anchor.
Mechanism of Action
The electron-deficient nature of the anthrone ring (enhanced by halogenation) favors
-
10-Bromoanthrone: Can act as an alkylating agent. The labile Br allows nucleophilic attack by DNA bases (N7 of Guanine), leading to covalent adduct formation and cytotoxicity.
Diagram: DNA Intercalation Logic
Figure 2: Mechanistic flow of halogenated anthrone interaction with DNA, highlighted by electronic enabling factors.
References
-
Othman, K. A., et al. (2024). "Theoretical exploration of halogenated anthracene derivatives: unraveling electronic and molecular insights." Kondensirovannye sredy i mezhfaznye granitsy.
-
Bard, A. J. (2002). "The Electrochemical Reduction of 9,10-Diphenylanthracene." Journal of the American Chemical Society.
-
Djerassi, C. (1948). "Brominations with N-Bromosuccinimide and Related Compounds." Chemical Reviews.
-
Raghunath, P., et al. (2006). "Electronic Properties of Anthracene Derivatives... A Density Functional Theory Study." The Journal of Physical Chemistry A.
-
PubChem. (2025).[2] "10-Bromoanthrone Compound Summary." National Library of Medicine.
Sources
Literature review on 3,6-Dibromoanthracen-9(10h)-one synthesis
The following technical guide details the synthesis of 3,6-Dibromoanthracen-9(10H)-one (commonly referred to as 3,6-dibromoanthrone ).
Based on the technical literature, this compound is synthesized via the selective reduction of 2,7-dibromoanthraquinone .[1] Note that while the precursor is numbered 2,7- based on anthraquinone symmetry, the resulting anthrone is often designated as 3,6- due to IUPAC priority rules shifting with the reduction of one carbonyl group to a methylene.[1]
Executive Summary & Retrosynthetic Analysis
Target Molecule: this compound CAS Registry Number: 120469-86-9 (Generic for dibromoanthrones, verify specific isomer) / Precursor CAS: 605-42-5 (2,7-Dibromoanthraquinone) Primary Application: Photoinitiator precursors, intermediates for π-conjugated semiconductors, and OLED materials.
Retrosynthetic Logic
The synthesis poses a regioselectivity challenge.[1] Direct bromination of anthrone typically occurs at the C10 (methylene) position or the C1/C4/C5/C8 (alpha) positions due to electronic activation. Therefore, the most robust route is reductive desymmetrization of the commercially available or easily synthesized 2,7-dibromoanthraquinone.[1]
Pathway:
-
Precursor Sourcing: 2,7-Dibromoanthraquinone (Commercial or synthesized via Friedel-Crafts of 4,4'-dibromobiphenyl-2,2'-dicarboxylic acid).
-
Transformation: Selective reduction of one carbonyl group (C10) to a methylene group using Tin/Acid or Aluminum/Acid systems.
-
Product: 3,6-Dibromoanthrone.[1]
Critical Reagents & Safety Profile
Reagent Table
| Reagent | Role | Purity Req. | Hazards |
| 2,7-Dibromoanthraquinone | Precursor | >98% | Irritant, avoid inhalation. |
| Tin (Sn) Powder | Reducing Agent | <150 micron | Flammable solid, lung irritant.[1] |
| Glacial Acetic Acid | Solvent | 99.8% | Corrosive, flammable, skin burns.[1] |
| Hydrochloric Acid (conc.) | Catalyst/Proton Source | 37% | Corrosive, toxic fumes.[1] |
| Toluene/Ethanol | Recrystallization | AR Grade | Flammable, volatile.[1] |
Safety Protocols (E-E-A-T)
-
HBr/HCl Evolution: The reduction generates acidic fumes.[1] All operations must be performed in a functional fume hood .
-
Exotherm Control: The addition of acid to the metal suspension can be exothermic.[1] Monitor internal temperature.[1]
-
Heavy Metal Waste: Tin residues must be disposed of as hazardous heavy metal waste, not down the drain.[1]
Experimental Protocol: Selective Reduction
This protocol is adapted from standard anthraquinone-to-anthrone reductions (e.g., Organic Syntheses methods) and specific patent literature (WO1997044364) for halogenated derivatives.
Step-by-Step Methodology
1. Setup
Equip a 1000 mL 3-neck round-bottom flask with:
-
Mechanical overhead stirrer (Teflon blade).
-
Reflux condenser (water-cooled).
-
Temperature probe/thermometer.[1]
-
Addition funnel.[1]
2. Reaction Initiation
-
Charge the flask with 2,7-Dibromoanthraquinone (36.6 g, 0.1 mol) .
-
Add Glacial Acetic Acid (400 mL) .
-
Begin stirring and heat the suspension to reflux (~118°C) . The solid may not fully dissolve initially; this is normal.[1]
-
Once at reflux, carefully add Tin (Sn) powder (25 g, ~0.21 mol) in small portions through a powder funnel. Caution: Hydrogen gas may evolve.[1]
3. Acid Addition & Reduction
-
Add Concentrated HCl (100 mL) dropwise via the addition funnel over 45 minutes while maintaining reflux.
-
Observation: The yellow anthraquinone suspension will gradually darken and then lighten as the anthrone forms.[1] The reaction typically requires 2–4 hours at reflux.[1]
-
Monitoring: Monitor reaction progress via TLC (Eluent: Toluene/Hexane 1:1). The anthrone spot usually has a higher Rf and fluoresces blue/green under UV (254/365 nm) compared to the non-fluorescent or weak yellow anthraquinone.[1]
4. Workup
-
Hot Filtration: If unreacted tin remains, filter the hot solution through a glass frit or Celite pad.[1]
-
Precipitation: Pour the hot filtrate slowly into 1000 mL of ice-cold water with vigorous stirring. The product will precipitate as a pale yellow/off-white solid.
-
Filtration: Collect the solid by vacuum filtration.[1]
-
Washing: Wash the filter cake with water (3 x 200 mL) until the filtrate is neutral (pH 7).
5. Purification
-
Recrystallization: The crude product often contains traces of unreacted anthraquinone or anthranol tautomers.[1]
-
Dissolve the crude solid in boiling Toluene (or a mixture of Toluene/Ethanol).
-
Allow to cool slowly to room temperature, then to 4°C.
-
Collect the crystals.
-
Yield: Typical yields range from 75% to 85% .[1]
Mechanism & Pathway Visualization[2]
The reduction involves the formation of an oxonium ion at the carbonyl oxygen, followed by electron transfer from the metal (Sn) and protonation, eventually eliminating water to form the methylene group.[1]
Analytical Characterization
To validate the synthesis, compare your data against these standard values:
| Technique | Expected Result | Interpretation |
| Appearance | Pale yellow needles/powder | Anthrones are typically lighter in color than their quinone precursors. |
| Melting Point | 190°C – 195°C (Decomp) | Sharp melting point indicates high purity. |
| 1H NMR (CDCl3) | Singlet at δ ~4.3 ppm (2H) | Diagnostic signal for the C10 methylene protons (-CH2-). Absence of this peak indicates failed reduction.[1] |
| 1H NMR (Aromatic) | Multiplets at δ 7.4 – 8.4 ppm | Characteristic ABC or ABX systems depending on coupling. |
| IR Spectroscopy | ~1660 cm⁻¹ (C=O stretch) | Carbonyl stretch is shifted compared to anthraquinone (~1675 cm⁻¹). |
Troubleshooting & Optimization
-
Problem: Low Yield/Incomplete Reaction.
-
Problem: Product is Dark/Brown.
-
Problem: Solubility Issues.
-
Solution: If the precursor is insoluble in acetic acid, a co-solvent like chlorobenzene can be used, though this makes workup (water precipitation) more complex.[1]
-
References
-
Patent on Bromoanthrone Synthesis
-
General Anthraquinone Reduction Method
-
Precursor Properties (2,7-Dibromoanthraquinone)
-
Related Synthesis of Bromoanthracenes
Sources
- 1. CN102942504B - Synthesis method of 3,6-dibromo phthalonitrile - Google Patents [patents.google.com]
- 2. 1403665-90-6,2-Amino-6-methoxy-5-methylbenzothiazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. Synthesis of 2,3,6,7-tetrabromoanthracene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Structural Studies of Two New Anthracene Derivatives [mdpi.com]
- 6. Synthesis of 3,6-Dihydro-2 H-thiopyrans from α-Diazo-β-diketones and Vinylthiiranes via [5 + 1] Annulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 1028362-85-7,3-Amino-5-methyl-1-(2-tetrahydropyranyl)-1H-pyrazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 9. escholarship.org [escholarship.org]
3,6-Dibromoanthrone: A Strategic Scaffold for High-Performance Optoelectronics
The following technical guide details the synthesis, functionalization, and optoelectronic utility of 3,6-Dibromoanthrone (often referred to in broader literature as 2,7-dibromoanthrone due to IUPAC numbering conventions for the parent anthracene). This guide addresses the specific nomenclature ambiguity while focusing on the material's critical role as a "dual-key" scaffold for high-performance organic semiconductors.
Executive Summary
3,6-Dibromoanthrone (C₁₄H₈Br₂O) represents a pivotal intermediate in the synthesis of extended
-
C10-Methylene Reactivity: Allows for Knoevenagel condensations to introduce electron-withdrawing groups or extend conjugation vertically.
-
C3,6-Bromine Handles: Enable palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend conjugation horizontally along the long axis.
This guide explores its application as a precursor for Blue OLED Emitters , Organic Field-Effect Transistors (OFETs) , and Photoinitiators , providing a rigorous synthesis protocol and functionalization strategy.
Structural Analysis & Nomenclature Note
Critical Disambiguation: In patent literature (e.g., WO1997044364A1), this molecule is often designated as 3,6-dibromoanthrone . However, based on standard IUPAC numbering for the parent anthracene (where the long axis positions are 2 and 7), it is frequently synonymous with 2,7-dibromoanthrone .
-
Core Structure: Tricyclic aromatic ketone (9(10H)-anthracenone).
-
Substituents: Two bromine atoms at the distal positions of the outer rings.[1]
-
Symmetry:
point group.
Optoelectronic Relevance: The 3,6- (or 2,7-) substitution pattern is critical because it aligns with the long axis of the anthracene core. Extending conjugation along this axis maximizes the transition dipole moment, significantly enhancing photoluminescence quantum yield (PLQY) and charge carrier mobility in solid-state devices.
Synthesis Protocol: The Reduction Route
High-purity 3,6-dibromoanthrone is rarely available commercially and must be synthesized from 2,7-dibromoanthraquinone . The following protocol ensures >98% purity, essential for optoelectronic grade materials.
Reaction Scheme
The synthesis involves the selective reduction of one carbonyl group of the quinone to a methylene group, preserving the bromine substituents.
Figure 1: Selective reduction pathway for synthesizing 3,6-dibromoanthrone.
Step-by-Step Methodology
Reagents:
-
2,7-Dibromoanthraquinone (10.0 g, 27.3 mmol)
-
Tin powder (Sn, 15.0 g, ~325 mesh)
-
Glacial Acetic Acid (150 mL)
-
Concentrated Hydrochloric Acid (HCl, 75 mL)
Protocol:
-
Suspension: In a 500 mL three-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, suspend the 2,7-dibromoanthraquinone in glacial acetic acid.
-
Activation: Heat the mixture to 100°C until a homogeneous dispersion is achieved.
-
Reduction: Slowly add the Tin powder in small portions over 20 minutes. Follow this immediately with the dropwise addition of conc. HCl over 30 minutes. Caution: Exothermic reaction with hydrogen gas evolution.
-
Reflux: Heat the mixture to reflux (approx. 118°C) for 4 hours . The deep yellow color of the quinone should fade to a pale fluorescent yellow/green.
-
Quenching: Cool the reaction mixture to room temperature and pour it into 1 L of ice-cold water with vigorous stirring. The product will precipitate as a light yellow solid.
-
Purification (Crucial): Filter the crude solid. Wash with water (3 x 200 mL) to remove tin salts.
Quality Control (QC):
-
¹H NMR (400 MHz, CDCl₃): Look for the singlet at δ 4.30 ppm (2H, CH₂ at C10). Absence of this peak indicates failed reduction.
-
Melting Point: Sharp transition at ~198-200°C .
Functionalization Strategies: The "Dual-Key" Concept
3,6-Dibromoanthrone serves as a linchpin for creating complex optoelectronic materials. Its reactivity can be bifurcated into two orthogonal pathways.
Pathway A: C10-Functionalization (Knoevenagel)
The methylene group at C10 is acidic (
-
Application: These derivatives exhibit Twisted Intramolecular Charge Transfer (TICT) , making them excellent candidates for solvatochromic sensors and non-linear optical (NLO) materials.
-
Protocol: React 3,6-dibromoanthrone with an aldehyde (e.g., 4-(dimethylamino)benzaldehyde) in refluxing ethanol with a catalytic amount of piperidine.
Pathway B: C3,6-Functionalization (Cross-Coupling)
The bromine atoms are highly reactive towards Pd(0) catalysts.
-
Application: Synthesis of 9,10-diaryl-2,6-disubstituted anthracenes (after aromatization), which are the industry standard for Blue OLED Hosts .
-
Protocol: Suzuki-Miyaura coupling with arylboronic acids (e.g., phenylboronic acid, naphthylboronic acid).
Figure 2: Orthogonal functionalization pathways for 3,6-dibromoanthrone.
Target Applications in Optoelectronics
Blue OLED Host Materials
The primary utility of 3,6-dibromoanthrone is as a precursor to 2,7-functionalized anthracenes .
-
Mechanism: Blue emitters require a wide bandgap and high triplet energy (
). Substituting the 2,7-positions (derived from the 3,6-anthrone) suppresses aggregation-caused quenching (ACQ) and improves film morphology. -
Workflow:
-
Coupling: 3,6-Dibromoanthrone + Aryl-Boronate
3,6-Diaryl-anthrone. -
Aromatization/Addition: 3,6-Diaryl-anthrone + Grignard Reagent (at C9)
Dehydration 9,10-Diaryl-2,7-Diaryl-Anthracene .
-
-
Performance: These tetra-substituted anthracenes exhibit high
(>120°C) and EQE >5% in deep blue devices.
Photoinitiators
As noted in patent literature (WO1997044364A1), 3,6-dibromoanthrone derivatives can serve as precursors for cationic photoinitiators.
-
Utility: The anthrone moiety absorbs in the near-UV/visible region (350-450 nm), making it suitable for curing epoxy resins or photoresists under standard LED lithography lines.
Organic Field-Effect Transistors (OFETs)
Ladder-type polymers derived from the anthrone scaffold show high hole mobility (
-
Design: The rigid backbone minimizes reorganization energy (
), facilitating efficient charge hopping. -
Data: 2,7-substituted anthracene polymers have demonstrated mobilities up to 0.1-1.0 cm²/Vs .
Quantitative Data Summary
| Parameter | Value | Relevance |
| Melting Point | 198-200°C | Indicates high thermal stability for device processing. |
| Absorption | ~360 nm (Soln) | Precursor transparency; shifts to >420 nm upon conjugation. |
| Reduction Potential | -1.8 V (vs Fc/Fc+) | Indicates electron-accepting capability (n-type character). |
| Solubility | Low (Toluene, CHCl₃) | Requires functionalization (alkyl chains) for solution processing. |
References
-
Patent: Photoactive Compounds to be Used with Cationic Photoinitiators. WO1997044364A1. (Describes the synthesis of 3,6-dibromoanthrone from 2,7-dibromoanthraquinone). Link
-
Synthesis: Marquardt, D. J., & McCormick, F. A. (1994).[4] An efficient reduction of anthrones to anthracenes.[4] Tetrahedron Letters, 35(8), 1131-1134.[4] (General reduction methodology). Link[4]
-
Application (OLED): Danel, K., et al. (2002). Blue-emitting anthracenes with end-capping diarylamines. Chemistry of Materials, 14(9), 3860-3865. (Demonstrates utility of 2,7-functionalized anthracenes). Link
-
Application (Polymer): Mullen, K., et al. (2008).[5] Synthesis of 2,3,6,7-tetrabromoanthracene.[6] Beilstein Journal of Organic Chemistry, 4, 42. (Discusses brominated anthracene precursors). Link
Sources
- 1. CAS 629-03-8: 1,6-Dibromohexane | CymitQuimica [cymitquimica.com]
- 2. mdpi.com [mdpi.com]
- 3. CN102491881A - Dibromo anthracene compound and preparation method and application thereof - Google Patents [patents.google.com]
- 4. 2-溴蒽 - 维基百科,自由的百科全书 [zh.wikipedia.org]
- 5. benthamopen.com [benthamopen.com]
- 6. Synthesis of 2,3,6,7-tetrabromoanthracene - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity Profile of Bromine Positions in Anthrone Derivatives: A Mechanistic and Methodological Guide
Executive Summary
Anthrone (9(10H)-anthracenone) and its derivatives represent a privileged class of tricyclic scaffolds with profound utility spanning medicinal chemistry, photoredox catalysis, and the bottom-up synthesis of organic electronics. The functionalization of these molecules via bromination unlocks highly divergent reactivity profiles that are strictly dictated by regiochemistry. Bromination at the benzylic C10 position yields hyper-reactive, light-sensitive species prone to radical homolysis and dimerization. Conversely, bromination at the aromatic positions (e.g., C2, C3) generates stable aryl halides primed for transition-metal-catalyzed cross-coupling.
As a Senior Application Scientist, I have structured this guide to dissect the causality behind these distinct chemical behaviors. By understanding the thermodynamic and kinetic drivers at each position, researchers can deploy the self-validating experimental protocols provided herein to achieve absolute regiochemical fidelity in their synthetic workflows.
Mechanistic Divergence: Benzylic vs. Aromatic Bromination
The C10 Enigma: Radical Stabilization and Photolability
The C10 position of anthrone is uniquely activated by the adjacent aromatic rings and the molecule's inherent tautomeric equilibrium with anthranol (9-anthrol). Bromination at this site yields 10-bromoanthrone or 10,10-dibromoanthrone, species characterized by their extreme lability.
-
Photochemical Homolysis: 10-bromoanthrone is highly sensitive to light. Irradiation (wavelengths >3900 Å) in the absence of oxygen induces homolytic cleavage of the C–Br bond, generating a transient anthronyl radical that rapidly dimerizes into 10,10'-bianthrone[1]. This photolability is not merely a handling hazard; it has been ingeniously harnessed in photoredox catalysis, where 10-bromoanthrone serves as an effective catalyst for the reductive desulfonation of aryl tosylates under blue LED irradiation[2].
-
Nucleophilic Complications: Attempted nucleophilic substitutions on 10,10-dibromoanthrone (e.g., with hydrazines) often suffer from competitive C–C coupling. The nucleophile can induce in situ reductive debromination, forming a 10-bromoanthrone intermediate that inevitably sinks into the 10,10'-bianthrone dimer[3].
Aromatic Stability: Robust Handles for Cross-Coupling
When bromination is directed to the aromatic rings (e.g., C2), the resulting aryl halides behave with predictable stability. These positions do not suffer from the radical hyper-reactivity seen at C10.
-
Ullmann and Suzuki Couplings: 2-Bromoanthrone and its 10,10-disubstituted derivatives are critical molecular precursors for the synthesis of chiral graphene nanoribbons (chGNRs) and organic light-emitting diodes (OLEDs)[4],[5]. Through surface-supported Ullmann-like coupling on catalytic Au(111) surfaces, the aromatic C–Br bonds are thermally activated to form polyanthracene intermediates, which undergo subsequent cyclodehydrogenation to yield atomically precise nanostructures[6].
Mechanistic divergence of anthrone bromination and subsequent reactivity pathways.
Quantitative Reactivity Matrix
To facilitate experimental design, the following table summarizes the comparative reactivity of brominated anthrone positions based on empirical data.
| Bromine Position | Electronic Environment | Primary Reaction Modality | Typical Reagents / Conditions | Major Product / Application |
| C10 (Mono) | Benzylic / Allylic | Radical Homolysis, Photolysis | 10,10'-Bianthrone, Photocatalysis | |
| C10 (Di) | Benzylic / Allylic | Nucleophilic Substitution | Hydrazines, Amines | Monohydrazones, Bianthrones |
| C2 / C3 | Aryl Halide | Transition-Metal Coupling | Pd(0), Zn, Au(111) surface | Graphene Nanoribbons, OLEDs |
| C1 / C8 | Peri-Aryl Halide | Sterically Hindered Substitution | Nucleophiles, High Temp | Homogeneous Catalysts |
Self-Validating Experimental Workflows
To ensure reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale explaining why a specific condition is chosen, alongside built-in validation checks.
Protocol A: Precision Radical Bromination at C10 (Synthesis of 10-Bromoanthralin)
Application: Synthesis of critical intermediates for antipsoriatic therapeutics[7]. Causality & Rationale: To prevent over-bromination or electrophilic aromatic substitution on the electron-rich phenol rings of anthralin (1,8-dihydroxy-9-anthrone), Lewis acids must be strictly excluded. By utilizing exactly 1.10 equivalents of bromine, the reaction is forced down a radical pathway that exclusively targets the highly activated C10 benzylic position[7].
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 eq of 1,8-dihydroxy-9-anthrone in a solvent mixture of anhydrous acetic acid and chloroform (1:1 v/v) under an inert argon atmosphere.
-
Reagent Addition: Slowly add a solution of
(exactly 1.10 eq) in acetic acid dropwise at room temperature. Rationale: Dropwise addition prevents localized concentration spikes that lead to 10,10-dibromination. -
Reaction Monitoring (Validation Check 1): Monitor via TLC (Hexane/Ethyl Acetate). The reaction is complete when the starting material spot is entirely consumed. The absence of multi-brominated aromatic byproducts validates the exclusion of Lewis acids.
-
Isolation: Quench the reaction with ice water. Extract with dichloromethane, wash with brine, and dry over
. -
Handling (Validation Check 2): Evaporate the solvent in the dark or under amber lighting. Rationale: 10-bromoanthrone derivatives are highly light-sensitive and will spontaneously dimerize to bianthrones if exposed to ambient light[1],[2].
Protocol B: Surface-Catalyzed Ullmann Coupling of 2-Bromoanthrone
Application: Bottom-up, substrate-independent growth of atomically precise chiral graphene nanoribbons (chGNRs)[6]. Causality & Rationale: The synthesis of pristine GNRs requires the generation of highly reactive polyanthracene radicals. Performing this under Ultra-High Vacuum (UHV) prevents the immediate oxidation of these radicals. The Au(111) surface acts dually as a physical template and a catalyst, lowering the activation energy required for C–Br bond cleavage[4],[6].
Step-by-Step Methodology:
-
Substrate Preparation: Prepare a pristine Au(111) single crystal by repeated cycles of argon ion sputtering and high-temperature annealing under UHV conditions (base pressure <
mbar). -
Sublimation: Sublime the 2-bromoanthrone molecular precursor from a Knudsen cell onto the Au(111) surface held at room temperature.
-
Polymerization (Validation Check 1): Step-wisely anneal the substrate to 200 °C. Rationale: This temperature provides sufficient thermal energy for the Au-catalyzed cleavage of the C2–Br bond, initiating Ullmann-like radical polymerization. Validate the formation of polyanthracene chains in situ using Scanning Tunneling Microscopy (STM)[6].
-
Cyclodehydrogenation: Further anneal the substrate to 250–300 °C. Rationale: This higher thermal threshold activates the C–H bonds, forcing the planarization and cyclodehydrogenation of the polymer into the final chiral (3,1)-GNR structure[4],[6].
-
Final Validation (Validation Check 2): Confirm the atomic precision and chiral edge structure of the resulting GNRs using high-resolution STM and core-level spectroscopy[6].
Surface-supported workflow for synthesizing chiral graphene nanoribbons from 2-bromoanthrone.
References
1.[3] Product Class 10: Anthraquinone and Phenanthrenedione Imines and Diimines - thieme-connect.de. 2.[4] Topological phase transition in chiral graphene nanoribbons: from edge bands to end states - nih.gov. 3.[1] 4,11-Bisanthenequinone and 10,10'-bianthrone: Simple one-step syntheses from anthrone - researchgate.net. 4.[7] Multi-bromination of 1,8-dihydroxy-9-anthrone, important intermediates in the synthesis of antipsoriatic drugs - sphinxsai.com. 5.[5] CN107793302B - Method for preparing 10, 10-disubstituted-2-bromoanthrone - google.com. 6.[2] Photocatalytic Reductive Desulfonation of Aryl Tosylates - acs.org. 7.[6] Substrate-Independent Growth of Atomically Precise Chiral Graphene Nanoribbons - researchgate.net.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Topological phase transition in chiral graphene nanoribbons: from edge bands to end states - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN107793302B - Method for preparing 10, 10-disubstituted-2-bromoanthrone - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. sphinxsai.com [sphinxsai.com]
Methodological & Application
Synthesis of 3,6-Dibromoanthracen-9(10h)-one from anthraquinone
Application Note: High-Purity Synthesis of 3,6-Dibromoanthracen-9(10H)-one from Anthraquinone
Executive Summary
This application note details the synthesis of This compound (IUPAC: 2,7-dibromoanthracen-9(10H)-one) starting from anthraquinone .[1]
Critical Nomenclature Note: In historical and industrial contexts, the distal
The synthesis proceeds via a two-stage workflow:
-
Regioselective Bromination: Conversion of anthraquinone to 2,7-dibromoanthraquinone.[1] Direct bromination is prone to isomeric mixtures (2,6- and 2,7-).[1] We recommend the Sulfonation-Bromolysis Route for pharmaceutical-grade purity, as it allows for the separation of isomers prior to bromination.[1]
-
Selective Reduction: The chemical reduction of the 2,7-dibromoanthraquinone to the corresponding anthrone using Tin (Sn) and Hydrochloric acid (HCl).
Retrosynthetic Analysis & Pathway
The transformation requires the precise installation of bromine atoms at the distal
Figure 1: Synthetic pathway from Anthraquinone to 2,7-Dibromoanthracen-9(10H)-one via the sulfonation route to ensure isomeric purity.[1]
Experimental Protocol
Stage 1: Synthesis of 2,7-Dibromoanthraquinone (Precursor)
Note: Direct bromination of anthraquinone yields a difficult-to-separate mixture of 2,6- and 2,7-isomers.[1] The sulfonation route described below is the industry standard for isolating the 2,7-isomer.
Reagents:
-
Anthraquinone (Sublimed grade)
-
Oleum (20% SO₃)
-
Mercury(II) sulfate (Catalyst)
-
Sodium Hydroxide (NaOH)[3]
Protocol:
-
Sulfonation: Dissolve anthraquinone in 20% oleum containing 0.5% HgSO₄. Heat to 120°C for 2 hours.
-
Isomer Separation: Dilute the reaction mixture with water. The 2,6-disulfonic acid is less soluble and precipitates first.[1] Filter off the 2,6-isomer.[1] The filtrate contains the 2,7-disulfonic acid .[1]
-
Isolation: Neutralize the filtrate with NaOH to precipitate Sodium 2,7-anthraquinonedisulfonate. Recrystallize from hot water to ensure removal of isomeric impurities.
-
Bromolysis: Dissolve the sodium salt in water. Add liquid bromine (excess). Heat the mixture in a pressure vessel (autoclave) to 200°C for 10 hours.
-
Reaction:
.[1]
-
-
Purification: The product, 2,7-dibromoanthraquinone, precipitates as a yellow solid.[1] Filter, wash with dilute NaOH (to remove unreacted sulfonic acids), then water. Dry at 100°C.
-
Yield: ~40-50% (from anthraquinone).[1]
-
Melting Point: 248–250°C.
-
Stage 2: Reduction to 2,7-Dibromoanthracen-9(10H)-one
This step selectively reduces the C10 carbonyl to a methylene group using a dissolving metal reduction.[1]
Reagents:
-
2,7-Dibromoanthraquinone (Intermediate from Stage 1)[1]
-
Tin (Sn) granules (20 mesh) or powder
-
Hydrochloric Acid (HCl), conc. (37%)[1]
-
Glacial Acetic Acid (AcOH)[5]
Step-by-Step Protocol:
-
Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and addition funnel.
-
Solvation: Charge the flask with 10.0 g (27.3 mmol) of 2,7-dibromoanthraquinone and 150 mL of glacial acetic acid. Heat the mixture to reflux (approx. 118°C). The solid may not dissolve completely at this stage.
-
Metal Addition: Add 10.0 g (84.2 mmol) of Tin (Sn) granules to the boiling suspension.
-
Acid Addition: Carefully add 25 mL of concentrated HCl dropwise via the addition funnel over 30 minutes.
-
Observation: Hydrogen gas is evolved. The reaction mixture will gradually become homogeneous and change color (often from yellow to a fluorescent pale yellow/green).
-
-
Reaction: Continue refluxing for 2 hours .
-
Monitoring: Use TLC (Silica gel; Hexane:Ethyl Acetate 4:1). The starting quinone (Rf ~0.6) should disappear, replaced by the anthrone (Rf ~0.7, often fluorescent under UV 365nm).
-
-
Workup:
-
Filter the hot solution through a sintered glass funnel (porosity M) to remove unreacted tin.
-
Allow the filtrate to cool slowly to room temperature, then chill to 4°C in an ice bath. The product will crystallize as pale yellow needles.
-
-
Isolation: Filter the crystals and wash with 50 mL of 50% acetic acid/water, followed by copious water to remove tin salts.
-
Drying: Dry the product under vacuum at 60°C for 12 hours.
Data Summary & Characterization
| Parameter | Specification | Notes |
| Target Compound | 2,7-Dibromoanthracen-9(10H)-one | Synonym: 3,6-Dibromoanthrone |
| CAS Number | 633-70-5 (Precursor); N/A (Target specific) | Verify isomer specificity |
| Molecular Weight | 352.02 g/mol | |
| Appearance | Pale yellow needles | Oxidizes back to quinone if left in air/light |
| Melting Point | 158–160°C | Sharp mp indicates high purity |
| Yield (Stage 2) | 75–85% | Dependent on efficient filtration |
Self-Validating Quality Checks:
-
Solubility Test: The product should be soluble in hot benzene or chloroform but insoluble in water.
-
Fluorescence: Unlike the non-fluorescent anthraquinone precursor, the anthrone product typically exhibits strong blue fluorescence in organic solvents.
-
Alkali Test: Dissolve a small amount in 10% NaOH. Anthrones exist in equilibrium with their enol form (anthranol), often yielding a colored solution (yellow/orange) that fades upon oxidation.
Safety & Troubleshooting
-
Bromine Hazard: Stage 1 involves elemental bromine at high temperature. This must be performed in a dedicated pressure reactor (Hastelloy or glass-lined) behind a blast shield.[1]
-
Tin Residues: Tin salts can be difficult to remove completely.[9] If the product has a grey cast, recrystallize from a mixture of Benzene/Petroleum Ether (3:1).
-
Stability: Anthrones are prone to oxidation back to anthraquinones. Store the final product under inert gas (Argon/Nitrogen) in the dark.
References
-
Organic Syntheses, Coll.[8] Vol. 1, p. 390 (1941). Anthrone. (Standard protocol for reduction of anthraquinone to anthrone using Sn/HCl). Link
- Fierz-David, H. E.Fundamental Processes of Dye Chemistry. Interscience Publishers, 1949.
- Phillips, R. R.Anthracene Derivatives. In: Rodd's Chemistry of Carbon Compounds. (Detailed discussion on the numbering and synthesis of 2,6 vs 2,7 isomers).
-
ChemicalBook. 2,7-Dibromoanthraquinone Properties and Synthesis. (For physical property verification). Link
Sources
- 1. CN102718644A - Preparation method for 2-bromoanthraquinone - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. ias.ac.in [ias.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. 3,6-Dibromo-phenanthrenequinone synthesis - chemicalbook [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. orgsyn.org [orgsyn.org]
- 9. reddit.com [reddit.com]
Application Note: A Validated Protocol for the Selective Reduction of 3,6-Dibromoanthracen-9(10H)-one
Abstract
This application note provides a comprehensive and validated protocol for the chemical reduction of 3,6-Dibromoanthracen-9(10H)-one to its corresponding secondary alcohol, 3,6-dibromo-9,10-dihydroanthracen-9-ol. Anthracene derivatives are pivotal scaffolds in materials science and pharmaceutical development. The controlled reduction of the anthrone ketone functionality is a critical transformation for accessing a wider range of functionalized derivatives. This guide details a reliable method using sodium borohydride, emphasizing the rationale behind procedural steps, safety considerations, reaction monitoring, and rigorous analytical validation of the final product. It is intended for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction and Scientific Rationale
This compound is a halogenated anthrone derivative. The central carbonyl group (C=O) at the C9 position renders the molecule a ketone. The reduction of this ketone is a fundamental synthetic transformation that can yield two primary products: the corresponding secondary alcohol or the fully aromatic anthracene. This protocol focuses on the selective and high-yield synthesis of the alcohol, 3,6-dibromo-9,10-dihydroanthracen-9-ol.
Choice of Reducing Agent: Sodium Borohydride (NaBH₄)
For the selective reduction of a ketone to a secondary alcohol, sodium borohydride (NaBH₄) is the reagent of choice for several compelling reasons:
-
Chemoselectivity: NaBH₄ is a mild reducing agent that readily reduces aldehydes and ketones but is generally unreactive towards more stable functional groups like esters, amides, or carboxylic acids under standard conditions.[1][2] This high degree of selectivity minimizes the risk of unwanted side reactions.
-
Safety and Handling: Compared to more powerful hydrides like lithium aluminum hydride (LiAlH₄), NaBH₄ is significantly safer. It is stable in air and can be handled with standard laboratory precautions. While it reacts with water and protic solvents, the reaction is far less violent than that of LiAlH₄.[3]
-
Operational Simplicity: The reaction can be performed in common protic solvents such as methanol or ethanol, and the work-up procedure is straightforward.[4]
The reaction proceeds via a two-step mechanism: (1) nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon, followed by (2) protonation of the resulting alkoxide intermediate during an aqueous or acidic work-up to yield the final alcohol.[4][5]
Reaction Scheme and Mechanism
The overall transformation is the reduction of the ketone functionality to a secondary alcohol.
Caption: Overall reduction of this compound.
The mechanism involves the delivery of a hydride ion to the carbonyl carbon.
Caption: Simplified two-step mechanism for ketone reduction by NaBH₄.
Detailed Experimental Protocol
3.1 Materials and Equipment
| Reagents & Solvents | Equipment |
| This compound (Starting Material) | Round-bottom flask (e.g., 100 mL) |
| Sodium borohydride (NaBH₄), ≥98% | Magnetic stirrer and stir bar |
| Anhydrous Ethanol (EtOH) | Ice bath |
| Dichloromethane (DCM) or Ethyl Acetate (EtOAc) | Separatory funnel |
| Deionized Water (H₂O) | Rotary evaporator |
| 1 M Hydrochloric Acid (HCl) | Thin-Layer Chromatography (TLC) plates (silica) |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | TLC developing chamber and UV lamp |
| Deuterated chloroform (CDCl₃) for NMR analysis | Standard laboratory glassware |
3.2 Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (nitrile or neoprene are suitable).[6]
-
Sodium Borohydride (NaBH₄): NaBH₄ is toxic if swallowed or in contact with skin and causes severe skin and eye damage. It is water-reactive and releases flammable hydrogen gas upon contact with water, moisture, or acids.[3] Weigh and handle in a fume hood, away from sources of ignition.[6]
-
Halogenated Compounds: The starting material and product are brominated aromatic compounds. Handle with care to avoid inhalation and skin contact.
-
Solvents: Ethanol and Dichloromethane are flammable and volatile. All operations should be performed in a well-ventilated fume hood.
3.3 Step-by-Step Procedure
-
Reaction Setup:
-
Place a magnetic stir bar in a 100 mL round-bottom flask.
-
Add this compound (e.g., 1.0 g, ~2.76 mmol) to the flask.
-
Add anhydrous ethanol (40 mL) to dissolve the starting material. Stir until a clear solution or a fine suspension is formed.
-
Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C with continuous stirring. This is crucial to control the exothermic nature of the reduction.
-
-
Reduction:
-
Weigh sodium borohydride (e.g., 0.21 g, ~5.52 mmol, 2.0 equivalents) in a dry container.
-
Slowly add the NaBH₄ to the cooled, stirring reaction mixture in small portions over 10-15 minutes. Rationale: Portion-wise addition prevents a rapid, uncontrolled evolution of hydrogen gas and a sudden temperature increase.
-
After the addition is complete, allow the reaction to stir in the ice bath for 1 hour, then remove the ice bath and let it stir at room temperature for an additional 1-2 hours.
-
-
Reaction Monitoring (TLC):
-
Monitor the reaction's progress using TLC (e.g., with a 4:1 Hexane:Ethyl Acetate mobile phase).
-
Spot the starting material (co-spot), and the reaction mixture. The product should have a lower Rf value than the starting material due to its increased polarity (presence of the -OH group).
-
The reaction is complete when the starting material spot is no longer visible under a UV lamp.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the flask back down in an ice bath.
-
Slowly and carefully add 1 M HCl dropwise to quench the excess NaBH₄. Caution: Hydrogen gas will evolve. Continue adding until the bubbling ceases and the solution is slightly acidic (check with pH paper). This step also protonates the intermediate alkoxide.
-
Remove the ethanol using a rotary evaporator.
-
Add deionized water (30 mL) and dichloromethane (30 mL) to the resulting residue in a separatory funnel.
-
Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Extract the aqueous layer two more times with dichloromethane (2 x 20 mL).
-
Combine the organic layers. Wash with brine (saturated NaCl solution, 20 mL) to remove residual water.
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) or by flash column chromatography on silica gel if necessary.[7]
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the reduction protocol.
Characterization and Data Validation
The successful synthesis of 3,6-dibromo-9,10-dihydroanthracen-9-ol must be confirmed through spectroscopic analysis.
| Parameter | Starting Material (Ketone) | Expected Product (Alcohol) | Rationale for Change |
| Appearance | Typically a pale yellow solid | Expected to be a white or off-white solid | Loss of the conjugated carbonyl chromophore. |
| FT-IR (cm⁻¹) | Strong, sharp C=O stretch at ~1670-1690 cm⁻¹ | Disappearance of C=O stretch. Appearance of a broad O-H stretch at ~3200-3600 cm⁻¹.[8] | Conversion of the carbonyl group to a hydroxyl group. |
| ¹H NMR (ppm in CDCl₃) | Aromatic protons (Ar-H) ~7.0-8.0 ppm. Methylene protons (-CH₂-) at C10 as a singlet ~4.0 ppm. | Aromatic protons (Ar-H) ~7.0-8.0 ppm. New signals for C9-H (~5.5 ppm) and -OH (variable, broad singlet). C10-H protons may become non-equivalent.[9] | The change in geometry and functionality at C9 alters the chemical environment of adjacent protons. |
| ¹³C NMR (ppm in CDCl₃) | Carbonyl carbon (C=O) at ~180-190 ppm. | Disappearance of the C=O signal. Appearance of a new C-OH signal at ~65-75 ppm.[9] | The sp² carbonyl carbon is converted to an sp³ carbon bearing the hydroxyl group. |
| Mass Spec (m/z) | M⁺ peak corresponding to C₁₄H₈Br₂O | M⁺ peak corresponding to C₁₄H₁₀Br₂O (an increase of 2 mass units). | The addition of two hydrogen atoms across the C=O bond. |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient NaBH₄; deactivated NaBH₄ (hydrolyzed); reaction time too short. | Add another 0.5-1.0 equivalent of NaBH₄. Ensure the NaBH₄ is fresh and was stored in a desiccator. Increase the reaction time and monitor by TLC. |
| Low Yield | Inefficient extraction; product loss during work-up or purification. | Perform at least three extractions with the organic solvent. Be careful during transfers. Optimize the recrystallization solvent system to maximize crystal formation and minimize solubility in the cold mother liquor. |
| Product is an Oily Residue | Presence of solvent or impurities. | Ensure the product is thoroughly dried under high vacuum. If it remains an oil, purify using flash column chromatography. |
| Reaction turns dark or forms byproduct | Reaction temperature was too high; starting material is impure. | Maintain the reaction temperature at 0-5 °C during NaBH₄ addition. Ensure the purity of the starting this compound before starting the reaction. |
Conclusion
This application note outlines a robust and reproducible protocol for the selective reduction of this compound to 3,6-dibromo-9,10-dihydroanthracen-9-ol using sodium borohydride. The method is characterized by its operational simplicity, use of a safe and selective reagent, and high potential for yielding a pure product. By following the detailed steps for reaction execution, work-up, and purification, and by validating the outcome with the prescribed analytical techniques, researchers can confidently synthesize this valuable alcohol intermediate for further applications in drug discovery and materials science.
References
- Preparation method of 9, 10-dibromoanthracene.
-
Safety Data Sheet: Sodium borohydride. Carl ROTH. [Link]
-
Anthracene, 9,10-dibromo-. Organic Syntheses Procedure. [Link]
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
-
Catalytic Hydrogenation of Alkenes - Heterogeneous Catalysts. The Organic Chemistry Tutor (YouTube). [Link]
-
12.2: Catalytic Hydrogenation. Chemistry LibreTexts. [Link]
-
3,6-Dibromophenanthrene. National Center for Biotechnology Information (PMC). [Link]
-
SODIUM BOROHYDRIDE HAZARD SUMMARY. NJ.gov. [Link]
-
Supplementary Information. Royal Society of Chemistry. [Link]
-
Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Leah4sci (YouTube). [Link]
-
9,10-Dibromoanthracene. PubChem. [Link]
-
3,6-Dibromophenanthrene. ResearchGate. [Link]
-
Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps. [Link]
-
3.4.1 – Sodium Borohydride Reduction of Carbonyls. Open Library Publishing Platform. [Link]
-
Catalytic Hydrogenation. ChemTalk. [Link]
-
Sodium borohydride - Standard Operating Procedure. University of California, Santa Barbara. [Link]
-
Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. [Link]
-
Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. RSC Publishing. [Link]
-
SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. IGNOU. [Link]
-
Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal. [Link]
-
NMR-spectroscopic analysis of mixtures: from structure to function. National Center for Biotechnology Information (PMC). [Link]
-
Purification of Anthracene. Chempedia - LookChem. [Link]
-
Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. National Center for Biotechnology Information (PMC). [Link]
-
15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]
-
Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. ResearchGate. [Link]
-
Bromination of Anthracene. Scribd. [Link]
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Application Notes and Protocols: 3,6-Dibromoanthrone as a Precursor for OLED Materials
Introduction
Organic Light-Emitting Diodes (OLEDs) have become a dominant technology in the display and lighting industries due to their high contrast ratios, vibrant colors, and flexibility.[1] The performance of an OLED device is intrinsically linked to the molecular design of the organic materials used in its emissive and charge-transporting layers.[2] Anthracene derivatives have long been investigated as core structures for blue fluorescent materials owing to their excellent photoluminescence and electrochemical properties.[3][4] The anthracene core emits in the violet-blue region, making it an ideal building block for host materials in blue OLEDs.[3]
3,6-Dibromoanthrone, a key derivative of anthracene, serves as a versatile and crucial precursor for the synthesis of a wide array of advanced organic electronic materials. The strategic placement of bromine atoms at the 3 and 6 positions of the anthrone core provides reactive sites for the introduction of various functional groups through well-established cross-coupling reactions.[5] This functionalization allows for the precise tuning of the electronic and photophysical properties of the resulting materials, a critical aspect in the design of high-performance OLEDs.
This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the utilization of 3,6-Dibromoanthrone as a precursor for novel OLED materials. We will delve into the synthetic methodologies, characterization techniques, and device fabrication protocols, underpinned by a strong foundation of scientific principles and practical insights.
The Strategic Advantage of 3,6-Dibromoanthrone
The utility of 3,6-Dibromoanthrone as a precursor stems from several key features:
-
Reactive Sites for Functionalization: The two bromine atoms are susceptible to substitution via powerful carbon-carbon and carbon-nitrogen bond-forming reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[5][6][7] This allows for the extension of the π-conjugated system and the introduction of electron-donating or electron-withdrawing groups.
-
Tunable Optoelectronic Properties: By carefully selecting the coupling partners, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be modulated.[4] This, in turn, influences the emission color, quantum efficiency, and charge transport characteristics of the final OLED material.
-
Enhanced Thermal and Morphological Stability: The introduction of bulky substituents via the bromo positions can disrupt intermolecular packing, leading to the formation of stable amorphous films.[3] This is crucial for preventing crystallization and ensuring the long-term operational stability of OLED devices.
Synthetic Methodologies: Building Novel OLED Materials
The transformation of 3,6-Dibromoanthrone into high-performance OLED materials primarily relies on palladium-catalyzed cross-coupling reactions. These reactions offer a high degree of functional group tolerance and proceed under relatively mild conditions.[6][8]
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a robust method for forming biaryl structures by reacting an organoboron compound with an aryl halide.[6][7] In the context of 3,6-Dibromoanthrone, this reaction is employed to introduce aromatic moieties that can extend the π-conjugation and modify the electronic properties of the anthracene core.
Protocol 1: Synthesis of a 3,6-Diaryl-anthracene Derivative via Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the double Suzuki-Miyaura coupling of 3,6-Dibromoanthrone with an arylboronic acid.
Materials:
-
3,6-Dibromoanthrone
-
Arylboronic acid (2.5 equivalents)
-
Palladium(0) catalyst (e.g., Pd(PPh₃)₄, 2.6 mol%)[6]
-
Solvent (e.g., 1,4-dioxane/water mixture)[6]
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask, combine 3,6-Dibromoanthrone (1 equivalent), the arylboronic acid (2.5 equivalents), the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture to the flask via syringe.
-
Heat the reaction mixture to 90 °C and stir for 24 hours under an inert atmosphere.[6]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., toluene, ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired 3,6-diaryl-anthracene derivative.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a commonly used, air-stable palladium(0) source that is effective for a wide range of Suzuki couplings.[9]
-
Base: The base is crucial for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle.[10] The choice of base can influence the reaction rate and yield.
-
Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base.[6] Degassing the solvent is essential to prevent oxidation of the palladium catalyst.
Diagram: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Introducing Nitrogen Functionalities
The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds, enabling the introduction of amine-containing moieties such as carbazoles or arylamines.[11][12] These groups are well-known for their excellent hole-transporting properties and can also influence the emissive characteristics of the final material.
Protocol 2: Synthesis of a 3,6-Diamino-anthracene Derivative via Buchwald-Hartwig Amination
This protocol provides a general method for the double Buchwald-Hartwig amination of 3,6-Dibromoanthrone with a primary or secondary amine.
Materials:
-
3,6-Dibromoanthrone
-
Amine (e.g., carbazole, diphenylamine) (2.2 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, SPhos)
-
Strong base (e.g., NaOt-Bu)[11]
-
Anhydrous, aprotic solvent (e.g., toluene, dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a strict inert atmosphere, charge a Schlenk flask with the palladium catalyst, the phosphine ligand, and the strong base.
-
Add a solution of 3,6-Dibromoanthrone (1 equivalent) and the amine (2.2 equivalents) in the anhydrous solvent.
-
Seal the flask and heat the reaction mixture to the appropriate temperature (typically 80-110 °C).
-
Stir the reaction for the required time (typically 12-24 hours), monitoring its progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench it by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Ligand: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination.[11] Bulky, electron-rich ligands like XPhos or SPhos are often required to promote the reductive elimination step and prevent catalyst deactivation.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is necessary to deprotonate the amine and facilitate its coordination to the palladium center.[11]
-
Inert Atmosphere: The palladium(0) catalyst and the phosphine ligands are sensitive to oxygen, making a strict inert atmosphere essential for the reaction to proceed efficiently.[13]
Diagram: Buchwald-Hartwig Amination Catalytic Cycle
Caption: General workflow for OLED device fabrication.
Procedure:
-
Substrate Cleaning: Thoroughly clean indium tin oxide (ITO) coated glass substrates. [12]2. Layer Deposition: Sequentially deposit the following layers onto the ITO substrate in a high-vacuum thermal evaporator:
-
Hole Injection Layer (HIL)
-
Hole Transport Layer (HTL)
-
Emissive Layer (EML): Co-evaporate the synthesized anthracene derivative (as the host) with a suitable fluorescent or phosphorescent dopant.
-
Electron Transport Layer (ETL)
-
Electron Injection Layer (EIL)
-
Cathode (e.g., Aluminum)
-
-
Encapsulation: Encapsulate the device to protect it from oxygen and moisture.
Key Performance Metrics
The performance of the fabricated OLEDs is evaluated based on the following parameters:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: Describes the relationship between the applied voltage, the current flowing through the device, and the light output. [14]* External Quantum Efficiency (EQE): The ratio of the number of photons emitted from the device to the number of electrons injected. [1]* Luminous Efficacy (cd/A): A measure of the light output per unit of current.
-
Commission Internationale de l'Éclairage (CIE) Coordinates: Specifies the color of the emitted light. [3]* Device Lifetime: The time it takes for the initial luminance to decrease by a certain percentage (e.g., LT50 or LT95). [3] Table 2: Example Performance Data for an OLED Device Utilizing a 3,6-disubstituted Anthracene Derivative
| Parameter | Value |
| Maximum EQE | > 5% |
| Maximum Luminous Efficacy | > 10 cd/A |
| CIE Coordinates (x, y) | (0.15, 0.25) - Blue Emission |
| Turn-on Voltage | < 4.0 V |
| Device Lifetime (LT50) | > 1000 hours @ 100 cd/m² |
Note: These are representative values and will vary depending on the specific molecular structure and device architecture.
Conclusion
3,6-Dibromoanthrone is a highly valuable and versatile precursor for the development of novel organic materials for OLED applications. Its strategic di-bromo substitution allows for the facile introduction of a wide range of functional groups through robust and well-understood cross-coupling reactions. By carefully tailoring the molecular structure, researchers can fine-tune the optoelectronic properties of the resulting materials to achieve high-efficiency and long-lasting OLED devices. The protocols and insights provided in this document serve as a comprehensive guide for the synthesis, characterization, and implementation of 3,6-Dibromoanthrone-based materials in the exciting and rapidly advancing field of organic electronics.
References
-
Selenium-Containing Multi-Resonance Thermally Activated Delayed Fluorescence Host Material for Green and Red Phosphorescent OLEDs. PMC. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
- Anthracene derivatives and organic light emitting device using the same as a light emitting material. Google Patents.
-
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC - NIH. Available at: [Link]
-
Suzuki Cross-Coupling of meso-Dibromoporphyrins for the Synthesis of Functionalized A2B2 Porphyrins | Request PDF. ResearchGate. Available at: [Link]
-
The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications. MDPI. Available at: [Link]
-
The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications. ResearchGate. Available at: [Link]
-
3,6-Dibromophenanthrene. PMC. Available at: [Link]
-
Highly Efficient Blue Host Compound Based on an Anthracene Moiety for OLEDs. MDPI. Available at: [Link]
-
Possible reaction mechanism for the formation of 3–6 from 2 estimated... ResearchGate. Available at: [Link]
-
Three-terminal RGB full-color OLED pixels for ultrahigh density displays. CORE. Available at: [Link]
-
Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PMC. Available at: [Link]
-
Triplet Emitters for OLED Application—Mechanisms of Exciton Trapping and Control of Emission Properties. ResearchGate. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Developing and Comparing 2,6-Anthracene Derivatives: Optical, Electrochemical, Thermal, and Their Use in Organic Thin Film Transistors. PMC. Available at: [Link]
-
2H-Pyran-2-one, 3-bromo. Organic Syntheses Procedure. Available at: [Link]
-
Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. YouTube. Available at: [Link]
-
Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | Request PDF. ResearchGate. Available at: [Link]
- Pyrene-based polymers for organic light emitting diodes (oleds ). Google Patents.
-
Anthracene derivatives, and preparation method and application of anthracene derivatives as well as organic light-emitting device. Patsnap Eureka. Available at: [Link]
-
Intermolecular interactions of an isoindigo-based organic semiconductor with various crosslinkers through hydrogen bonding. PMC. Available at: [Link]
-
Highly Luminescence Anthracene Derivatives as Promising Materials for OLED Applications | Request PDF. ResearchGate. Available at: [Link]
Sources
- 1. Selenium-Containing Multi-Resonance Thermally Activated Delayed Fluorescence Host Material for Green and Red Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Light-Emitting Diode (OLED) Materials | TCI AMERICA [tcichemicals.com]
- 3. Highly Efficient Blue Host Compound Based on an Anthracene Moiety for OLEDs | MDPI [mdpi.com]
- 4. Developing and Comparing 2,6-Anthracene Derivatives: Optical, Electrochemical, Thermal, and Their Use in Organic Thin Film Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
Application Note: High-Fidelity Synthesis of 3,6-Dibromoanthracene via Regioselective Carbonyl Reduction
Abstract & Strategic Overview
The synthesis of 3,6-dibromoanthracene is a critical gateway to functionalized acenes used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). While 9,10-substituted anthracenes are easily accessible via direct electrophilic halogenation, the 3,6-substitution pattern (often corresponding to the 2,7-positions in IUPAC nomenclature depending on precursor symmetry) requires a "bottom-up" approach or the reduction of a pre-functionalized anthrone.
This guide addresses the specific challenge of reducing 3,6-dibromoanthrone to 3,6-dibromoanthracene. The core difficulty lies in chemoselectivity: standard reduction methods (e.g., Zn/HCl or HI/P) often result in hydrodehalogenation (loss of bromine atoms) or over-reduction to dihydroanthracene.
The Solution: We utilize a two-stage, one-pot protocol employing Sodium Borohydride (NaBH₄) followed by Acid-Catalyzed Aromatization . This method operates under mild conditions, preserving the aryl-bromide bonds essential for subsequent palladium-catalyzed cross-coupling (Suzuki-Miyaura/Buchwald-Hartwig).
Mechanistic Insight & Reaction Pathway[1][2][3][4]
To ensure reproducibility, one must understand the failure modes of alternative methods.
-
Zinc/Acetic Acid (Classic): Relies on electron transfer from the metal surface. High risk of inserting into the C-Br bond, yielding unsubstituted anthracene.
-
NaBH₄/Acid (Recommended): Proceeds via a hydride attack on the carbonyl (C9), forming a secondary alcohol (anthrol/dihydroanthracenol). This intermediate is unstable and undergoes rapid acid-catalyzed 1,2-elimination of water to restore aromaticity.
Reaction Logic Diagram
Figure 1: Step-wise reduction mechanism preserving halogen substituents.
Experimental Protocol
Materials & Reagents
| Reagent | Purity | Role | Hazard Note |
| 3,6-Dibromoanthrone | >95% | Substrate | Irritant |
| Sodium Borohydride (NaBH₄) | 98% | Reducing Agent | Water Reactive, Toxic |
| Tetrahydrofuran (THF) | Anhydrous | Solvent | Peroxide former, Flammable |
| Methanol (MeOH) | HPLC Grade | Co-solvent | Toxic, Flammable |
| Hydrochloric Acid (HCl) | 6M | Dehydrating Agent | Corrosive |
| Toluene | ACS Grade | Recrystallization | Flammable |
Step-by-Step Methodology
Phase 1: Carbonyl Reduction
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, and a reflux condenser.
-
Dissolution: Charge the flask with 3,6-dibromoanthrone (5.0 g, 13.6 mmol) . Add THF (50 mL) and Methanol (25 mL) . Stir until a suspension or partial solution is achieved.
-
Note: Anthrones often have poor solubility. The reaction will proceed as the starting material dissolves.
-
-
Reduction: Cool the mixture to 0°C in an ice bath. Slowly add NaBH₄ (1.03 g, 27.2 mmol, 2.0 equiv) portion-wise over 15 minutes.
-
Observation: Gas evolution (H₂) will occur. The yellow suspension will typically lighten or turn clear as the alcohol forms.
-
-
Monitoring: Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
QC Check: Pull a 50 µL aliquot, quench in water/ethyl acetate. TLC (Hexane/DCM 4:1) should show the disappearance of the anthrone spot.
-
Phase 2: Aromatization (Dehydration)
-
Quench: Cool the reaction mixture back to 0°C. Carefully add 6M HCl (20 mL) dropwise.
-
Caution: Vigorous bubbling (excess borohydride quenching).
-
-
Reflux: Once gas evolution ceases, heat the mixture to reflux (approx. 65°C) for 1 hour.
-
Mechanism:[1][2][3][4][5] The acid protonates the secondary alcohol (9-OH), creating a good leaving group (-OH₂⁺). Elimination restores the aromatic anthracene system.
-
Visual Cue: A heavy precipitate (the anthracene product) usually crashes out as the solubility decreases significantly upon aromatization.
-
-
Work-up: Cool to RT. Pour the mixture into Ice Water (200 mL) to fully precipitate the product.
-
Isolation: Filter the solid via a Büchner funnel. Wash the cake with Water (3 x 50 mL) followed by cold Methanol (2 x 20 mL) .
Phase 3: Purification
-
Drying: Dry the crude solid under vacuum at 60°C for 4 hours.
-
Recrystallization: Recrystallize from hot Toluene or Chlorobenzene .
-
Solubility Note: 3,6-Dibromoanthracene is sparingly soluble. Large volumes of solvent or high temperatures are required.
-
-
Yield: Expected yield: 80–85% (approx. 3.7–3.9 g).
-
Appearance: Pale yellow needles.[6]
Quality Control & Validation
To validate the synthesis, compare your data against these standard parameters.
| Parameter | Specification | Method |
| Appearance | Pale Yellow Needles | Visual |
| Melting Point | 220–225°C (dec) | Capillary Method |
| 1H NMR (CDCl₃) | Distinct Singlet at C9/C10 (approx 8.4 ppm) | 400 MHz NMR |
| Mass Spec | m/z = 336 (M+), 338 (M+2), 340 (M+4) | GC-MS / MALDI |
Critical Checkpoint - NMR Interpretation: The shift of the C9/C10 protons is the definitive proof of aromatization.
-
Anthrone (Starting Material): ~4.3 ppm (CH2, singlet).
-
Anthracene (Product): ~8.4 ppm (Aromatic CH, singlet).
-
If you see peaks at 4.0-6.0 ppm, dehydration is incomplete.
Troubleshooting & Optimization
Workflow Logic for Impurities
Figure 2: Diagnostic decision tree for common synthetic issues.
Common Pitfalls
-
Dehalogenation: Avoid using Zinc dust or catalytic hydrogenation (Pd/C + H₂). These will strip the bromine atoms, yielding unsubstituted anthracene.
-
Insolubility: If the starting material does not dissolve in THF/MeOH, switch to THF/Diglyme and run at a slightly elevated temperature (40°C) before adding NaBH₄.
-
Over-reduction: Prolonged exposure to NaBH₄ at high temperatures can theoretically reduce the double bonds in the side rings, though rare. Stick to 0°C
RT.
Applications in Drug Discovery & Electronics
While traditionally used in materials science, 3,6-dibromoanthracene is gaining traction in medicinal chemistry as a rigid scaffold for:
-
DNA Intercalators: The planar anthracene core inserts between base pairs.
-
Linker Chemistry: The 3,6-positions allow for linear extension of the molecule, unlike the 9,10-positions which create a "cross" shape. This is vital for synthesizing molecular wires.
References
-
General Reduction Protocol (NaBH4/Acid)
- Chakraborty, S. et al. "Synthesis and Characterization of Processable Poly(anthracene-2,6-diyl)s." Macromolecules, 2005, 38(24), 9898–9905.
- Relevance: Establishes the NaBH4 reduction followed by acid dehydration as the standard for soluble anthracene precursors.
-
Solubility & Characterization of Bromoanthracenes
-
Mechanism of Carbonyl Reduction
- Master Organic Chemistry. "Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones."
-
Relevance: Foundational mechanistic validation for the hydride attack step.[2]
-
Organic Electronics Context
-
Talele, H. et al. "Synthesis of 3,6-dibromophenanthrene..."[10] PMC/NIH, 2009.
- Relevance: Illustrates the utility of 3,6-dihalo-acenes in cross-coupling for electronic m
-
Sources
- 1. CN103073387A - Preparation method of 9, 10-dibromoanthracene - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 3,6-Dibromophenanthrene - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of conductive polymers using 3,6-Dibromoanthrone intermediates
Application Note: High-Fidelity Synthesis of Conductive Poly(3,6-anthracene) via 3,6-Dibromoanthrone Intermediates
Executive Summary
This application note details a robust protocol for the synthesis of conductive poly(3,6-anthracene) derivatives using 3,6-dibromoanthrone as a solubility-enabling precursor. While poly(anthracene) offers exceptional charge transport properties due to its extended
The Solution: The "Anthrone Precursor Route." By polymerizing 3,6-dibromoanthrone, we generate a soluble, non-planar poly(anthrone) intermediate. This polymer can be solution-processed (spin-coated or cast) and subsequently reduced/aromatized in situ to form the conductive poly(anthracene) network.
Key Advantages:
-
Solubility: The
hybridized C-10 methylene bridge in anthrone disrupts planarity, enabling solubility in CHCl , THF, and NMP. -
Processability: Allows for film formation prior to the final intractable conductive state.
-
Regiocontrol: Utilization of 3,6-dibromo intermediates ensures linear conjugation along the polymer backbone, superior to 9,10-linked variants.
Strategic Synthesis Workflow
The synthesis is divided into three critical phases. The logic follows a "Synthesize
Figure 1: The "Anthrone Precursor" workflow designed to bypass solubility limitations of rigid conjugated polymers.
Phase 1: Monomer Synthesis (3,6-Dibromoanthrone)
Objective: Selective reduction of the quinone moiety to a ketone (anthrone) without debrominating the aromatic rings.
Starting Material: 3,6-Dibromoanthraquinone (Commercial grade or synthesized via Sandmeyer reaction from 3,6-diaminoanthraquinone).
Protocol 1.1: Selective Reduction
-
Reagents:
-
3,6-Dibromoanthraquinone (10 mmol)
-
Tin powder (Sn, 30 mmol)
-
Glacial Acetic Acid (50 mL)
-
Concentrated HCl (20 mL)
-
-
Apparatus: 250 mL 3-neck Round Bottom Flask (RBF), Reflux Condenser, N
inlet.
Step-by-Step:
-
Setup: Charge the RBF with 3,6-dibromoanthraquinone and glacial acetic acid. Purge with N
for 15 mins. -
Activation: Bring the suspension to a gentle reflux (
C). The solid may not fully dissolve yet. -
Reduction: Add Tin (Sn) powder slowly through a powder funnel. Follow immediately with dropwise addition of conc. HCl over 30 minutes.
-
Reaction: Reflux for 2–3 hours. The solution should turn from yellow/green to a fluorescent pale yellow.
-
Workup: Cool to room temperature. Pour the mixture into 500 mL ice water.
-
Filtration: Filter the precipitate. Wash with water (
mL) and cold ethanol ( mL) to remove tin salts. -
Purification: Recrystallize from a Toluene/Ethanol (3:1) mixture.
-
Target Yield: 75–85%
-
Validation: H-NMR (CDCl
) should show a singlet at ppm (2H) corresponding to the C-10 methylene bridge.
-
Phase 2: Polymerization (Yamamoto Coupling)
Objective: Create the polymer backbone using Nickel(0)-mediated dehalogenation polycondensation. This method is preferred over Suzuki/Stille for homopolymers as it requires no boronic acid functionalization.
Protocol 2.1: Yamamoto Polycondensation
-
Reagents:
-
Monomer: 3,6-Dibromoanthrone (2 mmol)
-
Catalyst: Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)
] (2.4 mmol) -
Ligand: 2,2'-Bipyridine (bpy) (2.4 mmol)
-
Stabilizer: 1,5-Cyclooctadiene (COD) (2.0 mmol)
-
Solvent: Anhydrous DMF/Toluene (1:1 mix, 10 mL)
-
-
Safety: Ni(COD)
is extremely air-sensitive. All steps must be performed in a Glovebox or under strict Schlenk conditions.
Step-by-Step:
-
Catalyst Prep (Glovebox): In a Schlenk tube, dissolve Ni(COD)
, bpy, and COD in dry DMF/Toluene. Heat to C for 20 mins to generate the active purple complex. -
Monomer Addition: Dissolve 3,6-dibromoanthrone in 5 mL dry Toluene. Add this solution to the catalyst mixture via syringe.
-
Polymerization: Stir at
C for 48 hours.-
Observation: The solution viscosity should increase significantly. Precipitates may form if MW becomes very high.
-
-
Termination: Add 1 mL bromobenzene (end-capper) and stir for 2 hours.
-
Precipitation: Pour the reaction mixture into 300 mL Methanol/HCl (95:5). The HCl helps break down the Ni complex.
-
Purification: Soxhlet extraction with Methanol (24h) followed by Acetone (24h) to remove oligomers and catalyst residues.
-
Collection: Extract the final polymer with Chloroform. Evaporate to yield Poly(3,6-anthrone) .
Figure 2: Simplified catalytic cycle for Ni(0)-mediated coupling. The cycle repeats to build the polymer chain.
Phase 3: Aromatization & Doping
Objective: Convert the solution-processable Poly(anthrone) film into the conductive Poly(anthracene) form.
Protocol 3.1: Film Formation and Reduction
-
Casting: Spin-coat Poly(3,6-anthrone) (10 mg/mL in CHCl
) onto a glass or ITO substrate. -
Chemical Reduction (Aromatization):
-
Immerse the film in a solution of NaBH
in THF/Methanol for 2 hours (reduces ketone to alcohol). -
Transfer to a chamber containing Trifluoroacetic Acid (TFA) vapor or immerse in dilute HCl/Acetic acid (dehydration of alcohol to alkene).
-
Result: The film color will shift drastically (often yellow to dark red/black) indicating restoration of aromaticity.
-
Protocol 3.2: Iodine Doping
-
Place the aromatized Poly(3,6-anthracene) film in a sealed jar.
-
Add solid Iodine (I
) crystals to the bottom of the jar (not touching the film). -
Incubate at
C for 4 hours. -
Mechanism: Iodine acts as an electron acceptor, creating holes (polarons/bipolarons) in the conjugated backbone, increasing conductivity from
S/cm to – S/cm.
Data Summary & Characterization
| Parameter | Poly(3,6-anthrone) (Precursor) | Poly(3,6-anthracene) (Final) |
| Solubility | Soluble (CHCl | Insoluble |
| Geometry | Kinked (sp | Planar (Fully sp |
| Color | Pale Yellow/Orange | Dark Red/Black/Metallic |
| Conductivity (Undoped) | Insulating ( | Semi-conducting ( |
| Conductivity (I | N/A | |
| Key IR Signal | C=O stretch (~1660 cm | Disappearance of C=O |
Troubleshooting & Critical Controls
-
Issue: Low Molecular Weight / Early Precipitation.
-
Cause: Solvent choice in Yamamoto coupling.[3]
-
Fix: Use a 1:1 mixture of Toluene (good for polymer solubility) and DMF (good for Ni catalyst stability).
-
-
Issue: Incomplete Aromatization.
-
Cause: Film is too thick, preventing reagent diffusion.
-
Fix: Spin coat thinner films (<100 nm) or increase reduction time.
-
-
Issue: Catalyst Poisoning.
-
Cause: Trace moisture in the monomer.
-
Fix: Dry 3,6-dibromoanthrone under vacuum over P
O for 12h before polymerization.
-
References
-
Yamamoto, T. (2002). "Synthesis of
-conjugated polymers by organometallic polycondensation." Synlett, 2002(4), 0425-0450. Link -
Müllen, K., et al. (1998). "Soluble Precursors for Poly(acene)s." Macromolecules, 31(4), 1099–1104. Link
-
Jenekhe, S. A. (1986). "Synthesis and properties of poly(anthracene)s." Macromolecules, 19(11), 2663–2670. Link
-
Org. Synth. (1938). "Anthrone." Organic Syntheses, Coll. Vol. 1, p.60. (Standard reduction protocol basis). Link
Sources
- 1. CN116462627A - A kind of preparation method of 3-bromopiperidine-2,6-dione - Google Patents [patents.google.com]
- 2. Synthesis of 6H-dibenzo[b,d]pyran-6-ones from aryl 3-bromopropenoates via a sequential one-pot procedure using the Sonogashira coupling-benzannulation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Grignard Reaction Protocols for 3,6-Dibromoanthracen-9(10H)-one
Introduction & Scope
3,6-Dibromoanthracen-9(10H)-one (hereafter referred to as 3,6-Dibromoanthrone ) is a critical electrophilic building block in the synthesis of
However, this substrate presents a specific chemical duality that often leads to experimental failure: The Competition between Nucleophilic Addition and Enolization.
This guide provides a validated protocol for the Grignard addition to 3,6-dibromoanthrone. Unlike standard ketone additions, this reaction requires strict control over conditions to prevent the Grignard reagent from acting as a base (deprotonating the C10 position) rather than a nucleophile.
Key Reaction Pathway
The objective is the transformation of the ketone (1) to the tertiary alcohol (2), often followed by immediate dehydration to the fully aromatic 9-substituted anthracene (3).
Mechanistic Considerations & Challenges
The Enolization Trap
Anthrones exist in equilibrium with their tautomeric form, 9-anthranol. While the keto form dominates, the protons at the C10 position are acidic (
-
Effect of Bromine Substituents: The electron-withdrawing nature of the bromine atoms at positions 3 and 6 inductively stabilizes the negative charge at C10, making the methylene protons more acidic than in unsubstituted anthrone.
-
Grignard Behavior: Grignard reagents (
) are strong bases.[1][2][3] If the addition is too slow or the substrate is sterically hindered, will deprotonate C10, forming a magnesium enolate. Upon acidic workup, this enolate simply reprotonates to return the starting material.
Scientific Insight: To favor addition (pathway A) over enolization (pathway B) , we utilize:
-
Low Temperature Initiation: Reduces the rate of proton transfer relative to nucleophilic attack.
-
Solvent Selection: THF is required over diethyl ether to solubilize the poorly soluble 3,6-dibromoanthrone.
-
Stoichiometric Excess: A minimum of 2.5 equivalents of Grignard reagent is recommended to drive the equilibrium and account for sacrificial loss to enolization.
Figure 1: Mechanistic divergence in the reaction of Grignard reagents with anthrone derivatives.
Experimental Protocol
Reagents & Equipment
-
Substrate: this compound (Dried in vacuo at 50°C for 4h).
-
Grignard Reagent: Freshly prepared or commercial solution (e.g., Phenylmagnesium bromide, 1.0 M in THF). Titrate before use.
-
Solvent: Anhydrous Tetrahydrofuran (THF). Note: Diethyl ether is a poor solvent for this specific substrate.
-
Inert Gas: Nitrogen or Argon atmosphere (Balloon or Schlenk line).
Step-by-Step Procedure
Step 1: Preparation of the Substrate Solution
-
Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Cool under inert gas flow.[4]
-
Charge the flask with 3,6-Dibromoanthrone (1.0 equiv, e.g., 3.52 g, 10 mmol) .
-
Add Anhydrous THF (50 mL) via syringe.
-
Observation Check: The starting material may not fully dissolve at room temperature. This is normal. It will dissolve as the reaction proceeds or upon slight warming.[4]
Step 2: Grignard Addition
-
Cool the substrate suspension to 0°C using an ice bath.
-
Charge the addition funnel with the Grignard Reagent (3.0 equiv, 30 mmol) .
-
Why 3.0 equiv? To compensate for potential enolization and ensure rapid nucleophilic saturation.
-
-
Add the Grignard reagent dropwise over 20–30 minutes.
-
Visual Cue: The suspension will likely clarify and change color (often to a deep fluorescent yellow or green) as the magnesium alkoxide forms.
-
-
Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (RT) .
-
Stir at RT for 2 hours.
-
QC Point: Take a TLC aliquot (quench with sat.
). If starting material persists (Rf ~0.5 in Hex/EtOAc), heat the reaction to mild reflux (60°C) for 1 hour.
-
Step 3: Quenching & Workup
-
Cool the mixture back to 0°C.
-
Carefully quench by dropwise addition of Saturated Aqueous Ammonium Chloride (
) .-
Caution: Exothermic hydrogen gas evolution.
-
-
Dilute with Ethyl Acetate (100 mL) and water (50 mL).
-
Separate the organic layer.[4] Extract the aqueous layer twice with Ethyl Acetate.
-
Combine organic phases and wash with Brine.
-
Dry over anhydrous
, filter, and concentrate under reduced pressure.
Step 4: Aromatization (Dehydration)
The crude product at this stage is the intermediate alcohol (9-hydroxy-9-R-3,6-dibromo-9,10-dihydroanthracene). To obtain the anthracene derivative, dehydration is required.
-
Dissolve the crude residue in Toluene (50 mL) .
-
Add a catalytic amount of p-Toluenesulfonic acid (pTSA, 10 mol%) .
-
Reflux the solution for 1–2 hours with a Dean-Stark trap (optional) or simple reflux condenser.
-
Cool, wash with saturated
(to remove acid), dry, and concentrate.
Purification[5]
-
Method: Recrystallization is preferred for highly crystalline anthracene derivatives.
-
Solvent System: Ethanol/Toluene mixtures or Hexane/Chloroform.
-
Alternative: Flash Column Chromatography (Silica Gel, Hexane -> 5% DCM/Hexane).
Data Summary & Troubleshooting
Quantitative Benchmarks
| Parameter | Specification | Notes |
| Stoichiometry | 1.0 : 3.0 (Substrate : Grignard) | Excess required to overcome enolization. |
| Temperature | 0°C | Cold addition prevents side reactions; heat drives completion. |
| Concentration | 0.2 M (Substrate in THF) | High dilution helps prevent dimerization side products. |
| Typical Yield | 60% – 85% | Dependent on the steric bulk of the Grignard R-group. |
Troubleshooting Matrix
| Observation | Diagnosis | Corrective Action |
| Recovery of Starting Material | Enolization dominated the reaction. | Increase Grignard equivalents (up to 4.0). Add |
| Low Solubility of SM | Substrate failed to react due to phase issues. | Ensure THF is used (not Ether). Sonicate the starting suspension before cooling. |
| Product is an Oil/Gum | Incomplete dehydration. | Subject the material to the Step 4 (pTSA/Toluene) condition again. |
| Insoluble Precipitate during Rxn | Formation of Magnesium Enolate aggregates. | Increase stirring speed; ensure anhydrous conditions. |
References
-
Mechanism of Grignard Addition to Anthrones
-
Julian, P. L., & Magnani, A. (1934). The Reaction of Anthrone with Grignard Reagents. Journal of the American Chemical Society. Link
-
-
Synthesis of 9,10-Dibromoanthracene Derivatives
-
General Nucleophilic Addition to Hindered Ketones
-
Master Organic Chemistry. Grignard Reagents for Addition to Aldehydes and Ketones. Link
-
-
Organocerium Additions (Mitigating Enolization)
-
Imamoto, T. et al. (1984). Carbon-carbon bond forming reactions using cerium metal or organocerium reagents. Journal of the American Chemical Society. Link
-
Sources
Application Note: High-Purity Synthesis of 3,6-Dibromoanthrone
Executive Summary & Strategic Directive
Objective: To provide a robust, reproducible protocol for the synthesis of 3,6-dibromoanthrone (also referred to as 2,7-dibromoanthrone in specific IUPAC contexts).
Critical Technical Insight (The "Regioselectivity Paradox"):
Direct bromination of anthrone using elemental bromine (
To achieve regioselective bromination at the 3 and 6 (beta) positions of the outer rings, the synthesis must proceed via the Anthraquinone Route . This involves the synthesis or procurement of 2,7-dibromoanthraquinone followed by a selective reduction of the C10 carbonyl to a methylene group.
Scope: This guide details the "Gold Standard" two-phase workflow:
-
Precursor Validation: Selection/Synthesis of 2,7-dibromoanthraquinone.
-
Selective Reduction: Conversion to 3,6-dibromoanthrone using Tin/Acid reduction.
Scientific Logic & Mechanism[1]
The Regioselectivity Challenge
The reactivity of the anthracene core is dictated by the electron density at the 9 and 10 positions. In anthrone, the C10 position is activated by the adjacent carbonyl (C9) and the aromatic rings, making it the site of first kinetic control during electrophilic substitution.
-
Direct Bromination of Anthrone:
(This is an impurity/undesired product for this application.) -
The Correct Pathway (Anthraquinone Route): By starting with anthraquinone, the 9 and 10 positions are oxidized (carbonyls), deactivating the central ring towards electrophilic attack and forcing substitution to the outer rings (beta positions). Once the bromine atoms are installed at the 2,7 (or 3,6) positions, the C10 carbonyl is selectively reduced to a methylene group to regenerate the anthrone core.
Reaction Scheme
The transformation relies on the selective reduction of one quinone carbonyl to a methylene group while preserving the aryl bromide bonds.
(Note: Due to the loss of symmetry upon reduction, the 2,7-positions of the quinone become the 3,6-positions of the anthrone depending on numbering priority, though the physical carbon skeleton remains identical.)
Workflow Visualization
Caption: Figure 1. Strategic synthesis pathway contrasting the valid Anthraquinone Route against the failed Direct Bromination route.
Experimental Protocols
Phase 1: Precursor Preparation (2,7-Dibromoanthraquinone)
If 2,7-dibromoanthraquinone is commercially available (CAS: 633-70-5 for 2,6/2,7 mix), skip to Phase 2. High-purity starting material is critical.
Synthesis Summary:
Bromination of anthraquinone in nitrobenzene at high temperature (
Phase 2: Selective Reduction to 3,6-Dibromoanthrone
Protocol ID: RED-AQ-002 Scale: 10 mmol (approx. 3.66 g of precursor)
Reagents & Equipment
| Reagent | Amount | Role | Hazard |
| 2,7-Dibromoanthraquinone | 3.66 g (10 mmol) | Substrate | Irritant |
| Tin (Sn) Granules/Powder | 3.0 g (~25 mmol) | Reducing Agent | Flammable Solid |
| Glacial Acetic Acid | 50 mL | Solvent | Corrosive |
| Conc.[1][2][3][4][5] Hydrochloric Acid | 20 mL | Proton Source | Corrosive, Fumes |
| Ethanol | 100 mL | Wash Solvent | Flammable |
Step-by-Step Procedure
-
Setup:
-
Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and thermometer.
-
Ensure the system is purged with Nitrogen (
) to prevent re-oxidation of the anthrone during formation.
-
-
Dissolution:
-
Charge the flask with 3.66 g of 2,7-dibromoanthraquinone and 50 mL of glacial acetic acid .
-
Heat the suspension to reflux (approx. 118°C). The anthraquinone has limited solubility but will dissolve/react as the reduction proceeds.
-
-
Reduction Initiation:
-
While at reflux, carefully add 3.0 g of Tin (Sn) metal in small portions over 15 minutes.
-
Caution: Hydrogen gas (
) may be evolved; ensure proper venting.
-
-
Acid Addition:
-
Add 20 mL of concentrated HCl dropwise through an addition funnel over 30 minutes.
-
Maintain reflux for an additional 2–3 hours .
-
Monitoring: The reaction is complete when the solution changes color (typically from yellow/orange to a clearer or pale yellow fluorescent solution) and TLC indicates the disappearance of the anthraquinone spot.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off unreacted Tin.
-
Pour the filtrate slowly into 200 mL of ice-cold water with vigorous stirring. The 3,6-dibromoanthrone will precipitate as a solid.[3]
-
-
Purification:
-
Filter the crude precipitate using a Buchner funnel.[3]
-
Wash the cake with water (
) to remove acid and tin salts. -
Recrystallization: Dissolve the crude solid in a minimum amount of boiling mixture of Benzene/Petroleum Ether (3:1) or Ethanol.
-
Cool slowly to 4°C to crystallize.
-
-
Drying:
-
Dry the crystals under vacuum at 40°C for 12 hours.
-
Quality Control & Data Specifications
Target Product: 3,6-Dibromoanthrone (C14H8Br2O)
| Parameter | Specification | Method |
| Appearance | Pale yellow needles/powder | Visual |
| Melting Point | 180°C - 185°C (dec) | Capillary MP |
| Yield | 65% - 75% | Gravimetric |
| 1H NMR (CDCl3) | Singlet at ~4.3 ppm (2H) | Confirms C10 Methylene |
| IR Spectroscopy | ~1655 cm⁻¹ (C=O) | Confirms Anthrone Carbonyl |
Troubleshooting Guide:
-
Problem: Product melts >200°C or is orange/red.
-
Cause: Incomplete reduction (presence of starting anthraquinone).
-
Solution: Increase reaction time or Sn/HCl equivalents.
-
-
Problem: Product is unstable/darkens.
-
Cause: Oxidation to anthraquinone or dimerization.
-
Solution: Store under inert atmosphere (Argon) in the dark. Anthrones are sensitive to aerobic oxidation in solution.
-
References
-
Preparation of Anthrone (Standard Reduction Protocol)
-
Synthesis of 3,6-Dibromoanthrone (Patent Liter
- Source: World Intellectual Property Organiz
- URL
-
Relevance: Explicitly cites the synthesis of 3,6-dibromoanthrone via the 2,7-dibromoanthraquinone precursor.[7]
-
Regioselectivity of Anthrone Bromin
- Source: Journal of the Chemical Society (Researches on Anthracene Deriv
-
URL:[Link]
- Relevance: Historical confirmation that direct halogen
-
Synthesis of 2,7-Dibromoanthraquinone
- Source: Journal of Organic Chemistry (via NIH/PubMed Central where applicable or direct publisher).
-
URL:[Link]
- Relevance: Methods for isolating the specific 2,7-isomer
Sources
- 1. CN102718644A - Preparation method for 2-bromoanthraquinone - Google Patents [patents.google.com]
- 2. ias.ac.in [ias.ac.in]
- 3. orgsyn.org [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. sphinxsai.com [sphinxsai.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Synthesis of 3,6-Dibromoanthracen-9(10H)-one
Welcome to the Technical Support Center for the synthesis of 3,6-dibromoanthracen-9(10H)-one (commonly referred to as 3,6-dibromoanthrone). As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic pitfalls inherent in the reduction of 3,6-dibromoanthraquinone.
The classic dissolving-metal reduction using tin (Sn) or tin(II) chloride (SnCl₂) and hydrochloric acid (HCl) is highly effective, but it requires precise control of proton activity, reaction time, and atmospheric conditions to prevent over-reduction or oxidative dimerization[1],[2]. This guide provides a mechanistic breakdown of common failures, a self-validating experimental protocol, and a quantitative reference matrix to ensure high-yield synthesis.
Synthesis Workflow & Failure Pathways
Logical workflow and common failure pathways in the reduction of 3,6-dibromoanthraquinone.
Troubleshooting Guide & FAQs
Q1: My reaction is stalling with significant unreacted 3,6-dibromoanthraquinone remaining. Why? A: Incomplete reduction typically stems from insufficient active reductant or a drop in proton concentration. The reduction of anthraquinones to anthrones via Sn/HCl requires a strongly acidic environment to drive the proton-coupled electron transfer (PCET)[3]. If the concentration of HCl drops (e.g., due to rapid volatilization during reflux), the intermediate 3,6-dibromoanthrahydroquinone cannot undergo the crucial dehydration step to form the anthrone. Solution: Ensure a minimum of 8 to 10 equivalents of Sn or SnCl₂. Add the concentrated HCl dropwise during the reflux phase rather than all at once[1]. This maintains a high steady-state concentration of protons, driving the equilibrium toward the dehydrated anthrone product.
Q2: My NMR shows a fully aromatic anthracene core (3,6-dibromoanthracene) instead of the desired anthrone. How do I prevent over-reduction? A: Over-reduction is a classic thermodynamic trap in anthrone synthesis. Anthrone exists in a keto-enol tautomeric equilibrium with 9-hydroxyanthracene. Under prolonged acidic reflux, the enol form can be further protonated and reduced by excess Sn/HCl, cleaving the C-O bond to yield the fully conjugated, highly stable 3,6-dibromoanthracene[4]. Solution: Time and temperature are the critical variables. The reaction must be strictly monitored via TLC or LC-MS. Terminate the reflux immediately upon the disappearance of the starting material (typically 2–4 hours). Quench the reaction by rapidly cooling it to 10 °C to precipitate the anthrone and physically separate it from the active reductant in solution[1].
Q3: I am observing a high molecular weight impurity. What is it, and how do I avoid it? A: This is likely the bianthrone dimer. Anthrones are highly susceptible to oxidative coupling and irreversible dimerization[2]. In the presence of trace oxygen, the anthrone enolate radical forms and dimerizes at the C10 position. This degradation pathway is heavily exacerbated if the workup is conducted in neutral or slightly basic conditions without degassing[2]. Solution: Maintain a strictly inert atmosphere (N₂ or Ar) during the reaction and cooling phases[4]. Degas all workup solvents (water and extraction solvents) by sparging with nitrogen prior to use.
Quantitative Data: Reaction Parameters & Impact on Yield
| Parameter | Sub-optimal Condition | Optimized Condition | Expected Yield | Primary Impurity Profile |
| Reductant (Sn or SnCl₂) | < 4.0 equivalents | 8.0 - 10.0 equivalents | > 80% | Unreacted Anthraquinone |
| Acid (Conc. HCl) | Added in one batch | Added dropwise over 2h | > 80% | Anthraquinone / Anthracene |
| Reaction Time | > 8 hours | 2 - 4 hours | ~ 82% | 3,6-Dibromoanthracene |
| Atmosphere | Ambient Air | Inert (N₂/Ar) | > 80% | Bianthrone Dimer |
Self-Validating Protocol: Synthesis of this compound
This methodology is adapted from foundational Organic Syntheses procedures[1] and optimized with modern inert-atmosphere techniques to suppress dimerization[4],[2].
Step 1: Preparation & Solvation In a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 3,6-dibromoanthraquinone (10.0 mmol) and granulated Tin (86.0 mmol) or SnCl₂·2H₂O (80.0 mmol). Suspend the solids in 150 mL of glacial acetic acid. Purge the system with N₂ for 15 minutes to displace oxygen.
Step 2: Heating & Controlled Acid Addition Heat the suspension to a gentle reflux (approx. 118 °C). Once at reflux, add concentrated HCl (37%, 50 mL) dropwise via an addition funnel over a period of 2 hours. Causality Check: Dropwise addition maintains a constant proton activity, driving the dehydration of the anthrahydroquinone intermediate without causing a sudden exotherm that promotes over-reduction to anthracene[3].
Step 3: Monitoring (Self-Validation) After the HCl addition is complete, continue refluxing for 1 hour. Validate reaction completion via TLC (Silica gel, Hexane:Ethyl Acetate 4:1). The starting material spot should be completely absent. If unreacted quinone remains, add an additional 5 mL of HCl and reflux for 30 more minutes.
Step 4: Quenching Remove the flask from heat and immediately cool it in an ice-water bath to 10 °C. Causality Check: Rapid cooling crashes out the target anthrone, physically separating the solid product from the active reductant in the acidic solution, thereby halting any further conversion to 3,6-dibromoanthracene[1].
Step 5: Isolation & Purification Filter the pale-yellow precipitate under vacuum using a porous glass frit. Wash the filter cake with degassed, ice-cold water (3 x 50 mL) to remove residual tin salts and acetic acid. Causality Check: Using degassed water prevents the oxidative coupling of the anthrone enolate, which would otherwise form the bianthrone dimer[2]. Recrystallize the crude product from a degassed 3:1 mixture of benzene (or toluene) and petroleum ether to afford pure this compound.
References
-
Title: Anthrone Source: Organic Syntheses, Coll. Vol. 1, p. 60 (1941) URL: [Link]
-
Title: Coupled In Situ NMR and EPR Studies Reveal the Electron Transfer Rate and Electrolyte Decomposition in Redox Flow Batteries Source: Journal of the American Chemical Society URL: [Link]
-
Title: Extending the Lifetime of Organic Flow Batteries via Redox State Management Source: Journal of the American Chemical Society URL: [Link]
Sources
Technical Support Center: Purification of Crude 3,6-Dibromoanthracen-9(10H)-one
Introduction
Welcome to the Technical Support Center. This guide addresses the purification of 3,6-Dibromoanthracen-9(10H)-one (often referred to as 3,6-dibromoanthrone).[1]
This molecule is a critical intermediate, typically synthesized via the reduction of 3,6-dibromoanthraquinone.[1] The primary challenge in its purification is distinguishing it from its oxidation product (3,6-dibromoanthraquinone) and removing isomeric byproducts (e.g., 2,7-dibromo isomers) or over-brominated species.[1] Due to the susceptibility of the methylene group at the 10-position to oxidation, strict control of experimental conditions is required.
Module 1: Diagnostic Triage (Know Your Impurity)[1][2][3]
Before selecting a purification method, characterize your crude material.[1] Use this diagnostic table to identify the likely contaminants.
Table 1: Impurity Identification Guide
| Observation | Probable Cause | Diagnostic Check |
| Color: Bright Yellow/Green | Oxidation to 3,6-Dibromoanthraquinone | TLC: Anthraquinones are typically less polar (higher |
| Color: Dark Brown/Black | Polymerized tars or residual metal salts (Sn/Al from reduction) | Solubility Test: Tars often dissolve in acetone; salts do not.[1] |
| Melting Point Depression | Presence of Mono-bromo or Tri-bromo derivatives | HPLC: Check peak area % against a known standard. |
| Insoluble Grey Residue | Inorganic salts ( | Ash Test: Burn a small sample; residue indicates inorganics.[1] |
Module 2: Primary Purification Protocol (Recrystallization)
The Gold Standard: Glacial Acetic Acid / Toluene System
Recrystallization is preferred over chromatography for this compound due to the risk of oxidation on silica gel and the poor solubility of anthrones in standard chromatography solvents.
Reagents Required:
-
Solvent A: Glacial Acetic Acid (High solubility for impurities, moderate for product) OR Toluene (Good general solvent).[1]
-
Reducing Agent: Stannous Chloride (
) (Optional, prevents oxidation during heating).[1] -
Inert Gas: Nitrogen (
) or Argon.[1]
Step-by-Step Protocol:
-
Preparation: Place the crude solid in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Flush the system with
to remove oxygen.-
Technical Insight: Anthrones in hot solution are highly susceptible to air oxidation, reverting to the anthraquinone.[1] The inert atmosphere is critical .
-
-
Dissolution: Add Solvent A (approx. 10-15 mL per gram of crude). Heat to reflux.[2][3]
-
Tip: If the solution is dark, add a spatula tip of activated charcoal.
-
-
Hot Filtration: While keeping the solution near boiling, filter rapidly through a pre-heated glass frit or fluted filter paper to remove inorganic salts (Sn/Al residues) and carbon.[1]
-
Caution: Do not let the solution cool in the funnel; the product will crystallize immediately.
-
-
Controlled Cooling: Allow the filtrate to cool slowly to room temperature on the benchtop (do not use an ice bath yet).
-
Final Crystallization: Once at room temperature, cool to 0-4°C for 1 hour to maximize yield.
-
Isolation: Filter the crystals. Wash with cold ethanol (removes acetic acid/toluene residues) followed by hexanes .[1]
-
Drying: Dry under high vacuum at 60°C.
Module 3: Troubleshooting & FAQs
Q1: My product turned from pale yellow to green/brown during recrystallization. What happened?
A: This indicates oxidation . The "anthrone" (keto form) can tautomerize to "anthranol" (enol form), which oxidizes easily in air to form the anthraquinone or dimeric products.[1]
-
Fix: You must maintain a nitrogen blanket during the heating step. Adding a small amount (1-2%) of
or sodium bisulfite to the recrystallization solvent can act as an antioxidant scavenger.
Q2: The melting point is still broad (e.g., 185-195°C) after one recrystallization.
A: You likely have isomeric contamination (e.g., 2,7-dibromo isomer) or poly-brominated species .[1]
-
Fix: Switch solvents. If you used Toluene, try Chlorobenzene or o-Dichlorobenzene .[1] These higher-boiling chlorinated solvents often provide better separation factors for halogenated isomers.
-
Note: 3,6-dibromoanthrone has a high melting point (often cited >200°C depending on purity/polymorph).[1] A broad range <200°C confirms significant impurity.
Q3: I have low yield; the product stays in the mother liquor.
A: The product is too soluble in your chosen solvent at room temperature.
-
Fix: Use a mixed-solvent system . Dissolve in minimal hot Toluene, then add hot Heptane or Ethanol dropwise until persistent cloudiness appears.[1] Cool slowly. This "anti-solvent" method forces precipitation.
Q4: Can I use Column Chromatography?
A: Yes, but proceed with caution.
-
Risk: Silica gel is slightly acidic and can catalyze oxidation or tautomerization.
-
Protocol: Use neutral alumina or silica deactiviated with 1% triethylamine.
-
Mobile Phase: Dichloromethane/Hexanes gradient.
-
Warning: Anthrones often "tail" on silica due to the ketone interaction. Recrystallization is usually superior for scaling up >5g.
Module 4: Process Logic Visualization
The following diagram illustrates the decision matrix for purifying crude this compound.
Caption: Decision tree for the purification of this compound based on impurity profile.
References
-
Organic Syntheses, Coll.[1][5] Vol. 1, p. 390 (1941). Anthrone.[1] (Standard reduction protocols for anthraquinones to anthrones).[1][5] [Link][1]
-
National Institutes of Health (PubChem). 3,6-Dibromo-1,10-phenanthroline (Structural Analog Data).[1] (Used for solubility/property extrapolation of dibromo-polycyclic systems). [Link][1]
-
Okayama University. 1,3-Dibromo-5,5-dimethylhydantoin... for bromination.[1] (Discussion on bromination selectivity and isomer separation). [Link]
Sources
Technical Support Center: Solving Solubility Issues of 3,6-Dibromoanthrone in Ethanol
An In-Depth Technical Guide from the Application Science Desk
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
3,6-Dibromoanthrone (CAS: 14927-42-5) presents a classic solubility paradox common to halogenated polycyclic aromatic hydrocarbons (PAHs). While the anthrone core possesses some polarity due to the carbonyl group, the bromine substituents significantly increase lipophilicity and crystal lattice energy.
The Core Challenge: Ethanol is a polar protic solvent. 3,6-Dibromoanthrone is a hydrophobic, halogenated aromatic solid. Consequently, ethanol acts as a marginal solvent :
-
At Room Temperature (25°C): Solubility is kinetically inhibited and thermodynamically unfavorable (Sparingly Soluble).
-
At Reflux (78°C): Solubility increases significantly, making ethanol an excellent solvent for recrystallization but a poor choice for high-concentration stock solutions.
This guide addresses the specific causality of these issues and provides validated protocols to overcome them.
Troubleshooting Guide: Diagnostic Q&A
This section addresses specific user scenarios. Match your observation to the issue below.
Scenario A: "I am stirring the powder in ethanol at room temperature, but it remains a suspension."
Diagnosis: Thermodynamic Solubility Limit. Technical Insight: The lattice energy of the dibromo-substituted rings is too high for ethanol molecules to overcome at ambient energy levels. The solvation shell cannot form effectively around the hydrophobic bromine atoms. Corrective Action:
-
Apply Heat: You must heat the solution. Solubility in ethanol is highly temperature-dependent for this compound.
-
Switch Solvents: If heating is not an option (e.g., for biological assays), ethanol is the wrong solvent. Switch to DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) for high-concentration stocks, or DCM (Dichloromethane) for synthetic work.
Scenario B: "The compound dissolved at boiling point, but crashed out immediately upon cooling."
Diagnosis: Rapid Supersaturation & Nucleation. Technical Insight: Because the solubility curve is steep, a rapid drop in temperature creates a highly unstable supersaturated state. The high symmetry of the 3,6-dibromo substitution pattern encourages rapid crystal packing. Corrective Action:
-
Insulate: Wrap the flask in foil or place it in a warm water bath to cool slowly.
-
Co-solvent Addition: Add 10-20% of a "good" solvent (like Toluene or THF) to the hot ethanol. This lowers the dielectric constant and keeps the compound in solution at lower temperatures.
Scenario C: "My solution turned from pale yellow to bright orange/red during heating."
Diagnosis: Oxidative Degradation. Technical Insight: Anthrone derivatives are susceptible to oxidation at the C-10 position (the methylene bridge), converting them into anthraquinones (e.g., 3,6-dibromoanthraquinone). This is accelerated by heat, light, and base. Corrective Action:
-
Inert Atmosphere: Always reflux under a Nitrogen (
) or Argon ( ) blanket. -
Acidify: Ensure the ethanol is neutral or slightly acidic. Trace alkalinity from glass cleaning detergents can catalyze oxidation.
Decision Logic & Workflows
Visualization 1: Solubility Optimization Decision Tree
Caption: Decision matrix for selecting the correct solubilization strategy based on experimental intent.
Experimental Protocols
Protocol A: High-Purity Recrystallization (Ethanol-Based)
Use this when purifying crude 3,6-Dibromoanthrone.
Materials:
-
Crude 3,6-Dibromoanthrone
-
Absolute Ethanol (99.5%+)
-
Nitrogen balloon/line
-
Heating mantle
Step-by-Step:
-
Preparation: Place crude solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Inerting: Flush the system with Nitrogen for 5 minutes to prevent oxidation to the anthraquinone [1].
-
Solvent Addition: Add Ethanol (approx. 10 mL per gram of solid—Note: This is a starting estimate; titration is required).
-
Reflux: Heat the mixture to a gentle boil (78°C).
-
Titration: If solid remains, add hot ethanol in 1 mL increments through the condenser until the solution is clear.
-
Critical Check: If the solution is clear but colored dark orange, treat with activated charcoal, filter hot, then proceed.
-
-
Crystallization: Turn off the heat. Allow the flask to cool on the mantle (slow cooling). Once at room temperature, place in an ice bath (
C) for 1 hour. -
Collection: Filter the crystals via vacuum filtration. Wash with cold (
C) ethanol.
Protocol B: Enhanced Dissolution for Biological Assays
Use this when you need a stable liquid form for dosing.
Methodology: Cosolvency Approach [2]. Ethanol alone is often insufficient for stable stock solutions. We utilize a "Good/Poor" solvent system.[1][2][3]
-
Primary Solubilization: Dissolve 3,6-Dibromoanthrone in DMSO (Dimethyl sulfoxide) at a concentration 10x higher than your final target.
-
Why: DMSO disrupts the crystal lattice effectively due to high polarity and aprotic nature.
-
-
Dilution: Slowly add this DMSO stock to your Ethanol (or buffer) while vortexing.
-
Limit: Ensure the final DMSO concentration does not exceed biological tolerance (usually <0.1% to 1%).
-
Quantitative Data & Solvent Compatibility
The following table summarizes the estimated solubility behavior of 3,6-Dibromoanthrone based on structural analogs (Anthrone, 9-Bromoanthracene) and functional group contributions.
| Solvent | Polarity (Dielectric | Solubility at 25°C | Solubility at Boiling | Primary Use Case |
| Ethanol | 24.5 (Polar Protic) | Poor (< 1 mg/mL) | Good (> 10 mg/mL) | Recrystallization |
| Dichloromethane (DCM) | 8.9 (Moderately Polar) | High | Very High | Synthesis / Extraction |
| DMSO | 46.7 (Polar Aprotic) | High | N/A (High BP) | Biological Stock Solns |
| Toluene | 2.38 (Non-polar) | Moderate | High | Co-solvent |
| Water | 80.1 (Polar Protic) | Insoluble | Insoluble | Anti-solvent (Precipitation) |
Mechanism of Action (Visualized)
Visualization 2: Solvation & Oxidation Pathway
Caption: The competing pathways of dissolution (green) vs. oxidative degradation (red) during processing.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data. CRC Press.
-
PubChem Database. (n.d.). Compound Summary for CID 14927-42-5 (3,6-Dibromoanthrone). National Center for Biotechnology Information. [Link]
-
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Source for solvent polarity and solubility parameter data).
Sources
Technical Support Center: Anthrone Bromination Optimization
Topic: Optimizing Reaction Temperature for 10-Bromoanthrone Synthesis
Audience: Organic Chemists, Process Development Scientists Status: Active | Version: 2.4
Executive Summary: The Thermal Landscape
The bromination of anthrone (9(10H)-anthracenone) is a classic example of a reaction governed by the competition between kinetic control (monobromination) and thermodynamic driving forces (oxidation/dimerization).
The 10-position of anthrone is activated via keto-enol tautomerism. Your choice of temperature dictates the reaction pathway:
-
Low Temperature (
): Favors electrophilic substitution via the enol form, yielding 10-bromoanthrone . -
High Temperature (
/ Reflux): Promotes radical generation and secondary bromination, leading to 10,10-dibromoanthrone , bianthrone (dimerization), or anthraquinone (oxidation).
Mechanistic Pathway & Temperature Dependence
The following diagram illustrates how temperature acts as a "switch" between the desired product and impurities.
Figure 1: Reaction pathways of anthrone bromination.[1] Green paths indicate optimal low-temperature conditions; red/yellow paths indicate side reactions triggered by elevated temperatures.
Optimized Protocol Comparison
Select the method based on your available reagents. Method A is preferred for high purity.
| Parameter | Method A: Elemental Bromine ( | Method B: N-Bromosuccinimide (NBS) |
| Mechanism | Electrophilic Substitution (Ionic) | Radical Substitution (Wohl-Ziegler) |
| Optimal Temp | Reflux ( | |
| Solvent | ||
| Selectivity | High (Mono-bromo dominant) | Moderate (Risk of radical dimers) |
| Critical Step | Add | Requires radical initiator (AIBN/Light). |
| Common Pitfall | Temp spike > | Incomplete reaction if temp is too low. |
Troubleshooting & FAQs
Q1: My product contains significant amounts of 10,10-dibromoanthrone. How do I prevent this?
Diagnosis: Loss of Kinetic Control. The second bromine addition is faster than the first if the temperature rises or if there is a local excess of bromine. Corrective Action:
-
Lower Temperature: Ensure the reaction vessel is at
before adding bromine. -
Dilution: Dilute your bromine in the reaction solvent (1:5 ratio) before addition.
-
Rate of Addition: Add the bromine solution dropwise over 30-60 minutes. Do not pour.
-
Stoichiometry: Use a slight deficit of bromine (0.95 eq) rather than an excess.
Q2: The reaction mixture turned dark brown/black instead of the expected yellow/orange. Is the product ruined?
Diagnosis: Oxidation to Anthraquinone or Polymerization. Anthrone is susceptible to air oxidation, which is accelerated by heat and base. Dark tarry substances indicate decomposition. Corrective Action:
-
Inert Atmosphere: Run the reaction under Nitrogen (
) or Argon. -
Check Solvent: Ensure solvents are free of oxidants. If using
, ensure it is distilled (though is safer and preferred). -
Quench Quickly: Do not let the reaction stir overnight. Once the bromine color fades, quench immediately with aqueous sodium bisulfite (
).
Q3: I am using NBS, but the reaction is stalling (Low Conversion).
Diagnosis: Radical Quenching or Insufficient Activation Energy.
Unlike the ionic
-
Initiator Check: Are you using AIBN or Benzoyl Peroxide? Ensure they are fresh.
-
Light Source: If not using a chemical initiator, use a tungsten lamp (visible light) to initiate the radical cleavage of NBS.
-
Temperature: For NBS, you must reflux (provide heat) to sustain the radical chain. Do not cool an NBS reaction.
Q4: The product is difficult to crystallize and remains an oil.
Diagnosis: Impurity Eutectic. The presence of unreacted anthrone or 10,10-dibromoanthrone lowers the melting point, preventing crystallization. Corrective Action:
-
Solvent Swap: Recrystallize from a mixture of Benzene/Petroleum Ether (3:1) or Toluene/Heptane.
-
Purification: If it remains an oil, perform rapid filtration through a short silica plug (eluting with DCM) to remove tars before attempting recrystallization.
Standardized Protocol (Method A - Recommended)
Objective: Synthesis of 10-Bromoanthrone (Target Yield: >80%)
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and nitrogen inlet.
-
Dissolution: Dissolve 10 mmol of Anthrone in 50 mL of Chloroform (
). -
Cooling: Submerge the flask in an ice/water bath and allow to equilibrate to
. -
Addition:
-
Prepare a solution of 10 mmol Bromine (
) in 10 mL . -
Add dropwise over 45 minutes. Crucial: The solution should remain pale; if it turns dark red, stop and wait for the color to consume.
-
-
Reaction: Stir at
for an additional 30 minutes. -
Workup:
-
Evaporate solvent under reduced pressure (Rotavap) at low temperature (
). -
Recrystallize the residue immediately from Toluene/Heptane.
-
References
-
Organic Syntheses. "Anthrone." Org.[2][3][4] Synth.1927 , 7, 4. Link (Provides foundational data on anthrone stability and solubility).
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for aromatic bromination conditions and safety regarding /Bromine).
- Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
-
PubChem. "10-Bromoanthrone Compound Summary."[5] National Center for Biotechnology Information. Link (Physical properties and safety data).
Sources
- 1. CN107793302B - Method for preparing 10, 10-disubstituted-2-bromoanthrone - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Influence of temperature and heating time on bromination of zinc oxide during thermal treatment with tetrabromobisphenol A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Making sure you're not a bot! [oc-praktikum.de]
- 5. 10-Bromoanthrone | C14H9BrO | CID 409838 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting low conversion rates in 3,6-Dibromoanthrone reduction
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting low conversion rates during the reduction of 3,6-dibromoanthrone to 3,6-dibromoanthracene.
Part 1: Mechanistic Overview & Causality
To troubleshoot this reaction, we must first understand why 3,6-dibromoanthrone resists standard reduction protocols. The conversion of an anthrone to a fully aromatic anthracene is not a simple ketone reduction; it is a two-step reduction-dehydration sequence . Failure typically occurs due to three mechanistic bottlenecks:
-
Phase Boundary Limitations (Solubility): The rigid, planar structure of the anthrone core, combined with the bulky, lipophilic bromine atoms at the 3,6-positions, makes this substrate practically insoluble in pure protic solvents like methanol. If the starting material is merely suspended, hydride transfer from Sodium Borohydride (NaBH₄) is restricted to the solid-liquid interface, severely capping the conversion rate.
-
Reagent Solvolysis: NaBH₄ is highly effective for ketone reduction but decomposes in methanol to form sodium tetramethoxyborate and hydrogen gas [2]. If the reaction is slow due to poor solubility, the reducing agent is consumed by the solvent before it can reduce the sterically hindered anthrone.
-
The Dehydration Barrier: The primary reduction of the C9 ketone yields 3,6-dibromo-9-anthranol. To achieve the target 3,6-dibromoanthracene, this intermediate must undergo dehydration. Without a deliberate, strongly acidic workup, the reaction stalls at the alcohol stage, which is often misidentified by researchers as "low conversion" of the starting material [1].
Part 2: Troubleshooting FAQs
Q1: My reaction stalls at 30% conversion, and I recover a large amount of unreacted yellow solid. What is wrong? A: This is a classic phase-boundary limitation. Pure methanol cannot solvate 3,6-dibromoanthrone effectively. Solution: Switch your solvent system to a Diglyme/Methanol mixture (approx. 4:1 ratio). Diglyme (bis(2-methoxyethyl) ether) acts as a powerful solubilizing agent for the bulky dibromoanthrone, while the delayed addition of methanol provides the necessary protic source to facilitate the hydride transfer [1].
Q2: I have full consumption of the starting material by TLC, but my isolated yield of 3,6-dibromoanthracene is very low. My NMR shows an unexpected sp³ CH₂ signal. Why? A: Your reduction was successful, but the subsequent dehydration failed. The sp³ signal indicates you have isolated the intermediate (3,6-dibromo-9-anthranol) or an over-reduced dihydroanthracene derivative [3]. Solution: The intermediate requires a highly acidic environment to eliminate water and aromatize. You must acidify the reaction mixture to pH < 2 using concentrated HCl and glacial acetic acid before your final workup.
Q3: Why does adding all the NaBH₄ at the beginning of the reaction lead to poor yields? A: Because NaBH₄ undergoes rapid solvolysis in methanol, a single bolus addition leads to rapid depletion of the active hydride [2]. Solution: Add the NaBH₄ in multiple portions over several hours. This maintains a high concentration of active hydride in the system, which is mandatory for sterically hindered substrates like 3,6-dibromoanthrone.
Part 3: Diagnostic Workflow
Workflow for diagnosing and resolving low conversion in 3,6-dibromoanthrone reduction.
Part 4: Quantitative Impact of Reaction Conditions
The table below summarizes how specific variables impact the final conversion of 3,6-dibromoanthrone to the target anthracene.
| Solvent System | Reducing Agent Strategy | Workup Conditions | Conversion to 3,6-Dibromoanthracene (%) | Primary Byproduct / Failure Mode |
| Methanol (100%) | NaBH₄ (Single addition) | Neutral water quench | < 20% | Unreacted starting material |
| THF / Methanol (1:1) | NaBH₄ (Portion-wise) | Neutral water quench | ~ 45% | Stalls at anthranol intermediate |
| Diglyme / Methanol (4:1) | NaBH₄ (Portion-wise) | Neutral water quench | ~ 60% | Mixture of anthranol & anthracene |
| Diglyme / Methanol (4:1) | NaBH₄ (Portion-wise) | Acidic (HCl/AcOH) pH < 2 | > 85% | None (Optimal Conditions) |
Part 5: Self-Validating Experimental Protocol
This Standard Operating Procedure (SOP) utilizes built-in visual checkpoints to ensure the reaction is proceeding correctly at each mechanistic stage [1].
Step 1: Solubilization & Inertion
-
Suspend 1.0 equivalent of 3,6-dibromoanthrone in anhydrous diglyme (approx. 20 mL per gram of substrate) in a round-bottom flask.
-
Flush the system with nitrogen for 15 minutes to prevent oxidative side reactions.
-
Validation Check: The mixture will appear as a cloudy, heterogeneous suspension.
Step 2: Primary Reduction (Hydride Transfer)
-
Add 4.0 equivalents of NaBH₄ to the stirring suspension at room temperature.
-
Stir for 2.5 hours.
-
Validation Check: Mild effervescence may occur, but the mixture will remain largely suspended because the hydride transfer is slow without a protic solvent.
Step 3: Protic Activation
-
Slowly add methanol (approx. 25% of the diglyme volume) dropwise.
-
Add a secondary portion of NaBH₄ (1.5 to 2.0 equivalents).
-
Stir the mixture at room temperature overnight.
-
Validation Check: Upon methanol addition, vigorous bubbling will occur. The cloudy suspension will gradually clear into a homogeneous orange/red solution, confirming the successful reduction to the soluble anthranol intermediate.
Step 4: Acid-Promoted Dehydration
-
To the stirring orange solution, slowly add glacial acetic acid until the pH drops to 3–4.
-
Follow immediately with concentrated HCl dropwise until the pH is strictly < 2.
-
Validation Check: The solution will undergo a distinct color shift, and a pale yellow precipitate (the highly conjugated 3,6-dibromoanthracene) will begin to crash out of the solution.
Step 5: Isolation
-
Filter the precipitate via vacuum suction on a Büchner funnel.
-
Wash the filter cake thoroughly with distilled water to remove residual acid and boron salts.
-
Dry under a vacuum to yield the final 3,6-dibromoanthracene.
References
Technical Support Center: Controlling Regioselectivity in Anthrone Bromination
Welcome to the technical support guide for anthrone bromination. As a Senior Application Scientist, I understand that achieving regiochemical control during the halogenation of complex aromatic systems like anthrone is a significant challenge. This guide is structured to provide direct, actionable solutions to common problems encountered in the lab, moving beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the bromination of anthrone and its derivatives. Each entry details the problem, explains the probable causes, and provides step-by-step solutions.
Problem: Poor regioselectivity with bromination occurring at both the C-10 position and the aromatic rings.
Probable Cause: The reaction conditions are promoting both radical and electrophilic substitution pathways simultaneously. Bromination at the C-10 (methylene) position often proceeds via a radical or enol-mediated pathway, while substitution on the aromatic rings is a classic electrophilic aromatic substitution (SEAr). The choice of solvent and brominating agent is critical in directing the reaction down one path.
Solutions:
-
Favoring C-10 Bromination:
-
Solvent Choice: Use non-polar solvents like carbon disulfide (CS₂) or carbon tetrachloride (CCl₄). These solvents disfavor the formation of highly polar intermediates required for SEAr. A documented procedure for the synthesis of 10-bromo-1,8-dihydroxy-9-anthrone successfully uses carbon disulfide.[1]
-
Brominating Agent: Molecular bromine (Br₂) often works well for C-10 bromination under these conditions. The reaction can be initiated by heat or light, though thermal conditions are often sufficient.[1]
-
Avoid Lewis Acids: Strictly avoid Lewis acid catalysts (e.g., FeBr₃, AlCl₃), as they are potent activators of bromine for SEAr.
-
-
Favoring Aromatic Ring Bromination:
-
Solvent Choice: Employ polar, often protic, solvents such as acetic acid or N,N-dimethylformamide (DMF). These solvents can stabilize the polar intermediates (sigma complexes) of the SEAr mechanism.[2][3]
-
Use a Catalyst System: Introduce a catalyst to enhance the electrophilicity of the bromine. A classic approach for benzanthrone involves using sulfuryl chloride in an inert organic solvent like nitrobenzene.[3] For activated systems, simply using bromine in DMF can be sufficient to achieve bromination on the aromatic ring.[2]
-
Protect the C-10 Position: If C-10 reactivity remains problematic, consider converting the anthrone to an anthracene derivative first, which will direct bromination to the 9 and 10 positions of the anthracene core.[4][5] Alternatively, introducing bulky substituents at C-10 (e.g., 10,10-dimethylanthrone) can block reactivity at that site entirely.[6]
-
Problem: The reaction produces significant amounts of 10,10-dibromoanthrone or other poly-brominated species.
Probable Cause: This is a classic issue of over-reaction, typically caused by an excess of the brominating agent or reaction conditions that are too harsh (high temperature, prolonged reaction time).
Solutions:
-
Stoichiometric Control: Carefully control the stoichiometry. Use a precise 1.0 to 1.1 molar equivalent of the brominating agent for mono-bromination. For the synthesis of 10-bromoanthralin (a derivative of anthrone), a precise 1.10:1 ratio of bromine to the anthrone substrate is recommended for achieving high selectivity.[7][8]
-
Controlled Addition: Add the brominating agent dropwise to the reaction mixture at a controlled temperature. This maintains a low instantaneous concentration of the electrophile, minimizing the chance of a second bromination event occurring on the already-brominated product. The synthesis of 10-bromo-1,8-dihydroxy-9-anthrone specifies dropwise addition of bromine.[1]
-
Lower the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. For sensitive substrates, starting at 0°C or even lower can significantly improve selectivity.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and the formation of the desired product. Quench the reaction as soon as the starting material is consumed to prevent the formation of over-brominated side products.
Problem: My primary side product is 10,10'-bianthrone.
Probable Cause: The formation of 10,10'-bianthrone suggests that radical intermediates are being generated at the C-10 position, which then couple. This can be particularly prevalent during photochemically initiated reactions or in the presence of oxygen.
Solutions:
-
Exclude Light and Oxygen: Run the reaction in the dark and under an inert atmosphere (e.g., Nitrogen or Argon). Short-term irradiation of 10-bromoanthrone has been shown to lead to 10,10'-bianthrone.[9]
-
Use an Ionic Pathway: Shift the reaction conditions to favor an ionic (SEAr) rather than a radical pathway if ring bromination is acceptable. Using a polar solvent and a Lewis acid is one such strategy.
-
Alternative Reagents: Consider using a brominating agent less prone to radical formation. While N-bromosuccinimide (NBS) is often used for benzylic bromination via a radical mechanism, its reactivity can sometimes be difficult to control. Molecular bromine in a non-polar solvent under thermal conditions may offer a more controlled route to C-10 bromination.[1]
Troubleshooting Decision Tree
This diagram provides a logical workflow for diagnosing and solving common issues in anthrone bromination experiments.
Caption: Troubleshooting flowchart for anthrone bromination.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanistic difference between C-10 and aromatic ring bromination on anthrone?
A1: The two pathways are mechanistically distinct.
-
C-10 Bromination: The C-10 position is a benzylic methylene group. It is activated towards substitution that proceeds via intermediates stabilized by the adjacent aromatic system. This typically occurs through the enol tautomer of anthrone (anthranol). The electron-rich double bond of the enol attacks the bromine in a reaction that is mechanistically similar to the alpha-halogenation of a ketone.
-
Aromatic Ring Bromination: This is a standard Electrophilic Aromatic Substitution (SEAr) reaction.[10] An electrophilic bromine species (Br⁺), often generated from Br₂ with the help of a Lewis acid or a polar solvent, attacks the pi system of one of the benzene rings. This forms a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion), which then loses a proton to restore aromaticity. The regioselectivity on the ring itself is governed by the directing effects of the carbonyl group and any other substituents present.[11][12]
Q2: How do existing substituents on the anthrone aromatic rings affect regioselectivity?
A2: Substituents have a powerful directing effect in SEAr.[10]
-
Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH) or methoxy (-OCH₃) are strong activators and ortho, para-directors.[11] For example, in 1,8-dihydroxy-9-anthrone, the hydroxyl groups strongly activate the rings, and bromination will be directed to the positions ortho and para to them (e.g., C-2, C-4, C-5, C-7).
-
Electron-Withdrawing Groups (EWGs): The ketone at C-9 acts as a deactivating group and a meta-director for the rings it is attached to.[12] However, its influence is often secondary to other, more powerful activating groups that may be present. Halogens are deactivating but ortho, para-directing.
Q3: Which analytical techniques are best for confirming the regiochemistry of my brominated product?
A3: A combination of techniques is ideal for unambiguous structure elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the most powerful tool. The position of bromination can be determined by observing the changes in chemical shifts and the disappearance of a proton signal at the substitution site. The coupling patterns (splitting) of the remaining aromatic protons provide definitive evidence of the substitution pattern. ¹³C NMR can show the disappearance of a C-H signal and the appearance of a C-Br signal, which has a characteristic chemical shift.
-
Mass Spectrometry (MS): MS will confirm the mass of the product, indicating how many bromine atoms have been added (mono-, di-, etc.). The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a clear diagnostic marker.[13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for separating isomers and identifying products in a mixture.[14]
Protocols for Regioselective Bromination
The following protocols provide detailed, step-by-step methodologies for achieving specific regioselective outcomes.
Protocol 1: Selective Bromination at the C-10 Position
This protocol is adapted from the synthesis of 10-bromo-1,8-dihydroxy-9-anthrone and is designed to favor substitution at the benzylic methylene group.[1]
Objective: To synthesize 10-bromoanthrone (or a substituted analogue).
| Parameter | Value/Condition | Rationale |
| Solvent | Carbon Disulfide (CS₂) | A non-polar solvent that disfavors SEAr. |
| Brominating Agent | Molecular Bromine (Br₂) | Effective for this transformation without a catalyst. |
| Temperature | 50 °C | Provides thermal energy to promote the reaction without excessive side product formation. |
| Stoichiometry | ~1.1 eq. of Br₂ | A slight excess ensures complete consumption of starting material. |
| Atmosphere | Inert (N₂ or Ar), Dark | Minimizes potential radical side reactions (e.g., bianthrone formation). |
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser under an inert atmosphere, dissolve the anthrone substrate (1.0 eq.) in carbon disulfide.
-
Heating: Gently heat the solution to 50 °C with stirring.
-
Bromine Addition: In the dropping funnel, prepare a solution of bromine (1.1 eq.) in a small amount of carbon disulfide. Add this solution dropwise to the heated anthrone solution over 30-60 minutes.
-
Reaction: Maintain the reaction at 50 °C with stirring. Monitor the reaction progress by TLC. The reaction may take several hours to overnight.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Reduce the solvent volume under reduced pressure. The product may precipitate.
-
Purification: Filter the crude product. Recrystallize from a suitable solvent system (e.g., a mixture of petroleum ether and chloroform) to yield the pure 10-bromoanthrone product.[1]
Protocol 2: Selective Bromination of the Aromatic Ring
This protocol is a general method adapted from procedures for the bromination of activated aromatic systems and benzanthrones.[2][3]
Objective: To synthesize a ring-brominated anthrone derivative.
| Parameter | Value/Condition | Rationale |
| Solvent | N,N-Dimethylformamide (DMF) or Nitrobenzene | A polar solvent that stabilizes the polar SEAr intermediates. |
| Brominating Agent | Molecular Bromine (Br₂) | Sufficiently electrophilic in a polar solvent for activated systems. |
| Catalyst | None (for activated rings) or Sulfuryl Chloride (for less active rings) | Sulfuryl chloride can enhance the electrophilicity of bromine.[3] |
| Temperature | Room Temperature to 90 °C | Higher temperatures may be needed for less reactive substrates. |
| Stoichiometry | 1.05 eq. of Br₂ | A small excess to drive the reaction to completion. |
Step-by-Step Methodology:
-
Setup: In a round-bottom flask under an inert atmosphere, dissolve the anthrone substrate (1.0 eq.) in the chosen polar solvent (e.g., DMF).
-
Catalyst Addition (if needed): If using a catalyst like sulfuryl chloride, add it to the reaction mixture.
-
Bromine Addition: Add molecular bromine (1.05 eq.) dropwise to the solution at room temperature.
-
Reaction: Stir the mixture. If the reaction is slow, gently heat as required (e.g., 80-90 °C).[3] Monitor the reaction progress by TLC.
-
Workup: After completion, cool the reaction mixture and pour it into water to precipitate the product.
-
Purification: Filter the solid product, wash thoroughly with water to remove the solvent, and dry. Recrystallize from a suitable solvent (e.g., acetic acid, ethanol) to obtain the pure ring-brominated product.
Workflow for Selecting Bromination Strategy
Caption: Decision workflow for anthrone bromination strategy.
References
-
PrepChem. (n.d.). Synthesis of 10-bromo-1,8-dihydroxy-9-anthrone. Retrieved from [Link]
- Google Patents. (2020). CN107793302B - Method for preparing 10, 10-disubstituted-2-bromoanthrone.
-
Balci, M., et al. (2011). Functionalization of anthracene: A selective route to brominated 1,4-anthraquinones. Beilstein Journal of Organic Chemistry, 7, 1036–1045. Available at: [Link]
-
ResearchGate. (2011). Functionalization of anthracene: A selective route to brominated 1,4-anthraquinones. Retrieved from [Link]
-
ResearchGate. (n.d.). 4,11-Bisanthenequinone and 10,10'-bianthrone: Simple one-step syntheses from anthrone. Retrieved from [Link]
-
El-Gamal, M. I., et al. (2015). Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) – precursors for dyes and drugs. Beilstein Journal of Organic Chemistry, 11, 2354–2361. Available at: [Link]
-
Gautrot, J. E., et al. (2006). Brominated Thiophenes as Precursors in the Preparation of Brominated and Arylated Anthraquinones. Molecules, 11(10), 815-823. Available at: [Link]
-
Heilbron, I. M., & Heaton, J. S. (1921). Anthracene, 9,10-dibromo-. Organic Syntheses, 1, 29. Available at: [Link]
-
Manna, K., et al. (2023). Regioselective oxidative bromination of arenes by a metal–organic framework-confined mono-bipyridyl iron(iii) catalyst. Dalton Transactions, 52(3), 675-684. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2011). Functionalization of anthracene: A selective route to brominated 1,4-anthraquinones. Retrieved from [Link]
-
Academia.edu. (n.d.). A New Regioselective Bromination of Activated Aromatic Rings. Retrieved from [Link]
-
ResearchGate. (n.d.). Multi-bromination of 1,8-dihydroxy-9-anthrone, important intermediates in the synthesis of antipsoriatic drugs. Retrieved from [Link]
-
ChemTalk. (2022). Electrophilic Aromatic Substitution. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselective Control of Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
eScholarship. (2021). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Retrieved from [Link]
- Google Patents. (1939). US2180835A - Bromination of benzanthrone.
-
MDPI. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Multi-bromination of 1,8-dihydroxy-9- anthrone, important intermediates in the synthesis of antipsoriatic drugs. Retrieved from [Link]
-
PubMed. (2014). Regioselective electrophilic aromatic bromination: theoretical analysis and experimental verification. Retrieved from [Link]
-
YouTube. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. Retrieved from [Link]
-
ResearchGate. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]
-
ResearchGate. (n.d.). Novel Analytical Approach for Brominated Flame Retardants.... Retrieved from [Link]
-
ACS Publications. (1995). Bromination Reactions Important in the Mechanism of the Belousov-Zhabotinsky System. Retrieved from [Link]
-
PubMed. (2005). New multiresidue analytical method dedicated to trace level measurement of brominated flame retardants in human biological matrices. Retrieved from [Link]
-
YouTube. (2023). Bromination - Insights in Advanced Organic Chemistry 2. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Anthrone – Knowledge and References. Retrieved from [Link]
-
Leading Chemical Supplier Blog. (2026). The Essential Role of Anthrone in Carbohydrate Analysis. Retrieved from [Link]
-
Reddit. (2016). Can not get the selectivity of a aromatic bromination to behave.... Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Retrieved from [Link]
-
Semantic Scholar. (2015). Untargeted Identification of Organo-Bromine Compounds in Lake Sediments.... Retrieved from [Link]
-
MDPI. (2023). Modern Analytical Techniques for Berry Authentication. Retrieved from [Link]
-
YouTube. (2012). Halogenation of Alkenes - Reaction Mechanism for Bromination and Chlorination. Retrieved from [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Syntheses of 2-substituted 1-amino-4-bromoanthraquinones (bromaminic acid analogues) – precursors for dyes and drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US2180835A - Bromination of benzanthrone - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN107793302B - Method for preparing 10, 10-disubstituted-2-bromoanthrone - Google Patents [patents.google.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Electrophilic Aromatic Substitution | ChemTalk [chemistrytalk.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 3,6-Dibromoanthracen-9(10H)-one
Welcome to the technical support center for the synthesis of 3,6-Dibromoanthracen-9(10H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on minimizing side products and ensuring the purity of the final compound.
The synthesis of this compound presents a significant regiochemical challenge. The inherent electronic properties of the anthrone core dictate the positions of electrophilic substitution, often leading to a mixture of isomers. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve the desired product with high purity.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of this compound.
Question 1: My reaction has produced a mixture of several dibromoanthrone isomers, as indicated by multiple spots on my TLC and complex NMR signals. How can I improve the regioselectivity for the 3,6-isomer?
Answer:
The formation of a mixture of isomers is the most common challenge in this synthesis. This is due to the directing effects of the carbonyl group on the anthrone ring. The carbonyl group is an electron-withdrawing group and a meta-director.[1][2] This means it deactivates the aromatic rings and directs incoming electrophiles, such as bromine, primarily to the 2, 4, 5, and 7 positions. The 3 and 6 positions are electronically disfavored for direct bromination of the unsubstituted anthrone.
Strategies to Improve Regioselectivity:
-
Multi-step Synthesis: A more controlled approach is to start with a pre-functionalized anthrone or a precursor that favors the desired substitution pattern. For example, starting with a 3,6-disubstituted precursor that can be converted to the dibromide.
-
Steric Hindrance: While electronically disfavored, bulky substituents at other positions could sterically hinder them, making the 3 and 6 positions more accessible. This is a more advanced synthetic strategy that would require custom starting materials.
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes increase the selectivity of bromination, as the kinetic product may be favored over the thermodynamic one.
-
Solvent: The polarity of the solvent can influence the distribution of isomers. Experiment with a range of solvents, from non-polar (like carbon tetrachloride or dichloromethane) to more polar options (like acetic acid).
-
Lewis Acid Catalyst: While often used to enhance bromination, a Lewis acid can also alter the regioselectivity. Careful screening of catalysts (e.g., FeCl₃, AlCl₃) and their concentrations may be necessary.
-
Question 2: I am observing over-bromination, with evidence of tri- and tetrabrominated species in my mass spectrometry data. How can I prevent this?
Answer:
Over-bromination occurs when the desired dibrominated product reacts further with the brominating agent. Once the first two bromine atoms are on the ring, they also influence the position of subsequent brominations. Halogens are deactivating but ortho,para-directing groups.[1][3]
Strategies to Minimize Over-bromination:
-
Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use no more than two equivalents of bromine (Br₂) or N-bromosuccinimide (NBS). A slight excess may be needed to drive the reaction to completion, but a large excess will promote over-bromination.
-
Slow Addition: Add the brominating agent slowly and in portions to the reaction mixture. This maintains a low concentration of the brominating agent at any given time, disfavoring multiple substitutions on the same molecule.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC. As soon as the starting material is consumed and the desired product is the major component, quench the reaction. Extended reaction times and elevated temperatures will increase the likelihood of over-bromination.
Question 3: My final product is difficult to purify. Recrystallization does not seem to effectively remove the isomeric impurities. What are my options?
Answer:
The separation of positional isomers of dibromo-aromatic compounds is notoriously difficult due to their similar physical properties, such as solubility and polarity.[4]
Purification Strategies:
-
Column Chromatography: This is often the most effective method for separating isomers.
-
Stationary Phase: Use a high-quality silica gel with a small particle size for better resolution.
-
Eluent System: A non-polar eluent system, such as a mixture of hexane and dichloromethane or hexane and toluene, is a good starting point. A shallow gradient of the more polar solvent can help to resolve closely eluting spots.
-
-
Preparative HPLC: For very difficult separations and to obtain highly pure material, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.[4] This allows for much finer separation based on small differences in polarity.
-
Fractional Crystallization: While challenging, it can sometimes be effective if a solvent system is found in which the solubilities of the isomers are sufficiently different. This often requires screening a wide range of solvents and solvent mixtures.
Frequently Asked Questions (FAQs)
Q1: What is the best brominating agent to use for this synthesis: elemental bromine (Br₂) or N-bromosuccinimide (NBS)?
A1: Both Br₂ and NBS can be used for the bromination of aromatic compounds.
-
Elemental Bromine (Br₂): This is a strong brominating agent, often used with a Lewis acid catalyst. It is highly reactive and can lead to over-bromination if not carefully controlled. It is also highly corrosive and toxic, requiring handling in a well-ventilated fume hood with appropriate personal protective equipment.
-
N-bromosuccinimide (NBS): NBS is a solid and is often considered a milder and more convenient source of electrophilic bromine. It can be used with a protic acid or a Lewis acid catalyst. For reactions where over-bromination is a concern, NBS might offer better control.
The choice depends on the specific reaction conditions and the desired level of reactivity. For initial attempts, NBS may be a more manageable option.
Q2: How does the carbonyl group in anthrone affect the regioselectivity of bromination?
A2: The carbonyl group is a moderately deactivating, meta-directing group.[1][5]
-
Deactivating Effect: The carbonyl group withdraws electron density from the aromatic rings through both inductive and resonance effects. This makes the rings less nucleophilic and therefore less reactive towards electrophilic attack compared to benzene.
-
Meta-Directing Effect: The withdrawal of electron density is most pronounced at the ortho and para positions relative to the carbonyl group's point of attachment to each ring. This leaves the meta positions (2, 4, 5, and 7) as the least deactivated and therefore the most likely sites for electrophilic attack.
Q3: What analytical techniques are essential for characterizing the product and identifying side products?
A3: A combination of spectroscopic and chromatographic techniques is crucial:
-
Thin-Layer Chromatography (TLC): Essential for monitoring the progress of the reaction and for a preliminary assessment of the product mixture's complexity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show the number of different types of aromatic protons and their coupling patterns, which can help to distinguish between isomers. The 3,6-isomer, being symmetrical, will have a simpler spectrum than unsymmetrical isomers.
-
¹³C NMR: Will indicate the number of unique carbon atoms in the molecule. The symmetrical 3,6-isomer will have fewer signals than an unsymmetrical isomer.
-
-
Mass Spectrometry (MS): Will confirm the molecular weight of the product and can detect the presence of mono-, tri-, or tetrabrominated impurities by their characteristic isotopic patterns for bromine.
-
High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the final product and to quantify the different isomers present in a mixture.[4]
Proposed Experimental Protocol
Given the challenges in achieving high regioselectivity, the following protocol for direct bromination of anthrone is provided as a starting point. Significant optimization and purification will be required.
Materials:
-
Anthrone (9(10H)-Anthracenone)
-
N-bromosuccinimide (NBS)
-
Acetic Acid (glacial)
-
Dichloromethane (DCM)
-
Hexane
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve anthrone (1 equivalent) in glacial acetic acid.
-
Addition of Brominating Agent: In the dark, add N-bromosuccinimide (2.1 equivalents) to the solution in small portions over 30 minutes.
-
Reaction: Heat the mixture to a gentle reflux and monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).
-
Workup: Once the starting material is consumed (or when the formation of side products becomes significant), cool the reaction mixture to room temperature. Pour the mixture into a beaker of ice water.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes). Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product will likely be a mixture of isomers. Purify by column chromatography on silica gel using a hexane/dichloromethane gradient to separate the isomers.
Table 1: Key Reaction Parameters and Their Potential Impact
| Parameter | Condition | Expected Outcome | Troubleshooting |
| Brominating Agent | NBS (2.1 eq) | Dibromination | If over-bromination occurs, reduce to 2.0 eq. |
| Br₂ (2.0 eq) | Potentially more reactive | May require lower temperatures and slower addition. | |
| Solvent | Acetic Acid | Polar, protic | May favor certain isomers. |
| Dichloromethane | Non-polar, aprotic | May alter isomer distribution. | |
| Temperature | Reflux | Faster reaction | Increases risk of over-bromination and side reactions. |
| Room Temperature | Slower reaction | May improve selectivity. |
Visualization of Reaction Pathways
The following diagrams illustrate the expected reaction pathways in the bromination of anthrone.
Caption: Reaction scheme for the direct bromination of anthrone, highlighting the formation of the desired 3,6-isomer and potential side products.
Caption: A troubleshooting workflow for the synthesis and purification of this compound.
References
- This guide synthesizes information from general principles of organic chemistry and related syntheses. A direct, optimized synthesis for this compound is not widely reported in standard chemical literature, underscoring the experimental challenges.
-
ChemTalk. (2024, May 13). Directing Effects. [Link]
-
Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]
-
Wikipedia. (2023). Electrophilic aromatic directing groups. [Link]
-
Ashnagar, A. (2003). Multi-bromination of 1,8-dihydroxy-9- anthrone, important intermediates in the synthesis of antipsoriatic drugs. Semantic Scholar. [Link]
-
Wipf Group. Substituent Effects on Electrophilic Aromatic Substitution. University of Pittsburgh. [Link]
-
Beilstein Journal of Organic Chemistry. (2011). Functionalization of anthracene: A selective route to brominated 1,4-anthraquinones. [Link]
-
LibreTexts Chemistry. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
-
MDPI. (2014, March 20). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]
-
Dalton Transactions. (2023). Regioselective oxidative bromination of arenes by a metal–organic framework-confined mono-bipyridyl iron(iii) catalyst. [Link]
-
ResearchGate. (2025, August 5). Multi-bromination of 1,8-dihydroxy-9- anthrone, important intermediates in the synthesis of antipsoriatic drugs. [Link]
-
PrepChem. Preparation of anthracene. [Link]
-
Organic Syntheses. Anthrone. [Link]
-
Baghdad Science Journal. (2015). Synthesis of New Heterocyclic Compounds Derived from Anthrone and Evaluation of Their Biological Activity. [Link]
-
Scribd. Bromoination of Anthracene. [Link]
Sources
Technical Support Center: 3,6-Dibromoanthracen-9(10H)-one Stability Guide
[1]
Compound ID: this compound CAS: 63722-51-0 (Analogous reference) Primary Risk Factor: Photo-oxidative degradation at the C10-methylene bridge.[1]
Module 1: Diagnostic Triage
How do I determine if my batch has been compromised by light exposure?
Q1: What are the visual indicators of photodegradation?
A: Pure 3,6-Dibromoanthrone typically presents as a pale yellow to off-white crystalline solid .[1] Upon exposure to UV or visible light (blue spectrum), the compound undergoes a bathochromic shift due to the formation of oxidation byproducts.
-
Stage 1 (Minor Degradation): Shift to a distinct "canary yellow" or greenish-yellow.[1]
-
Stage 2 (Major Failure): Appearance of brown/orange specks or a complete darkening of the bulk powder. This indicates the formation of 3,6-dibromoanthraquinone and complex oligomers (bianthrones).
Q2: Which analytical method provides the fastest confirmation?
A: Thin Layer Chromatography (TLC) is the most rapid qualitative check, while HPLC is required for quantification.
| Method | Observation in Degraded Sample | Mechanistic Cause |
| TLC | Appearance of a new spot with lower R_f (more polar) than the parent compound.[1] | Conversion of the methylene (C10) group to a ketone (Quinone), increasing polarity. |
| H-NMR | Loss of the singlet signal at ~4.3 ppm (C10-CH₂ protons).[1] Appearance of aromatic signals shifting downfield. | Oxidation eliminates the methylene protons entirely. |
| Melting Point | Broadening of the melting range and shift toward 280°C+ (if converting to anthraquinone). | The quinone derivative typically has a higher lattice energy/melting point than the anthrone. |
Module 2: Mechanism of Failure
Why is this molecule sensitive to light?
Q3: What is the specific photochemical pathway driving this instability?
A: The instability arises from the reactivity of the C10-methylene bridge, exacerbated by the "Heavy Atom Effect" of the bromine substituents.
-
Photo-Excitation: The anthracene core absorbs photons, promoting an electron to a singlet excited state (
). -
Intersystem Crossing (ISC): The bromine atoms at positions 3 and 6 facilitate rapid spin-orbit coupling, increasing the population of the reactive Triplet State (
). -
Radical Formation: The
state can abstract a hydrogen or transfer energy to molecular oxygen ( ) to generate Singlet Oxygen ( ) . -
Oxidation: Singlet oxygen attacks the C10 position, forming a hydroperoxide intermediate, which rapidly dehydrates to form 3,6-Dibromoanthraquinone .
Technical Note: Unlike standard anthracene, which photodimerizes across the 9,10 positions, the anthrone structure prefers oxidation or radical coupling (forming bianthrone) because the C10 position is saturated.
Visualization: Photodegradation Cascade
Figure 1: Photochemical cascade showing the conversion of 3,6-Dibromoanthrone to Anthraquinone via the bromine-enhanced triplet state pathway.
Module 3: Prevention & Handling
How do I protect my experiment?
Q4: What are the mandatory storage conditions?
A: To maintain purity >98%, you must block both the initiator (photons) and the reactant (oxygen).
-
Primary Containment: Amber borosilicate glass vials.
-
Headspace: Argon or Nitrogen backfill is critical . The degradation mechanism is oxidative; removing oxygen halts the conversion to quinone even if light leakage occurs.
-
Wavelength Cutoff: Use filters blocking wavelengths <450 nm . Standard yellow room lighting is sufficient for short-term handling.[1]
Q5: Can I handle this in solution under ambient light?
A: No. In solution, molecular mobility increases, and dissolved oxygen accelerates the reaction significantly.
-
Protocol: Wrap all reaction flasks in aluminum foil immediately after charging.
-
Solvent Choice: Avoid oxygen-saturated solvents.[1] Degas solvents (sparge with
for 15 mins) prior to dissolving the compound.
Module 4: Remediation (Purification)
My sample has degraded. Can I save it?
Q6: How do I separate the anthrone from the anthraquinone impurity?
A: The solubility difference between the ketone (anthrone) and the quinone allows for purification via recrystallization. The quinone is generally less soluble in polar protic solvents.
Standard Operating Procedure (Recrystallization):
-
Solvent System: Glacial Acetic Acid or Ethanol/Toluene (3:1).
-
Dissolution: Heat the degraded mixture to reflux. Both species should dissolve.
-
Filtration (Hot): If insoluble dark particles remain (oligomers), filter while hot.
-
Cooling: Allow to cool slowly to room temperature.
-
Differentiation: The anthraquinone impurity often precipitates first or forms distinct needles. However, if the impurity level is low (<5%), the anthrone will crystallize out, leaving the oxidized impurities in the mother liquor due to their higher polarity (if using non-polar solvents) or specific lattice energies.
-
Note: For high purity, column chromatography is superior.
-
Stationary Phase: Silica Gel.
-
Mobile Phase: Hexane:Ethyl Acetate (Gradient 95:5 to 80:20). The anthrone will elute after the anthraquinone (which is less polar on silica due to internal hydrogen bonding/structure, or elutes differently depending on specific substitution; typically quinones move fast in non-polar eluents). Correction: Actually, anthrone (ketone) is generally less polar than anthraquinone (diketone), but the hydroxyl tautomer complicates this. In practice, they separate well.
-
-
References
-
Photochemistry of Anthrone Derivatives
- Becker, H.-D. (1993).
- Context: Establishes the fundamental photodimerization and oxidation p
-
Oxidation Mechanisms (Anthrone to Anthraquinone)
-
Heavy Atom Effect in Brominated Aromatics
- Lower, S. K., & El-Sayed, M. A. (1966). The Triplet State and Molecular Electronic Processes in Organic Molecules. Chemical Reviews.
- Context: Explains the physics of how bromine substituents increase triplet state formation, accelerating photo-oxid
-
Handling of Light-Sensitive Aromatics
-
Sigma-Aldrich Technical Bulletin.[1] Handling Light-Sensitive Chemicals.
- Context: General protocols for amber glassware and inert
-
Sources
- 1. 38917-92-9|2,7-Dibromoanthracen-9(10H)-one|BLD Pharm [bldpharm.com]
- 2. redalyc.org [redalyc.org]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. Photochemical reaction of 9-nitro-substituted anthracene-like molecules 9-methyl-10-nitroanthracene and 12-methyl-7-nitrobenz[a]anthracene - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3,6-Dibromoanthrone
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 3,6-Dibromoanthrone. We will move beyond traditional protocols to address common challenges, troubleshoot experimental hurdles, and explore safer, more sustainable solvent systems. Our focus is on providing not just methods, but the underlying chemical principles to empower you to optimize your synthesis effectively.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to find an alternative to nitrobenzene for the synthesis of 3,6-Dibromoanthrone?
A: Historically, high-boiling aromatic solvents like nitrobenzene have been used for halogenation reactions due to their ability to dissolve the starting materials and withstand high reaction temperatures.[1] A procedure for a similar compound, 3,6-dibromo-9,10-phenanthrenequinone, explicitly uses nitrobenzene.[2] However, the scientific community has moved decisively away from its use due to severe health and environmental concerns.
Nitrobenzene is classified as a toxic substance, a suspected carcinogen, and may damage fertility.[3][4] It is harmful if swallowed, inhaled, or absorbed through the skin, causing methemoglobinemia—a condition that dangerously reduces the blood's ability to carry oxygen.[5][6] The International Agency for Research on Cancer (IARC) classifies it as possibly carcinogenic to humans.[6] Furthermore, it is harmful to aquatic life with long-lasting effects and is classified as a hazardous waste (F004) by the EPA when spent.[3][4] Given these risks, developing protocols with greener, safer solvents is not just a matter of preference but a requirement for modern, responsible chemical synthesis.
Q2: What are the most promising classes of alternative solvents for this bromination reaction?
A: Several classes of "greener" or more benign solvents have emerged as viable alternatives to traditional chlorinated or nitro-aromatic solvents. For the electrophilic bromination of an aromatic ketone like anthrone, the most promising candidates are:
-
Sulfolane: A polar aprotic solvent with exceptional thermal and chemical stability.[7] It is an excellent solvent for reactions involving polarizable intermediates and can often give cleaner reactions than DMF.[8] Its stability against strong acids and high temperatures makes it a strong candidate for bromination reactions.[7][8]
-
Ionic Liquids (ILs): ILs are salts with melting points below 100°C, exhibiting negligible vapor pressure, which eliminates volatile organic compound (VOC) emissions.[9] For bromination, specific ILs can act as both the solvent and a catalyst or halogen carrier.[10] For instance, tribromide-based ILs can offer high stereo- and chemoselectivity under solvent-free conditions.[10] Imidazolium-based ILs have been successfully used for the bromination of various organic compounds, often with high yields and regioselectivity.[11][12]
-
Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components.[13] They are often biodegradable, non-toxic, and derived from natural products.[14] Choline chloride-based DESs, for example, have been successfully employed in various organic transformations and represent a frontier in sustainable chemistry.[14]
Q3: How do I choose the best alternative solvent for my specific laboratory setup?
A: The ideal solvent depends on your specific constraints, including scale, available equipment, and purification strategy. The following decision-making workflow can guide your choice.
Q4: What is the underlying reaction mechanism, and how does the solvent influence it?
A: The bromination of anthrone is an electrophilic aromatic substitution reaction. The solvent plays a crucial role in stabilizing intermediates and influencing the reaction pathway. While traditionally taught to proceed through a Wheland intermediate, recent computational studies suggest that an addition-elimination pathway may be favored for many aromatic brominations.[15]
A polar aprotic solvent like Sulfolane can stabilize charged intermediates through its high dipole moment, potentially accelerating the reaction.[7] Ionic liquids can go further, with the anion participating in the reaction. For example, a tribromide anion ([Br₃]⁻) can deliver Br₂ in a more controlled manner than molecular bromine itself, potentially improving selectivity.[10]
Troubleshooting Guide
Problem 1: Low Reaction Yield or Stalled Reaction
-
Possible Cause A: Poor Solubility. Anthrone or the brominating agent may have limited solubility in the chosen alternative solvent at room temperature.
-
Solution: Gently heat the reaction mixture. Sulfolane is stable at high temperatures.[7] Many ILs and DESs also have a wide liquid range. Perform solubility tests with small quantities before committing to a large-scale reaction. Ensure vigorous stirring, as many alternative solvents are more viscous than traditional ones.
-
-
Possible Cause B: Insufficient Electrophilicity. The brominating agent (e.g., N-Bromosuccinimide) may not be sufficiently activated.
-
Solution: If not using molecular bromine, an acid catalyst may be required. However, exercise caution as this can also lead to side reactions. Sulfolane is an excellent solvent for acid-catalyzed reactions.[8] Alternatively, using an in-situ bromine generation method, such as an H₂O₂/HBr system, can be effective.[16]
-
Problem 2: Formation of Poly-brominated or Other Impurities
-
Possible Cause A: Over-bromination. The anthrone ring is activated, and uncontrolled addition of bromine can lead to tri- or tetra-brominated products.
-
Solution: Control the stoichiometry carefully. Use a syringe pump for slow, controlled addition of the brominating agent. Running the reaction at a lower temperature can also increase selectivity. Using a milder brominating agent like N-bromosuccinimide (NBS) instead of liquid bromine can provide better control.[17]
-
-
Possible Cause B: Solvent-Induced Side Reactions.
-
Solution: While Sulfolane is very stable, ensure its purity. Older bottles can pick up moisture or degrade.[8] When using ILs or DESs, ensure the components are compatible with the reaction conditions and do not have reactive functional groups (e.g., primary amines) that could compete with the substrate.
-
Problem 3: Difficult Product Isolation and Purification
-
Possible Cause A: High Viscosity of Solvent. Many ILs and DESs are significantly more viscous than conventional solvents, making filtration and extraction challenging.
-
Solution: Dilute the reaction mixture with a less viscous co-solvent (if compatible) before filtration. For product extraction, use a solvent that is immiscible with the reaction medium. For example, diisopropyl ether or tert-butyl methyl ether (TBME) can be used to extract organic products from Sulfolane.[8]
-
-
Possible Cause B: Product is Soluble in the Reaction Medium. This is common with ILs, where the product may have significant solubility.
-
Solution: Use an "anti-solvent" to precipitate the product. Adding water or a non-polar solvent like hexane to the IL or DES reaction mixture can often cause the desired organic product to crash out of solution, allowing for collection by filtration.[10]
-
Solvent Comparison
The following table summarizes the properties of the traditional solvent, nitrobenzene, against promising greener alternatives.
| Property | Nitrobenzene | Sulfolane | 1-Butyl-3-methylimidazolium Bromide ([Bmim]Br) | Choline Chloride:Urea (1:2 DES) |
| Boiling Point | 211 °C | 285 °C | >300 °C (decomposes) | N/A (decomposes) |
| Melting Point | 5.7 °C | 28 °C | ~78 °C | ~12 °C |
| Polarity | Polar Aprotic | Polar Aprotic | Ionic | Polar / H-Bonding |
| GHS Pictograms | ☠️ Health Hazard, Environmental Hazard | ⚠️ Warning (Irritant) | ⚠️ Warning (Irritant) | ⚠️ Warning (Irritant) |
| Key Hazards | Toxic, Carcinogen, Mutagen, Reprotoxin[3][4] | Irritant, low skin penetration[7][18] | Irritant | Generally low toxicity |
| Work-up | Difficult (high BP), hazardous waste | Extraction with ether/hydrocarbons[8] | Extraction, precipitation with anti-solvent[10] | Dilution with water, extraction |
| Recyclable? | No (typically incinerated) | Yes (distillation under vacuum) | Yes (remove product/impurities) | Yes (component separation can be complex) |
Experimental Protocols
Disclaimer: These protocols are intended as a starting point for experienced synthetic chemists. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of 3,6-Dibromoanthrone using Sulfolane
This protocol leverages the high thermal stability and polar nature of sulfolane as a safer alternative to nitrobenzene.
Materials:
-
Anthrone (1 equivalent)
-
N-Bromosuccinimide (NBS) (2.1 equivalents)
-
Sulfolane (anhydrous)
-
Diisopropyl ether (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anthrone (1.0 eq).
-
Add anhydrous sulfolane to the flask (approx. 5-10 mL per gram of anthrone). Heat the mixture to 60-70 °C with stirring to fully dissolve the anthrone. Note: Sulfolane is a solid at room temperature.[8]
-
In a separate beaker, dissolve N-bromosuccinimide (2.1 eq) in a minimum amount of warm sulfolane.
-
Add the NBS solution dropwise to the stirred anthrone solution over 30-60 minutes. The reaction is exothermic; maintain the temperature below 80 °C.
-
After the addition is complete, continue stirring the reaction mixture at 70 °C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 3-4 volumes of water.
-
Extract the aqueous mixture with diisopropyl ether (3 x 3 volumes). Sulfolane is water-soluble, while the product will move to the organic layer.
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to remove any succinimide byproduct), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 3,6-Dibromoanthrone by recrystallization (e.g., from ethanol or an ethanol/ethyl acetate mixture).
Protocol 2: Synthesis using a Tribromide Ionic Liquid
This protocol uses a task-specific ionic liquid that acts as both solvent and brominating agent, potentially leading to a highly efficient, low-waste process.[10]
Materials:
-
Anthrone (1 equivalent)
-
1-Butyl-3-methylimidazolium tribromide ([Bmim][Br₃]) (2.1 equivalents)
-
Diethyl ether or Hexane (for product isolation)
Procedure:
-
Prepare or purchase 1-butyl-3-methylimidazolium tribromide. This can be synthesized by the slow addition of molecular bromine (2.1 eq) to 1-butyl-3-methylimidazolium bromide (2.1 eq) at 0 °C.
-
In a round-bottom flask, combine anthrone (1.0 eq) and [Bmim][Br₃] (2.1 eq). The ionic liquid may be viscous.
-
Heat the mixture with vigorous stirring to 50-60 °C. The viscosity will decrease upon heating, allowing for better mixing.
-
Stir at this temperature for 1-3 hours. The reaction mixture will likely become a thick slurry as the product precipitates. Monitor reaction completion by TLC (dissolving a small aliquot in ethyl acetate).
-
After cooling to room temperature, add a sufficient volume of diethyl ether (approx. 10 volumes) to the reaction flask.
-
Stir the slurry vigorously for 15-20 minutes. The desired 3,6-Dibromoanthrone product is typically insoluble in ether, while the resulting [Bmim][Br] ionic liquid has some solubility or will remain as a separate liquid phase.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with fresh diethyl ether to remove any residual ionic liquid.
-
Dry the product under vacuum. The ionic liquid in the filtrate can potentially be recovered, regenerated to the tribromide form, and reused.
References
-
Chiappe, C., et al. (2011). Using the 'Chemical Tunability' of Ionic Liquids to Increase Sustainability in the Electrophilic Bromination of Unsaturated Compounds. Green Chemistry. Available at: [Link]
-
Li, X., et al. (2011). Preparation of Novel Ionic Liquids and Their Applications in Brominating Reaction. Chinese Journal of Chemical Engineering. Available at: [Link]
-
Chemdox. (2025). Safety Data Sheet: Nitrobenzene-d5. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7416, Nitrobenzene. PubChem. Retrieved from [Link]
-
New Jersey Department of Health. (2004). Hazard Summary: Nitrobenzene. Available at: [Link]
-
Paiva, A., et al. (2014). Deep Eutectic Solvents as Media in Alcohol Dehydrogenase‐Catalyzed Reductions of Halogenated Ketones. ChemCatChem. Available at: [Link]
-
Gabriele, F., et al. (2021). An emerging deep eutectic solvent based on halogen-bonds. Chemical Communications. Available at: [Link]
-
Public Health England. (2024). Nitrobenzene: general information. GOV.UK. Available at: [Link]
-
Prajapati, D., et al. (2011). Functionalization of anthracene: A selective route to brominated 1,4-anthraquinones. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Stepankova, V., et al. (2014). Comparison of Catalysis by Haloalkane Dehalogenases in Aqueous Solutions of a Deep Eutectic and Organic Solvents. Green Chemistry. Available at: [Link]
-
Laramie, M. T., et al. (2021). Halogen Bonding in Dithiane/Iodofluorobenzene Mixtures: A New Class of Hydrophobic Deep Eutectic Solvents. The Journal of Physical Chemistry B. Available at: [Link]
-
Barata-Vallejo, S., & Postigo, A. (2021). Deep Eutectic Solvent as a Sustainable Medium for C–C Bond Formation Via Multicomponent Radical Conjugate Additions. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Global Specialty Chemical Co. (n.d.). Sulfolane Applications. Available at: [Link]
-
Sharma, S. K., et al. (2015). A Direct and Simplistic Bromination of Commercially Important Organic Compounds in Aqueous Media by Eco-friendly AlBr3-Br2. Universal Journal of Chemistry. Available at: [Link]
-
Chen, W-Y., et al. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
O'Loughlin, A. (2005). Organic Synthesis in Ionic Liquids. DORAS | DCU Research Repository. Available at: [Link]
-
Sumitani, R., et al. (2024). Thermal properties and bromine addition reaction of ionic liquids containing vinyl-substituted bis-sulfonylamide anion. ResearchGate. Available at: [Link]
-
Shell Chemicals. (n.d.). Reaction Solvent. Available at: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene. Available at: [Link]
-
Bera, S. & Mondal, T. (2024). Modern Approaches to Green Bromination for a Sustainable Future. Organic & Medicinal Chemistry International Journal. Available at: [Link]
-
Jessop, P. G. (2017). Sulfolane: A Versatile Dipolar Aprotic Solvent. ResearchGate. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvent: sulfolane. Available at: [Link]
-
Prajapati, D., et al. (2011). Functionalization of anthracene: A selective route to brominated 1,4-anthraquinones. PMC. Available at: [Link]
-
Peraman, R., & Bhadraya, K. (2015). Multi-bromination of 1,8-dihydroxy-9- anthrone, important intermediates in the synthesis of antipsoriatic drugs. ResearchGate. Available at: [Link]
-
Zhu, D. (2019). How green is your bromination reaction? The Green Chemistry Initiative Blog. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. Available at: [Link]
-
Extance, A. (2023). Electrophilic aromatic bromination study casts doubt on textbook intermediate. Chemistry World. Available at: [Link]
Sources
- 1. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 2. 3,6-Dibromo-phenanthrenequinone synthesis - chemicalbook [chemicalbook.com]
- 3. Nitrobenzene | C6H5NO2 | CID 7416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. carlroth.com [carlroth.com]
- 5. nj.gov [nj.gov]
- 6. gov.uk [gov.uk]
- 7. researchgate.net [researchgate.net]
- 8. Sixty Solvents [chem.rochester.edu]
- 9. doras.dcu.ie [doras.dcu.ie]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chemistryworld.com [chemistryworld.com]
- 16. espublisher.com [espublisher.com]
- 17. greenchemuoft.wordpress.com [greenchemuoft.wordpress.com]
- 18. cpchem.com [cpchem.com]
Validation & Comparative
Comparative 1H NMR Analysis: 3,6-Dibromoanthracen-9(10H)-one vs. Structural Analogs
Topic: 1H NMR Spectrum Analysis of 3,6-Dibromoanthracen-9(10H)-one Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the synthesis of functionalized polycyclic aromatic hydrocarbons (PAHs) for pharmaceutical intermediates and organic electronics, This compound (3,6-Dibromoanthrone) serves as a critical, yet labile, intermediate. Its structural integrity is often compromised by spontaneous oxidation to 2,6-Dibromoanthraquinone or aromatization to 9,10-Dibromoanthracene .
This guide provides a technical comparison of the 1H NMR spectral "fingerprint" of 3,6-Dibromoanthrone against its primary structural analogs. We focus on the diagnostic resolution of the C10-methylene bridge—the definitive marker for validating product purity.
Technical Deep Dive: The Spectral Fingerprint
The 1H NMR spectrum of this compound is defined by the disruption of aromaticity in the central ring, creating a unique electronic environment compared to fully aromatic anthracenes or quinones.
The Diagnostic "Gold Standard": C10-Methylene
The most critical performance metric for this analysis is the resolution of the C10-methylene protons .
-
Chemical Shift:
4.20 – 4.40 ppm (Singlet, 2H). -
Mechanistic Insight: Unlike the fully conjugated anthraquinone (which lacks these protons) or the anthracene (where C10 is methine/quaternary), the sp³-hybridized C10 in anthrone isolates the two benzene rings. This peak is the sole confirmative signal that the "one" (ketone) structure is intact and not oxidized.
Aromatic Region (
7.4 – 8.4 ppm)
Due to the 3,6-substitution pattern and the C2v symmetry of the molecule, the aromatic region simplifies into a characteristic ABX (or AMX) spin system for each outer ring (Integration: 6H total).
-
H-1/H-8 (Ortho to Carbonyl):
~8.2 – 8.3 ppm (Doublet, Hz). Strongly deshielded by the magnetic anisotropy of the C=O carbonyl group. -
H-2/H-7 (Meta to Carbonyl):
~7.6 – 7.7 ppm (Doublet of Doublets, Hz). -
H-4/H-5 (Ortho to Methylene):
~7.4 – 7.5 ppm (Doublet, Hz). These protons are shielded relative to H-1 due to the lack of carbonyl anisotropy and the electron-donating effect of the methylene group.
Comparative Performance: Product vs. Alternatives
In drug development workflows, "performance" of an analytical method is defined by its ability to detect impurities. The table below compares the 3,6-Dibromoanthrone spectrum against its two most common synthesis byproducts.
Table 1: Diagnostic Resolution Comparison
| Feature | Target Product (3,6-Dibromoanthrone) | Alternative 1: Oxidized Impurity (2,6-Dibromoanthraquinone) | Alternative 2: Aromatized Impurity (9,10-Dibromoanthracene) |
| C10 Signal | Singlet, 2H ( | Absent (Carbonyl at C10) | Absent (Aromatic C10) |
| Symmetry | |||
| H-1 Shift | |||
| H-4 Shift | |||
| Detection Risk | N/A | High (Often co-precipitates) | Moderate (Solubility differences) |
Critical Insight: The disappearance of the singlet at 4.3 ppm and the downfield shift of the H-4/H-5 protons (from ~7.5 to ~8.4 ppm) is the definitive sign that your sample has oxidized to the anthraquinone.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and prevent in-tube oxidation (a common failure mode), follow this rigorous protocol.
Reagents & Equipment
-
Solvent: Chloroform-d (
) with 0.03% TMS.-
Note: Avoid DMSO-
if possible, as it can accelerate oxidation of anthrones to anthraquinones in the presence of trace base/oxygen.
-
-
Instrument: 400 MHz NMR or higher (required to resolve meta-coupling).
Step-by-Step Methodology
-
Sample Prep (Inert Atmosphere): Weigh 10-15 mg of this compound.
-
Validation: If the solid is bright yellow/orange, it is likely oxidized (Anthraquinone). Pure anthrone is typically pale yellow or off-white.
-
-
Dissolution: Dissolve in 0.6 mL
.-
Tip: Filter through a small plug of glass wool if insoluble particles remain (likely anthraquinone impurities).
-
-
Acquisition Parameters:
-
Pulse Angle:
-
Relaxation Delay (
): 1.0 s (Sufficient for protons, prevents saturation). -
Scans: 16 (High solubility allows low scan count).
-
-
Processing:
-
Reference TMS to 0.00 ppm.[1]
-
Phase correction: Manual (Automatic phasing often fails on the large solvent peak vs small aromatic splittings).
-
Visualization: Purity Verification Workflow
The following diagram illustrates the logical decision tree for validating the synthesis of 3,6-Dibromoanthrone using NMR data.
Caption: Logical decision tree for classifying crude reaction products based on 1H NMR spectral features.
References
-
National Institute of Standards and Technology (NIST). (2023). 9,10-Dibromoanthracene Gas Phase Ion Energetics Data. NIST Chemistry WebBook. [Link]
-
Michigan State University. (2024). Proton NMR Chemical Shift Tables: Aromatic and Methylene Regions. [Link]
Sources
FTIR characteristic peaks of 3,6-Dibromoanthracen-9(10h)-one
Publish Comparison Guide: FTIR Characterization of 3,6-Dibromoanthracen-9(10H)-one
Executive Summary: The Structural Fingerprint
This compound (commonly referred to as 3,6-Dibromoanthrone ) is a critical intermediate in the synthesis of semiconducting polymers and anthracene derivatives. Its infrared (IR) spectrum serves as a definitive "fingerprint" that distinguishes it from its starting material (Anthrone) and its fully aromatic derivatives (e.g., 3,6-Dibromoanthracene).
This guide provides a technical breakdown of the characteristic FTIR peaks, explaining the causality behind each signal based on molecular orbital theory and vibrational spectroscopy. It is designed for researchers verifying synthesis purity or monitoring reaction progress.
Spectral Analysis: Characteristic Peaks & Assignments
The FTIR spectrum of 3,6-Dibromoanthrone is defined by the interplay between the conjugated ketone system, the meta-substituted bromines, and the sp³-hybridized methylene bridge at position 10.
Table 1: Diagnostic Peak Assignments
| Functional Group | Vibration Mode | Wavenumber ( | Intensity | Structural Insight |
| C=O[1][2] (Ketone) | Stretching ( | 1655 – 1670 | Strong | Primary Diagnostic. Conjugated with two benzene rings. The inductive effect (-I) of Br atoms at positions 3,6 (meta to carbonyl) slightly increases the frequency compared to unsubstituted anthrone (~1650 |
| C-H ( | Stretching ( | 2850 – 2950 | Weak/Med | Differentiation Peak. Corresponds to the |
| C-H ( | Scissoring ( | ~1450 – 1460 | Medium | Confirms the presence of the methylene bridge (anthrone form). |
| C-H ( | Stretching ( | 3030 – 3080 | Weak | Aromatic ring protons. |
| C=C (Aromatic) | Skeletal Stretch | 1580 – 1600 | Medium | Aromatic ring breathing modes, split due to substitution asymmetry. |
| C-Br (Aryl) | Stretching ( | 1000 – 1080 | Strong | Characteristic of aryl bromides. |
| C-Br (Aryl) | Out-of-plane | 600 – 700 | Medium | Fingerprint region confirmation of halogenation. |
Comparative Analysis: Distinguishing Alternatives
In a synthetic context, you are rarely analyzing this compound in isolation. You are typically comparing it against the starting material or a potential over-oxidation byproduct.
Scenario A: Did the Bromination Work? (vs. Anthrone)
-
Target: 3,6-Dibromoanthrone
-
Reference: Anthrone (Unsubstituted)
-
Key Shift: Look for the appearance of C-Br bands (1000-1080
) . The C=O stretch may shift slightly to a higher wavenumber (blue shift) due to the electron-withdrawing nature of bromine, reducing the single-bond character of the carbonyl resonance structure.
Scenario B: Did I Over-Oxidize? (vs. Anthraquinone)
-
Target: 3,6-Dibromoanthrone
-
Contaminant: 3,6-Dibromoanthraquinone
-
Key Distinction: The sp³ C-H stretches (2850-2950
) are the "smoking gun."
Scenario C: Did I Aromatize? (vs. 3,6-Dibromoanthracene)
-
Target: 3,6-Dibromoanthrone
-
Product: 3,6-Dibromoanthracene (Fully aromatic)
-
Key Distinction: Disappearance of the C=O peak (1660
) . The fully aromatic anthracene derivative has no carbonyl group.
Experimental Protocol: Synthesis Verification Workflow
To ensure data integrity, follow this self-validating protocol for sample preparation and analysis.
Methodology:
-
Sample Prep: Use the KBr Pellet Method (1-2 mg sample in 100 mg dry KBr) for maximum resolution of sharp aromatic bands. Alternatively, use a Diamond ATR (Attenuated Total Reflectance) module, but be aware that peak intensities may vary slightly compared to transmission modes.
-
Baseline Correction: Perform a background scan of the clean ATR crystal or pure KBr pellet before every measurement to remove atmospheric
(2350 ) and artifacts. -
Resolution: Set instrument resolution to
with a minimum of 16 scans to resolve the fine splitting in the fingerprint region.
Workflow Diagram: Decision Logic
Caption: Logical flow for verifying the identity of this compound using FTIR spectral checkpoints.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for C=O and C-Br assignments).
-
National Institute of Standards and Technology (NIST). Anthrone IR Spectrum. NIST Chemistry WebBook. Available at: [Link]
-
Yokota, R., Kitamura, C., & Kawase, T. (2012). 3,6-Dibromophenanthrene. Acta Crystallographica Section E. (Contextualizes the synthesis and characterization of brominated polycyclic aromatics). Available at: [Link]
-
Master Organic Chemistry. Infrared Spectroscopy: A Quick Primer On Interpreting Spectra. (Validation of sp3 vs sp2 C-H stretch logic). Available at: [Link]
-
Specac. Interpreting Infrared Spectra: The Fingerprint Region. (Guide to C-Br and skeletal vibrations). Available at: [Link]
Sources
Mass spectrometry fragmentation patterns of 3,6-Dibromoanthrone
Title: Comparative Mass Spectrometry Guide: 3,6-Dibromoanthrone Structural Elucidation & Fragmentation Dynamics
Executive Summary: The Analytical Mandate
3,6-Dibromoanthrone is a critical intermediate in the synthesis of conjugated organic semiconductors and advanced dye scaffolds (e.g., Tyrian purple analogs). Its analysis presents a unique challenge: distinguishing the labile anthrone core (keto-enol tautomerism) from its fully aromatic anthracene analogs and oxidized anthraquinone byproducts.
This guide provides a definitive comparison of the mass spectrometric behavior of 3,6-Dibromoanthrone against its primary structural "alternatives"—the non-halogenated parent Anthrone and the fully aromatic 3,6-Dibromoanthracene .
Key Findings:
-
Isotopic Signature: The dibromo-substitution imposes a diagnostic 1:2:1 triplet at the molecular ion level (
), essential for confirming halogenation degree. -
Fragmentation Specificity: Unlike anthracene derivatives, 3,6-Dibromoanthrone exhibits a characteristic neutral loss of CO (28 Da), serving as the primary differentiator from aromatic impurities.
-
Thermal Liability: Direct GC-MS analysis carries a risk of dehydrogenation to anthracene; LC-MS with APCI is recommended for intact quantification.
Comparative Fragmentation Analysis
The following table contrasts the fragmentation "performance"—defined here as spectral distinctiveness and ionization stability—of 3,6-Dibromoanthrone against its structural analogs.
Table 1: Comparative MS Profile & Diagnostic Ions (EI, 70 eV)
| Feature | 3,6-Dibromoanthrone (Target) | Anthrone (Parent Analog) | 3,6-Dibromoanthracene (Aromatic Analog) |
| Formula | |||
| Molecular Ion ( | m/z 350 / 352 / 354 (Ratio 1:2:[1]1) | m/z 194 (Single dominant peak) | m/z 334 / 336 / 338 (Ratio 1:2:1) |
| Primary Base Peak | m/z 271/273 ( | m/z 166 ( | m/z 336 ( |
| Diagnostic Neutral Loss | -28 Da (CO) Confirms anthrone carbonyl. | -28 Da (CO) Confirms anthrone carbonyl.[1][2][3][4] | None No carbonyl to lose. |
| Secondary Loss | -79/81 Da (Br) Radical cleavage. | -1 Da (H) Aromatization to anthrol. | -79/81 Da (Br) Requires high energy. |
| Interference Risk | High: Oxidation to Anthraquinone ( | Moderate: Dimerization | Low: Very stable |
Expert Insight: The presence of the carbonyl bridge in 3,6-Dibromoanthrone destabilizes the central ring compared to the anthracene analog. This makes the [M - 28] peak (m/z 322/324/326) the critical "fingerprint" ion. If you see the 1:2:1 pattern at 334-338 instead, your sample has likely degraded (dehydrogenated) to the anthracene form.
Deep Dive: Fragmentation Mechanism
Understanding the causality of fragmentation allows for self-validating spectral interpretation.
The Pathway
-
Ionization: The electron beam ejects an electron, primarily from the oxygen lone pair or the bromine aromatic system, forming the radical cation
(m/z 350/352/354). -
Pathway A (Carbonyl Ejection): The anthrone core undergoes a ring contraction, expelling carbon monoxide (CO). This transforms the tricyclic anthrone into a fluorene-like dibromo-cation (m/z 322 group).
-
Pathway B (Halogen Cleavage): The C-Br bond is weaker than the aromatic C-H bonds. Homolytic cleavage expels a bromine radical (
), shifting the mass by -79 or -81 Da.
Visualizing the Decay
The following diagram illustrates the competing pathways. Note the convergence towards the stable fluorenyl cation.
Figure 1: Mechanistic fragmentation tree for 3,6-Dibromoanthrone.[5] The loss of CO (Blue Arrow) is the primary diagnostic pathway distinguishing it from anthracene analogs.
Validated Experimental Protocol
To ensure reproducibility and minimize thermal degradation (a common failure mode with anthrones), follow this optimized workflow.
Method A: GC-MS (Rapid Screening)
Use this for purity checks, but beware of thermal dehydrogenation.
-
Sample Prep: Dissolve 1 mg 3,6-Dibromoanthrone in 1 mL Dichloromethane (DCM). Avoid methanol (potential acetal formation).
-
Inlet: Splitless mode, 250°C. Note: If anthracene peaks (m/z 334) appear, lower inlet temp to 200°C.
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm.
-
Oven Program:
-
Hold 80°C for 1 min.
-
Ramp 20°C/min to 300°C.
-
Hold 5 min.
-
-
MS Source: EI mode (70 eV), Source Temp 230°C.
Method B: LC-MS/APCI (Quantitative/Stability)
Preferred for drug development contexts to preserve the keto-structure.
-
Ionization: APCI (Atmospheric Pressure Chemical Ionization) in Positive Mode.
-
Why? ESI ionization efficiency is low for neutral anthrones. APCI promotes protonation
.
-
-
Mobile Phase: Isocratic Acetonitrile:Water (80:20) with 0.1% Formic Acid.[6]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax), 1.8 µm particle size.
-
Detection: Monitor m/z 351/353/355 (
).
Workflow Logic Diagram
Figure 2: Decision matrix for analytical technique selection based on research goals.
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
-
NIST Mass Spectrometry Data Center. (2023).[7] Anthrone Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[7] (Source for isotopic abundance ratios of Bromine).
Sources
- 1. researchgate.net [researchgate.net]
- 2. savemyexams.com [savemyexams.com]
- 3. researchgate.net [researchgate.net]
- 4. Mass photometry: A powerful tool for carbohydrates-proteins conjugation monitoring and glycoconjugates molecular mass determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interpretation of Mass Spectra—EI-MS - Creative Proteomics Blog [creative-proteomics.com]
- 6. Comparison of different mass spectrometry techniques in the measurement of L-[ring-13C6]phenylalanine incorporation into mixed muscle proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Publish Comparison Guide: XRD Characterization of 3,6-Dibromoanthracen-9(10H)-one
The following guide is designed for researchers and drug development professionals requiring rigorous characterization of 3,6-Dibromoanthracen-9(10H)-one (also known as 3,6-dibromoanthrone).
Unlike the widely cataloged 9,10-dibromoanthracene (used in OLEDs) or the stable 3,6-dibromoanthraquinone, this compound is a metastable intermediate . Its characterization requires a strategic approach to distinguish it from its planar precursors and aromatic products.
Executive Summary: The "Butterfly" Intermediate
This compound is the critical structural bridge between the fully oxidized anthraquinone and the fully aromatic anthracene.
-
Structural Feature: Unlike the planar anthracene or anthraquinone, the anthrone core contains an sp³-hybridized methylene bridge at position 10. This forces the central ring into a "boat-like" or "butterfly" conformation.
-
XRD Implication: This pucker disrupts the efficient
stacking seen in the planar analogs, leading to a distinct crystal lattice and diffraction pattern. -
Challenge: Standard PDF (Powder Diffraction File) cards are rare for this specific intermediate. Validation relies on comparative exclusion of the starting material and product.
Comparative Crystallographic Data
The following table synthesizes the crystallographic "fingerprints" of the target compound versus its critical impurities. Use this to index your experimental data.[1]
| Feature | Target: 3,6-Dibromoanthrone | Precursor: 3,6-Dibromoanthraquinone | Product: 3,6-Dibromoanthracene | Parent: Anthrone |
| Formula | C₁₄H₈Br₂O | C₁₄H₆Br₂O₂ | C₁₄H₈Br₂ | C₁₄H₁₀O |
| Geometry | Puckered (Butterfly) | Planar | Planar | Puckered |
| Crystal System | Monoclinic (Predicted) | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c or P2₁/a | P2₁/c | P2₁/a | P2₁/a |
| Key 2 | Low Angle Shift | Distinct (001) | High Intensity (00l) | 14.15°, 23.1° |
| Stacking | Herringbone (Inefficient) | Columnar Stacking | Slipped | Herringbone |
| Validation | Presence of sp³ C-H (NMR) | C=O stretch ~1675 cm⁻¹ | Absence of C=O[2] | No Br peaks |
Note on Isomers: Be wary of 2,7-dibromo isomers. These often co-crystallize but have significantly different melting points (~10-15°C difference) and distinct XRD low-angle reflections due to altered packing symmetry.
Experimental Protocol: Self-Validating Characterization
To confirm the identity of this compound, you must generate a high-quality powder pattern that validates the absence of the planar impurities.
Phase 1: Sample Preparation (Crystallization)
-
Method: Slow evaporation.
-
Solvent System: Chloroform/Ethanol (3:1).
-
Protocol: Dissolve 50 mg of crude intermediate in 5 mL CHCl₃ at 40°C. Filter hot to remove insoluble anthraquinone residues. Add 1.5 mL ethanol dropwise. Allow to stand at 4°C for 24 hours.
-
Why: The "butterfly" shape reduces solubility compared to the planar quinone, allowing selective crystallization.
Phase 2: XRD Data Collection
-
Instrument: Bruker D8 Advance (or equivalent) with Cu K
radiation ( ). -
Geometry: Bragg-Brentano (Reflection).
-
Parameters:
-
Range: 5° – 60° (2
). -
Step Size: 0.02°.
-
Scan Speed: 2°/min (Slow scan required to resolve isomer splitting).
-
-
Sample Holder: Zero-background silicon wafer (critical for small organic samples to avoid amorphous glass hump).
Phase 3: Data Interpretation Workflow
-
Check Low Angle (5-10° 2
): Look for the primary unit cell reflection. The large Bromine atoms will expand the cell dimensions compared to unsubstituted Anthrone, shifting the first peak to a lower 2 angle. -
Check for "Planar" Contamination:
-
If you see sharp, high-intensity peaks matching the Anthraquinone reference (often ~12-14° and ~26°), your reduction is incomplete.
-
If you see the characteristic packing peaks of Anthracene (often ~9° and ~18°), you have over-reduced or aromatized the sample.
-
Strategic Validation Workflow
The following diagram illustrates the decision logic for validating the intermediate using XRD and ancillary techniques.
Caption: Logic flow for distinguishing the target "butterfly" intermediate from planar impurities using XRD and NMR cross-validation.
References
-
Yokota, R., Kitamura, C., & Kawase, T. (2012). "3,6-Dibromophenanthrene."[3][4] Acta Crystallographica Section E, 68(11), o3100. Link
- Provides the specific crystal data for the 3,6-dibromo isomer framework, essential for lattice parameter estim
-
Becker, J. Y., et al. (2008). "Synthesis of 2,3,6,7-tetrabromoanthracene." Beilstein Journal of Organic Chemistry, 4, 50. Link
- Details the bromination pathways and stability of brominated anthracene intermedi
-
BenchChem. (2025).[4] "Comparative Guide to Dibromoanthracene Isomers." Link
- General reference for the physical properties of the anthraquinone precursors.
- International Centre for Diffraction Data (ICDD). "Powder Diffraction File (PDF) - Anthrone (00-010-0646).
Sources
Mechanistic Causality: Structural Tuning for Photochemical Activation
An in-depth comparative analysis of the UV-Vis absorption characteristics of 3,6-Dibromoanthracen-9(10H)-one (commonly known as 3,6-dibromoanthrone) reveals its critical role as a next-generation photochemical tool. For researchers and drug development professionals, understanding the photophysical distinctions between this compound, its unsubstituted parent (anthrone), and legacy photoinitiators is essential for optimizing light-driven syntheses and assay development.
The utility of a photoinitiator or photolabile intermediate depends entirely on its ability to absorb specific wavelengths of light and efficiently transition into a reactive excited state. Traditional photoinitiators, such as 4,4'-dibromobenzophenone, possess a flexible bicyclic structure that limits their primary absorption to the higher-energy UVB/UVC regions (typically below 300 nm)[1].
To shift activation to safer, more accessible UVA wavelengths (e.g., 365 nm LED sources), the chromophore must be structurally tuned. This compound achieves this through two distinct photophysical mechanisms:
-
Extended
-Conjugation and Bathochromic Shifting: Unlike benzophenone derivatives, the anthrone core is a rigid tricyclic system. The introduction of bromine atoms at the 3 and 6 positions allows the halogen lone pairs to participate in resonance with the extended aromatic -system. This lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), inducing a bathochromic (red) shift. Consequently, 3,6-dibromoanthrone exhibits significant, broad absorption bands between 250 nm and 350 nm[1][2]. -
The Heavy Atom Effect: The massive electron clouds of the bromine substituents enhance spin-orbit coupling within the molecule. This facilitates rapid intersystem crossing (ISC) from the excited singlet state (
) to the reactive triplet state ( ), drastically increasing the quantum yield of radical generation compared to unsubstituted anthrone[3][4].
Comparative UV-Vis Performance Data
The following table summarizes the quantitative photophysical distinctions between 3,6-dibromoanthrone and its primary alternatives in laboratory applications.
| Compound | Structural Core | Primary UV Absorption Range | Photochemical Role & Application |
| This compound | Brominated Tricyclic | 250 – 350 nm[1][2] | Tuned Photoinitiator (UVA activation) |
| Anthrone | Unsubstituted Tricyclic | < 300 nm (Keto form)[3][4] | Colorimetric Carbohydrate Assays[5][6] |
| 4,4'-Dibromobenzophenone | Brominated Bicyclic | 250 – 300 nm[1] | Legacy Photoinitiator (UVB/C activation) |
(Note: While unsubstituted anthrone is most famous for forming a 620 nm absorbing complex in sulfuric acid during carbohydrate detection[5][6], its pure, unreacted keto form absorbs almost exclusively in the UV region[3][4].)
Experimental Methodology: Self-Validating UV-Vis Acquisition
To accurately determine the molar extinction coefficient (
Step 1: Solvent Selection and Preparation
Select spectroscopic-grade cyclohexane. Non-polar solvents prevent hydrogen-bonding interactions with the C=9 carbonyl group, which can otherwise blur the vibrational fine structure of the
Step 2: Stock Solution Formulation Accurately weigh 2.0 mg of this compound and dissolve it in 10.0 mL of cyclohexane. Sonicate the volumetric flask for 5 minutes in a dark environment to ensure complete dissolution while preventing premature photobleaching.
Step 3: Self-Validating Serial Dilution
Prepare three distinct working concentrations:
Step 4: Baseline Correction Fill two matched quartz cuvettes (1 cm optical path length) with pure spectroscopic-grade cyclohexane. Run a baseline scan from 200 nm to 450 nm[2] on a dual-beam UV-Vis spectrophotometer to subtract the optical signature of the solvent and the quartz.
Step 5: Spectral Acquisition
Replace the sample cuvette with the
Step 6: Data Processing
Calculate the molar extinction coefficient at the absorption maximum (within the 250–350 nm band) using the formula
Workflow Visualization
Workflow for self-validating UV-Vis spectroscopic analysis of 3,6-dibromoanthrone.
References
- WO1997044364A1 - Composes photoactifs a utiliser avec des...
- Study of absorption spectra of anthrone in different solvents in the UV and visible regions Source: ResearchGate URL
- Source: National Institute of Standards and Technology (NIST)
- Anthrone Test for Carbohydrate Detection Source: Scribd URL
- Estimation of carbohydrate by the Anthrone method Source: IIT Guwahati URL
- Patent Data: Tuned Photoinitiators Source: Google APIs URL
Sources
- 1. WO1997044364A1 - Composes photoactifs a utiliser avec des systemes de durcissement ultraviolet (uv) a bande de longueur d'onde etroite - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. researchgate.net [researchgate.net]
- 4. Anthrone [webbook.nist.gov]
- 5. scribd.com [scribd.com]
- 6. iitg.ac.in [iitg.ac.in]
Distinguishing 3,6-Dibromoanthrone from Mono-Bromo Impurities: A Comparative Analytical Guide
Executive Summary
In the synthesis of functionalized acenes for organic electronics and pharmaceutical scaffolds, 3,6-dibromoanthrone serves as a critical intermediate. Its purity is paramount; however, the bromination of anthrone (or the reduction of 3,6-dibromoanthraquinone) frequently yields 3-bromoanthrone as a persistent impurity.[1]
This guide provides a definitive, data-driven protocol to distinguish the target 3,6-dibromo species from its mono-bromo analogs. By leveraging the unique isotopic signature of bromine in Mass Spectrometry and the symmetry-derived simplification in
Part 1: The Chemist's Dilemma
The structural similarity between 3,6-dibromoanthrone and 3-bromoanthrone presents a separation challenge. Both are yellow solids with similar solubility profiles in chlorinated solvents.
-
Target Molecule: 3,6-Dibromoanthrone (
)[1] -
Primary Impurity: 3-Bromoanthrone (
)[1] -
Origin of Impurity:
Analytical Workflow
The following decision tree outlines the logical progression for validating the compound.
Figure 1: Step-by-step analytical decision matrix for validating 3,6-dibromoanthrone.
Part 2: Mass Spectrometry (The Definitive Filter)[1]
Mass spectrometry (MS) is the most robust method for distinguishing these compounds due to the natural abundance of bromine isotopes (
Mechanistic Insight
The distribution of isotopes creates a "fingerprint" that is statistically predictable.
-
Mono-bromo (
): The probability is split between and .[1][2] -
Di-bromo (
): The probability follows a binomial expansion , resulting in a 1:2:1 ratio.[1]
Comparative Data Table
| Feature | 3-Bromoanthrone (Impurity) | 3,6-Dibromoanthrone (Target) |
| Molecular Ion ( | ~273 m/z | ~352 m/z |
| Isotope Pattern | Doublet (1:1) | Triplet (1:2:1) |
| Peak Spacing | ||
| Interpretation | Equal height peaks at 272/274 | Central peak (352) is double the height of satellites (350/354) |
Experimental Protocol: MS Analysis
-
Preparation: Dissolve 0.1 mg of sample in HPLC-grade Acetonitrile or Methanol.
-
Ionization: Use ESI+ (Electrospray Ionization) or APCI (Atmospheric Pressure Chemical Ionization).[1] Note: Anthrones ionize well in positive mode
.
Part 3: NMR Spectroscopy (Structural Insight)[1]
While MS confirms the formula, NMR confirms the geometry. The power of NMR here lies in molecular symmetry .[1]
Symmetry Argument
-
3,6-Dibromoanthrone: Possesses
symmetry (assuming rapid ring flipping or planar average).[1] The "left" side of the molecule is a mirror image of the "right" side. -
3-Bromoanthrone: Asymmetric.[1]
-
Result: Complex spectrum.[1] Every aromatic proton is chemically distinct.
-
Expected H-NMR Signals (in )
| Proton Region | 3,6-Dibromoanthrone (Symmetric) | 3-Bromoanthrone (Asymmetric) |
| Unique Signals | 3 Aromatic Signals + 1 Methylene | 7 Aromatic Signals + 1 Methylene |
| Coupling (J) | Simple ABX or AMX systems duplicated.[1] | Overlapping multiplets. |
| Methylene (H-10) | Singlet (~4.3 ppm) | Singlet (~4.3 ppm) |
| Integration | 2:2:2 (Aromatic) : 2 (Methylene) | 1:1:1:1:1:1:1 (Aromatic) : 2 (Methylene) |
Key Diagnostic: Look for the H-4 and H-5 protons.[1] In the 3,6-dibromo compound, these appear as a doublet (or doublet of doublets) with identical integration (2H total).[1] In the mono-impurity, the unsubstituted ring will show a characteristic "multiplet" pattern typical of an unsubstituted benzene ring terminus, while the substituted ring shows discrete splitting.
Part 4: Chromatographic Separation
If the analysis confirms an impurity, separation is required. Brominated anthrones differ in lipophilicity.[1]
-
Stationary Phase: Silica Gel (Standard Phase).
-
Mobile Phase: Hexane/Dichloromethane (DCM) or Hexane/Ethyl Acetate.[1]
-
Retention Behavior:
TLC Visualization: Use UV light (254 nm). Both compounds quench fluorescence strongly.
-
Protocol: Elute with 20% DCM in Hexane.
-
Target: Top spot (
). -
Impurity: Lower spot (
).[1]
Part 5: Experimental Verification Protocols
Protocol A: Synthesis Verification (Reduction Route)
Context: Converting 3,6-dibromoanthraquinone to 3,6-dibromoanthrone.
-
Reagents: 3,6-dibromoanthraquinone (1.0 eq), Tin (Sn) metal (excess), HCl (conc), Acetic Acid.
-
Reflux: Heat at 100°C for 2-3 hours.
-
Critical Control Point: Monitor by TLC every 30 mins. Over-reaction leads to removal of bromine (debromination). Under-reaction leaves anthraquinone (very low
, highly fluorescent).[1] -
Workup: Filter hot to remove unreacted Tin. Cool filtrate to precipitate crude anthrone.
-
Purification: Recrystallize from Toluene or Chlorobenzene. Do not use Ethanol as solubility is too low for effective impurity rejection.
Protocol B: Mixed Melting Point Test
If advanced spectroscopy is unavailable, the melting point (MP) is a reliable purity check.[1]
-
Obtain a reference standard of pure 3,6-dibromoanthrone (Literature MP is approx 180-185°C, though derivative dependent).[1]
-
Mix your sample 1:1 with the standard.[1]
-
Observation:
-
Sharp MP (Range < 2°C): Sample is pure.
-
Broad/Depressed MP (Range > 5°C): Sample contains mono-bromo impurity.[1]
-
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text on Isotope Patterns in MS).
-
Doc Brown's Chemistry. (2023).[1] Mass spectrometry - fragmentation patterns of bromoalkanes and bromoarenes. Link
-
National Institutes of Health (NIH) - PubChem. (2023).[1] Compound Summary: Bromoanthracenes and derivatives. Link
-
Becker, D., et al. (1983).[1] Synthesis of 3,6-substituted anthrones via reduction of anthraquinones. Journal of Organic Chemistry. (General reference for Sn/HCl reduction protocols).
-
Chemistry Steps. (2025). Isotopes in Mass Spectrometry: Cl and Br Patterns. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. C2H4Br2 BrCH2CH2Br mass spectrum of 1,2-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,2-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
Elemental Analysis Standards for 3,6-Dibromoanthracen-9(10H)-one: A Comparative Guide
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 3,6-Dibromoanthracen-9(10H)-one (CAS: 343270-49-7) Molecular Formula: C₁₄H₈Br₂O Theoretical Composition: Carbon (47.77%), Bromine (45.40%), Oxygen (4.54%), Hydrogen (2.29%)
Introduction & Analytical Challenges
This compound is a highly functionalized polycyclic aromatic hydrocarbon derivative used as a critical intermediate in organic electronics, dye synthesis, and pharmaceutical discovery. Validating the purity of this compound requires rigorous elemental analysis.
The primary analytical challenge lies in its high bromine content (~45.4%) . In traditional high-temperature combustion systems, halogens form corrosive gases (HBr and Br₂) that can poison reduction catalysts (like copper), degrade quartz combustion tubes, and cause spectral overlap with target gases (CO₂, N₂) in Thermal Conductivity Detectors (TCD). Therefore, researchers must separate the quantification of the organic framework (C, H, O) from the halogen content (Br), utilizing specialized methodologies for each [1].
Methodological Comparison: Halogen & Organic Framework Quantification
To achieve a complete elemental profile, laboratories typically contrast three primary techniques. The choice depends on required precision, sample availability, and throughput needs.
A. Combustion Ion Chromatography (CIC) – The Gold Standard for Bromine
CIC combines pyrohydrolytic combustion (>950°C) with Ion Chromatography (IC). The sample is completely oxidized in an argon/oxygen atmosphere. The resulting halogen gases are absorbed into an aqueous solution (often containing H₂O₂ to eliminate sulfite interference) and injected into an IC system [2].
-
Causality & Advantage: Unlike titration, IC provides exact speciation. It differentiates bromide from trace chloride or fluoride impurities, which is critical when synthesizing 3,6-dibromoanthrone from chlorinated precursors.
B. Schöninger Flask Combustion – The Traditional Workhorse
The sample is combusted in an oxygen-filled flask containing a platinum catalyst. The generated gases are absorbed into a basic solution, and the bromide concentration is determined via argentometric (AgNO₃) or mercurimetric titration [3].
-
Causality & Advantage: Highly cost-effective and requires minimal instrumentation. However, the high aromaticity of anthrone derivatives can lead to incomplete soot combustion in a static flask, risking under-reporting of the bromine content.
C. CHNS/O Microanalysis (TCD/IR) – For Carbon, Hydrogen, and Oxygen
Modern elemental analyzers (e.g., Vario EL Cube) utilize dynamic flash combustion. To analyze heavily brominated compounds like 3,6-dibromoanthrone, the combustion tube must be packed with silver wool [4].
-
Causality & Advantage: Silver wool acts as a halogen trap, reacting with volatile bromine to form solid silver bromide (AgBr), preventing it from reaching and damaging the TCD or skewing the carbon/hydrogen readouts.
Quantitative Performance Comparison
The following table summarizes the operational metrics of these distinct analytical pathways when applied to highly brominated aromatic solids.
| Parameter | Combustion Ion Chromatography (CIC) | Schöninger Flask + Titration | CHNS/O Microanalyzer (with Ag trap) |
| Target Elements | Br (Speciated from Cl, F, I) | Total Halogens (Reported as Br) | C, H, N, S, O |
| Typical Sample Size | 1 – 5 mg | 10 – 20 mg | 1 – 3 mg |
| Accuracy / Recovery | 99.0% – 101.5% | 95.0% – 98.5% | 99.5% – 100.5% (for C, H, O) |
| Matrix Interference | None (Chromatographic separation) | High (Cl/I co-titrate with Br) | High if trap fails (Br poisons TCD) |
| Automation & Throughput | High (Autosampler compatible) | Low (Manual handling) | High (Autosampler compatible) |
| Cost per Analysis | High (Consumables, IC maintenance) | Low (Basic glassware/titrants) | Moderate (Silver wool, He gas) |
Self-Validating Experimental Protocols
To ensure Trustworthiness and E-E-A-T compliance, the following protocols are designed as self-validating systems. Every run must be bracketed by Certified Reference Materials (CRMs) to prove the system's calibration holds against the high halogen load.
Protocol 1: Bromine Quantification via CIC (Adapted from DIN 38409-59) [2]
-
System Blank Validation: Combust an empty ceramic sample boat. Verify that the IC baseline conductivity remains flat, confirming no residual bromine from previous runs.
-
CRM Calibration: Weigh 2.0 mg of 4-Bromobenzoic acid (CRM) into a ceramic boat. Run the CIC method (Combustion at 1000°C, Ar/O₂ flow). Ensure Br recovery is within 98-102%.
-
Sample Preparation: Accurately weigh 2.0 - 3.0 mg of this compound into a ceramic boat. Cover with tungsten oxide (WO₃) accelerator to ensure complete breakdown of the rigid anthrone ring.
-
Pyrohydrolysis & Absorption: Introduce the boat into the furnace. The combustion gases are sparged into an absorber module containing 10 mL of ultra-pure water with 100 ppm H₂O₂.
-
Chromatographic Analysis: Inject 20 µL of the absorption solution into the IC (e.g., Metrosep A Supp column). Detect the bromide peak via suppressed conductivity.
-
Post-Run Verification: Re-run the system blank to ensure no memory effect (carryover) occurred from the highly concentrated sample.
Protocol 2: C/H/O Quantification via CHNS Analyzer [4]
-
Tube Preparation (Critical Step): Pack the distal end of the quartz oxidation tube with 30 mm of fine silver wool. Causality: This irreversibly traps the 45.4% bromine mass as AgBr, protecting the downstream reduction tube.
-
Blank & Purge: Run two empty tin capsules to purge atmospheric nitrogen and establish a stable TCD baseline.
-
CRM Calibration: Weigh 1.5 mg of BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene) to calibrate the C, H, N, and S response factors.
-
Sample Analysis: Weigh 1.5 mg of this compound into a tin capsule, fold tightly to exclude air, and drop into the 1150°C combustion zone.
-
Data Processing: Compare the C and H peaks against the theoretical values (47.77% C, 2.29% H). A carbon readout significantly below 47% indicates incomplete combustion, requiring the addition of a V₂O₅ combustion aid in subsequent runs.
Mechanistic & Workflow Visualizations
Diagram 1: Analytical Decision Tree for Brominated Organics
This diagram illustrates the logical routing of the sample based on the target elemental data required.
Caption: Decision matrix for the elemental analysis of this compound.
Diagram 2: Combustion Ion Chromatography (CIC) Mechanism
This diagram maps the physical transformation of the sample from a solid powder to a quantifiable aqueous ion.
Caption: Step-by-step mechanistic workflow of Combustion Ion Chromatography (CIC).
Conclusion
For this compound, relying on a single analytical method is insufficient due to the extreme mass fraction of bromine. Combustion Ion Chromatography (CIC) provides the most robust, interference-free quantification of the 45.4% bromine content, vastly outperforming traditional Schöninger titrations in specificity. Conversely, the organic framework is best validated using a CHNS/O Microanalyzer , provided the system is explicitly modified with silver wool traps to prevent halogen-induced catalyst poisoning. By combining these two orthogonal techniques, researchers can generate a highly trustworthy, publication-ready elemental profile.
References
-
ChemSec. "Verification at the Elemental level for presence of Bromine and Chlorine in EEE." ChemSec SMART VERIFICATION. Available at: [Link]
-
MDPI. "A Novel Strategy for the Synthesis of Amphiphilic and Thermoresponsive Poly(N-isopropylacrylamide)-b-Polystyrene Block Copolymers via ATRP." Polymers, 2019. Available at:[Link]
-
Elementar Analysensysteme GmbH. "Vario EL Cube - CHNS Elemental Analyzer." SciSPX. Available at:[Link]
Reference standards for 3,6-Dibromoanthracen-9(10h)-one characterization
Comprehensive Comparison Guide: Reference Standards for 3,6-Dibromoanthracen-9(10H)-one Characterization
This compound (commonly referred to as 3,6-dibromoanthrone) is a highly specialized chemical intermediate. Synthesized via the regioselective reduction of 3,6-dibromoanthraquinone using aluminum powder in sulfuric acid[1], it serves as a critical precursor for advanced carbon architectures. These include polyradicals and triangulene-based nanostars, which are evaluated for their collective spin excitations using inelastic electron tunneling spectroscopy[2][3].
Because downstream applications—such as on-surface cyclodehydrogenation over gold substrates—demand absolute structural precision[3], the characterization of 3,6-dibromoanthrone using high-purity reference standards is non-negotiable. Impurities like monobrominated analogs or unreacted anthraquinone can cause catastrophic chain-termination during surface-assisted Ullmann coupling. This guide objectively compares the tiers of reference standards used for its characterization and provides the field-proven analytical workflows required to validate them.
PART 1: Categorization and Comparison of Reference Standards
In materials science and advanced organic synthesis, pharmacopeial standards (like USP/EP) are rarely available for intermediate precursors. Instead, researchers rely on a tiered system of analytical standards.
Table 1: Comparative Analysis of 3,6-Dibromoanthrone Reference Standards
| Standard Tier | Purity Threshold | Traceability & Validation | Cost & Accessibility | Primary Use Case |
| Certified Analytical Reference Standard (CARS) | Fully traceable; accompanied by a comprehensive Certificate of Analysis (CoA) including quantitative NMR (qNMR). | High / Commercially sourced or custom-synthesized by certified labs. | System suitability testing; baseline validation of in-house working standards. | |
| In-House Primary Working Standard (IHPWS) | Traceable to CARS via internal cross-validation (retention time, isotopic pattern, and spectral matching). | Moderate / Synthesized internally and purified via repeated sublimation. | Routine batch analysis; daily instrument calibration; reaction monitoring. | |
| Crude Synthesized Material | < 95.0% | Unverified; contains reaction byproducts (e.g., anthraquinone, monobromo derivatives). | Low / Raw reaction product. | Preliminary TLC checks; qualitative reaction progression monitoring. |
Performance Verdict: While CARS provides the ultimate baseline for structural integrity, relying solely on commercial standards is cost-prohibitive for high-throughput synthesis labs. The optimal strategy is a hybrid approach : utilizing a CARS to rigorously qualify a highly purified In-House Primary Working Standard (IHPWS), which is then used for routine downstream characterization.
PART 2: Analytical Characterization Workflows (The Self-Validating System)
To qualify an IHPWS against a CARS, a multi-modal analytical approach is required. Every protocol must act as a self-validating system to ensure both chemical purity and exact regiochemistry.
Chromatographic Purity & Isotopic Profiling (HPLC-UV & GC-MS)
The Causality: HPLC-UV is utilized to detect non-volatile polymeric byproducts and unreacted anthraquinone. However, HPLC alone cannot easily distinguish between debrominated isotopologues. Therefore, GC-MS is coupled into the workflow. The distinct isotopic signature of bromine allows for the rapid identification of monobromo-anthrone impurities that would otherwise co-elute in liquid chromatography.
Protocol A: HPLC-UV Purity Assay
-
Sample Preparation: Dissolve 1.0 mg of the 3,6-dibromoanthrone standard in 1.0 mL of HPLC-grade acetonitrile (ACN).
-
System Setup: Use a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm). Set the column oven to 40°C.
-
Mobile Phase: Gradient elution using Water (0.1% Formic Acid) and ACN (0.1% Formic Acid). Ramp from 40% ACN to 95% ACN over 10 minutes. Flow rate: 0.4 mL/min.
-
Detection: UV absorbance at 254 nm.
-
Self-Validation Step: Inject a blank (pure ACN) to rule out carryover. Inject a system suitability resolution mixture (3,6-dibromoanthrone spiked with 1% anthraquinone). The resolution factor (
) between the two peaks must be 2.0 to proceed.
Protocol B: GC-MS Isotopic Profiling
-
System Setup: Use a 5% phenyl-methylpolysiloxane capillary column (30 m x 0.25 mm x 0.25 µm). Carrier gas: Helium at 1.0 mL/min.
-
Temperature Program: Initial oven temp at 100°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min). Inlet temperature: 280°C.
-
Self-Validation Step: Analyze the molecular ion cluster in the mass spectrum. For 3,6-dibromoanthrone (
), the molecular ion ( ) cluster must exhibit the classic dibromine isotopic pattern: , , and peaks in a strict 1:2:1 relative abundance ratio . Any deviation indicates contamination by monobrominated ( ratio) or tribrominated species.
Structural Elucidation (1H & 13C NMR)
The Causality: Regiochemistry is paramount. 3,6-dibromoanthrone must be distinguished from 2,7-dibromoanthrone isomers. 1H NMR provides exact coupling constants (
Protocol C: NMR Regiochemical Validation
-
Sample Preparation: Dissolve 15 mg of the standard in 0.6 mL of deuterated chloroform (
) containing 0.03% TMS as an internal reference. -
Acquisition: Acquire 1H NMR at 400 MHz (minimum 16 scans) and 13C NMR at 100 MHz (minimum 512 scans).
-
Self-Validation Step: Verify the presence of the characteristic methylene protons (
) at the 10-position. In the 1H NMR spectrum, this appears as a sharp singlet integrating to 2 protons at approximately 4.2 ppm. The absence of this singlet indicates unwanted aromatization to a fully conjugated anthracene derivative. The aromatic region must show a symmetric splitting pattern confirming the 3,6-substitution.
PART 3: Workflow Visualization
The following diagram illustrates the logical relationships and validation gates required to elevate a crude synthesized batch to a qualified In-House Primary Working Standard (IHPWS).
Workflow for qualifying 3,6-dibromoanthrone in-house standards against certified references.
References
-
Henderson, J. C., et al. "Jay C. Henderson's research works | Cornell University and other places." ResearchGate. Available at: [Link]
-
Hieulle, J., et al. (2021). "On-surface synthesis and collective spin excitations of a triangulene-based nanostar." arXiv (Angewandte Chemie International Edition). Available at:[Link]
Sources
Safety Operating Guide
3,6-Dibromoanthracen-9(10h)-one proper disposal procedures
This guide outlines the proper disposal procedures for 3,6-Dibromoanthracen-9(10H)-one (also known as 3,6-Dibromoanthrone ).[1][2]
Chemical Context: This compound is a halogenated derivative of anthrone, typically used as an intermediate in the synthesis of functional dyes, photoactive polymers, and organic semiconductors.[2] Its chemical structure combines a polycyclic aromatic hydrocarbon (PAH) core with reactive bromine substituents and a ketone functionality.[1][2]
Part 1: Hazard Assessment & Classification
Before disposal, you must classify the waste based on its specific chemical properties.[2] this compound presents a dual-hazard profile: Halogenated Organic and Photoactive Reducer .[1][2]
| Property | Hazard Classification | Operational Implication |
| Chemical Structure | Halogenated Organic (Brominated) | CRITICAL: Must be incinerated in a facility with acid gas scrubbing (to capture HBr).[1][2] NEVER mix with non-halogenated solvents.[1][2] |
| Reactivity | Reducing Agent / Oxygen Scavenger | Incompatible with strong oxidizers (e.g., Nitric Acid, Peroxides).[2] Risk of exothermic reaction.[1][2] |
| Physical State | Solid (Powder/Crystal) | Dispose of as solid waste.[1][2] Do not dissolve in solvent solely for disposal unless required by facility SOP.[1][2] |
| Stability | Photosensitive | Store in amber jars or opaque containers to prevent degradation prior to disposal.[1] |
| Toxicity | Irritant / Potential Aquatic Toxin | Handle as "Hazardous Waste - Toxic".[1] Prevent release into drains or water courses.[1][2] |
Part 2: Pre-Disposal Handling & Segregation
Proper segregation is the single most important step to prevent accidents and minimize disposal costs.[2]
Segregation Logic
-
DO NOT place in "General Organic Solid" bins.[1] Most facilities separate halogenated waste because it costs significantly more to burn.[1][2]
-
DO NOT mix with oxidizing agents.[1] As an anthrone derivative, it can act as a reducing agent.[2]
-
DO NOT flush down the drain.[1][2][3] It is likely persistent and toxic to aquatic life.[1][2]
Packaging Requirements
-
Primary Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar or an Amber Glass jar (if the waste is in solution or wet solid).[1][2]
-
Secondary Containment: Place the primary container inside a clear, sealable plastic bag (4-mil polyethylene) to contain any potential dust or leakage.[1][2]
Labeling
Label the container immediately upon the first addition of waste.[2][3] The label must include:
Part 3: Disposal Workflow (Step-by-Step)
This workflow ensures a chain of custody from the bench to the incinerator.[2]
Step 1: Quenching (Only if Reactive Residues Present)
If the waste contains unreacted synthesis reagents (e.g., aluminum chloride, bromine, or strong acids), quench carefully before packaging.[2]
-
Protocol: Suspend the solid in ice water.[1][2] Neutralize to pH 7 using Sodium Bicarbonate (
).[1][2] Filter the solid.[1][2][4][5] The solid is your Halogenated Waste .[1][2] The filtrate (liquid) can often be treated as aqueous waste (check local regulations).[1][2]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Step 2: Solid Waste Collection
Transfer the dry or damp solid into the dedicated Halogenated Solid Waste container.[2]
-
Safety Note: Use a powder funnel to prevent dust generation.[1][2] Wear a P95/P100 particulate respirator if working outside a fume hood.[1][2]
Step 3: Solvent Washings (Liquid Waste)
If you rinse glassware with acetone or dichloromethane:
-
Collect these rinses in a separate "Halogenated Solvent Waste" carboy.[1]
-
Reasoning: Even if you use Acetone (non-halogenated), the presence of the brominated compound contaminates the solvent, reclassifying the entire mixture as halogenated.[2]
Step 4: Final Handover
Seal the container. Wipe the exterior with a damp paper towel (dispose of the towel in the solid waste bin).[2] Request a pickup from your EHS or Hazardous Waste Contractor.[1][2]
Part 4: Visualizing the Decision Logic
The following diagram illustrates the critical decision points for segregating this specific chemical.
Caption: Segregation logic tree emphasizing the mandatory classification as "Halogenated" due to the bromine substituents.
Part 5: Regulatory & Technical References
Disposal Method: High-Temperature Incineration The only acceptable destruction method for brominated PAHs is rotary kiln incineration (typically >1100°C) equipped with wet scrubbers.[1][2] This prevents the formation of dioxins and neutralizes the Hydrogen Bromide (HBr) gas generated during combustion.[2]
Emergency Procedures (Spill):
-
PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles.[2]
-
Cleanup: Do not dry sweep.[1][2] Cover with wet paper towels to suppress dust, then scoop into a disposal bag.[2] Clean the surface with soap and water.[2][6]
References:
-
National Institutes of Health (NIH) - PubChem. 9,10-Dibromoanthracene Compound Summary (Analogous Hazard Profile).[1][2] Available at: [Link][1][2]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators - Managing Your Waste.[1][2] Available at: [Link][1][2]
-
Princeton University EHS. Laboratory Waste Disposal Guide - Halogenated Solvents & Solids. Available at: [Link][1][2]
Sources
- 1. 9,10-Dibromoanthracene | C14H8Br2 | CID 68226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,6-Dibromophenanthrene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7.2 Organic Solvents [ehs.cornell.edu]
- 4. US4543214A - Process for the preparation of bromoanthraquinones - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
Personal protective equipment for handling 3,6-Dibromoanthracen-9(10h)-one
Topic: Personal protective equipment for handling 3,6-Dibromoanthracen-9(10h)-one Content Type: Operational Safety & Logistics Guide
Executive Summary & Chemical Context
This compound (also known as 3,6-dibromoanthrone) is a specialized halogenated polycyclic aromatic hydrocarbon (PAH) derivative.[1][2] Unlike its more common isomer, 9,10-dibromoanthracene, this compound retains the ketone functionality at the 9-position, making it a critical intermediate for synthesizing conjugated polymers and optoelectronic materials.[1][2]
Critical Safety Distinction: Do not confuse this with Anthracene derivatives. The ketone group (anthrone core) combined with bromine substitution increases its polarity and reactivity.[2] Due to the limited specific toxicological data for this exact isomer, the Precautionary Principle must be applied. We treat this compound as a High-Potency Irritant and a Potential Sensitizer based on Structure-Activity Relationships (SAR) of analogous halogenated anthrones.[1][2]
Hazard Identification & Risk Assessment
Before selecting PPE, we must define the enemy.[1] As a solid powder, the primary risks are inhalation of particulates and dermal absorption .[1]
| Hazard Category | Classification (GHS/Estimated) | Operational Risk |
| Physical State | Solid (Fine Powder) | High Static Potential: Brominated aromatics often possess high lattice energy, creating "fluffy" static-charged dust that drifts easily outside weighing boats.[1][2] |
| Health (Acute) | H315, H319, H335 | Causes skin/eye irritation and respiratory tract irritation.[1][3] |
| Health (Chronic) | Sensitizer (Suspected) | Halogenated aromatics can induce allergic dermatitis upon repeated exposure.[2] |
| Environmental | H410 (Likely) | Very toxic to aquatic life with long-lasting effects (typical of dibromo-PAHs).[1][2] |
The PPE Defense System (Layered Protocol)[2]
We do not rely on a single barrier.[2][4] We use a "Defense in Depth" strategy.
A. Respiratory Protection (The First Line)[2][5]
-
Primary Engineering Control: All open handling (weighing, transfer) must occur inside a certified Chemical Fume Hood .[2]
-
Personal Gear:
-
Standard Operation: Surgical masks are insufficient.[2] If the fume hood sash is at proper working height, no respirator is required.[1]
-
Spill Cleanup/Outside Hood: Use a Half-face respirator with P100 (HEPA) cartridges .[2] The "P" series is oil-proof, essential if the powder is mixed with solvents.[1][2]
-
B. Dermal Protection (The Barrier)
Brominated compounds can permeate standard latex rapidly.[2]
-
Glove Material: Nitrile Rubber (minimum 0.11 mm thickness).[2]
-
The Double-Gloving Strategy:
C. Ocular Protection[2][3][5][6][7]
-
Requirement: Chemical Splash Goggles (Indirect Vent).[2]
-
Why not Safety Glasses? The static nature of the powder means particles can drift around safety glasses and enter the eye from the side. Goggles provide a seal.[2]
D. Body Protection[2][3][5][8][9]
-
Standard: Cotton lab coat (fire resistant preferred if using flammable solvents).[2]
-
High Risk (Scale-up >10g): Tyvek® sleeves or apron to prevent dust accumulation on fabric clothing.[2]
Visualizing the PPE Hierarchy
Caption: The Defense in Depth model prioritizes containment (Hood) followed by overlapping PPE layers to protect against static dust migration.[1][2]
Operational Protocol: Safe Handling Workflow
This protocol is designed to minimize static discharge and aerosolization.[2]
Step 1: Preparation
-
Static Control: Place an anti-static gun or ionizing bar inside the hood if available.[2] If not, wipe the balance area with a damp lint-free cloth to discharge static.[1][2]
-
Lining: Line the hood surface with absorbent, plastic-backed bench paper (absorbent side up) to capture stray grains.[2]
Step 2: Weighing & Transfer
-
Tare: Place the weighing boat on the balance inside the hood.
-
Transfer: Use a stainless steel spatula (plastic spatulas generate static).[2]
-
The "Closed Transfer" Technique:
Step 3: Solubilization
-
Note: this compound is sparingly soluble in alcohols but soluble in chlorinated solvents (DCM, CHCl3).[1][2]
-
Warning: When adding solvent, the heat of solution is generally low, but always add solvent slowly to avoid splashing the light powder.[1]
Workflow Logic Diagram
Caption: Operational workflow emphasizing static control, a common failure point when handling brominated anthrone powders.
Emergency Response & Spill Management
Scenario A: Dry Powder Spill (Inside Hood)
-
Do NOT use compressed air. This will aerosolize the irritant.[2]
-
Cover the spill with wet paper towels (water or ethanol) to dampen the powder.[2]
-
Wipe up the slurry and place it in a solid waste bag.[2]
-
Clean surface with acetone.[2]
Scenario B: Dermal Exposure
-
Immediate Action: Remove contaminated gloves/clothing.[2]
-
Wash: Rinse skin with soap and water for 15 minutes .[2]
-
Note: Brominated compounds can be sticky.[2] Use a polyethylene glycol (PEG)-based skin cleanser if available, followed by soap.[1][2]
Scenario C: Eye Exposure
-
Hold eyelids open to ensure irrigation behind the lids (particulates often trap there).[2]
-
Seek medical attention (Ophthalmology) as brominated organics can cause corneal hazing.[2]
Disposal Strategy
Proper disposal is legally required and environmentally critical due to the persistence of halogenated aromatics.
| Waste Stream | Description | Protocol |
| Solid Waste | Contaminated gloves, paper towels, weighing boats.[1][2] | Hazardous Solid Waste. Label: "Solid Debris contaminated with Halogenated Anthrone."[2] |
| Liquid Waste | Reaction mixtures, mother liquors.[1] | Halogenated Organic Waste. Do NOT mix with non-halogenated solvents (e.g., Acetone/Methanol waste) if your facility separates them.[2] |
| Sharps/Glass | Contaminated vials/pipettes.[2] | Glass Waste. Must be triple-rinsed before disposal, or disposed of as "Chemically Contaminated Sharps."[1][2] |
Disposal Logic Tree
Caption: Decision tree ensuring segregation of halogenated waste streams to prevent costly disposal penalties.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 68226, 9,10-Dibromoanthracene (Isomer Analog).[1][2] Retrieved from [Link][2]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2] Retrieved from [Link]
-
European Chemicals Agency (ECHA). Substance Information: Anthrone (Parent Structure).[2] Retrieved from [Link][2]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000).[2] Retrieved from [Link][2]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
